molecular formula C10H13NO2 B1297436 Ethyl 4-(aminomethyl)benzoate CAS No. 366-84-7

Ethyl 4-(aminomethyl)benzoate

Cat. No.: B1297436
CAS No.: 366-84-7
M. Wt: 179.22 g/mol
InChI Key: WCTQEHGXBKFLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(aminomethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTQEHGXBKFLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331179
Record name ethyl 4-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-84-7
Record name ethyl 4-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate: A Cornerstone Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 4-(aminomethyl)benzoate, a bifunctional molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical properties, structural attributes, a validated synthesis protocol, and its applications as a critical intermediate in the synthesis of advanced pharmaceutical agents.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 366-84-7) is a substituted benzoate ester that features both a primary amine and an ethyl ester functional group.[1][2] This unique arrangement makes it a versatile molecular scaffold. The primary amine serves as a nucleophilic handle or a basic center, ideal for amide bond formation, reductive amination, or salt formation. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or transesterification, and its electronic properties can modulate the reactivity of the aromatic ring.

This duality positions this compound as a valuable starting material in multi-step synthetic pathways, particularly in the development of novel therapeutics, including anticancer and anti-inflammatory medications. Its structure allows for the systematic extension of molecular complexity, a key strategy in modern drug discovery.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central benzene ring substituted at the 1- and 4- (para) positions. An aminomethyl group (-CH₂NH₂) is located at one end, and an ethyl ester group (-COOCH₂CH₃) at the other. This para-substitution pattern is crucial as it minimizes steric hindrance and provides a rigid scaffold for building larger molecules.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 366-84-7[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][4]
Molecular Weight 179.22 g/mol [1][4]
IUPAC Name This compound[2][4]
SMILES CCOC(=O)C1=CC=C(C=C1)CN[2][4]
Appearance Solid (often white to yellow)[3][5]
Purity Typically ≥97%[1][5]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
logP (calculated) 1.322[1]
Storage Conditions Store at -20°C, under an inert atmosphere, and protected from light.[1][6]

Synthesis Protocol: Esterification of 4-(Aminomethyl)benzoic Acid

The synthesis of this compound is commonly achieved through the Fischer esterification of 4-(aminomethyl)benzoic acid with ethanol, catalyzed by a strong acid. A highly effective method employs thionyl chloride, which reacts with ethanol in situ to form the acidic catalyst and also acts as a dehydrating agent, driving the reaction to completion.

Expertise-Driven Rationale:
  • Choice of Reagent: Thionyl chloride (SOCl₂) is superior to mineral acids like H₂SO₄ in this context. It reacts with the trace water present and generated during the reaction, preventing the reverse hydrolysis of the ester. Furthermore, the byproducts (SO₂ and HCl) are gaseous, which helps to shift the equilibrium towards the product side.

  • Reaction Conditions: The initial dropwise addition of thionyl chloride is performed in an ice bath to control the highly exothermic reaction with ethanol. The subsequent reflux provides the necessary activation energy for the esterification to proceed to completion within a reasonable timeframe.

  • Work-up Strategy: The work-up is designed to isolate the free base form of the product. The initial removal of ethanol under reduced pressure is followed by dissolution in ethyl acetate. A crucial step is the neutralization with an aqueous base (e.g., NaOH) to deprotonate the ammonium salt formed during the acidic reaction, rendering the product soluble in the organic layer. Washing with brine removes residual water and inorganic salts.

Step-by-Step Laboratory Procedure[4]
  • Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-(aminomethyl)benzoic acid (7.5 g, 50 mmol).

  • Reagent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Acid Catalyst Generation: Cool the flask in an ice bath. Slowly add thionyl chloride (20.8 g, 175 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Subsequently, heat the mixture to reflux and maintain for 4 hours.

  • Solvent Removal: After the reaction is complete, cool the flask and remove the ethanol by distillation under reduced pressure. A white solid product (the hydrochloride salt) will be obtained.

  • Extraction and Neutralization: Dissolve the resulting solid in 150 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 35% aqueous sodium hydroxide solution until the pH of the aqueous layer is between 7 and 8.

  • Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it three times with 30 mL portions of saturated saline solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow solid. The reported yield for this procedure is approximately 90%.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_product Final Product Reactant1 4-(Aminomethyl)benzoic Acid Step1 1. Mix Reactants in Flask Reactant1->Step1 Reactant2 Anhydrous Ethanol Reactant2->Step1 Reagent Thionyl Chloride Step2 2. Add Thionyl Chloride (Ice Bath) Reagent->Step2 Step1->Step2 Step3 3. Reflux for 4 hours Step2->Step3 Step4 4. Evaporate Ethanol Step3->Step4 Step5 5. Dissolve in Ethyl Acetate Step4->Step5 Step6 6. Neutralize with NaOH(aq) Step5->Step6 Step7 7. Wash with Brine Step6->Step7 Step8 8. Dry & Concentrate Step7->Step8 Product This compound Step8->Product

Caption: Synthesis workflow from reactants to final product.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet for the methylene protons (-CH₂-) of the ethyl group.

    • A singlet for the aminomethyl protons (-CH₂NH₂).

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework. Distinct peaks are expected for the methyl and methylene carbons of the ethyl group, the aminomethyl carbon, the four unique carbons of the benzene ring, and the carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

    • Strong C=O stretch from the ester group (~1700-1720 cm⁻¹).

    • N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).

    • C-O stretching from the ester (~1100-1300 cm⁻¹).

    • C-H stretches from the aromatic and aliphatic portions.

Applications in Medicinal Chemistry and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[7] Its bifunctional nature allows it to act as a bridge, connecting different pharmacophores.

  • Scaffold for API Synthesis: It is a building block in the creation of Active Pharmaceutical Ingredients (APIs).[7] For instance, the primary amine can be acylated to introduce a wide variety of side chains, while the ester can be hydrolyzed to a carboxylic acid to improve water solubility or serve as another point of attachment.

  • Anticancer and Anti-inflammatory Agents: The compound plays a crucial role in synthesizing various pharmaceuticals, notably in the development of anticancer and anti-inflammatory drugs. The rigid para-substituted phenyl ring provides a well-defined spatial orientation for functional groups to interact with biological targets like enzymes or receptors.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Avoid formation of dust and aerosols.[8]

  • Potential Hazards: May cause skin and serious eye irritation.[10][11] May be harmful if swallowed or inhaled.[8][11]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8][11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[1][6]

This information is a guide and does not replace a comprehensive Safety Data Sheet (SDS), which should be consulted before use.

References

  • PubChem. Ethyl 4-(aminomethyl)
  • MySkinRecipes. Ethyl 4-(aminomethyl)

Sources

Ethyl 4-(aminomethyl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering in-depth technical information, from its fundamental properties to its practical applications and handling.

Core Chemical Identity

This compound, also known by its CAS Number 366-84-7, is a key organic intermediate. Its structure features a central benzene ring substituted with an ethyl ester group and an aminomethyl group at the para position. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules.

Molecular Formula: C₁₀H₁₃NO₂[1][2]

Molecular Weight: 179.22 g/mol [1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are critical for its handling, storage, and application in various experimental settings.

PropertyValueSource
CAS Number 366-84-7[2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2][3]
Appearance White to yellow solid/crystals[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in ethyl acetate[3]
SMILES CCOC(=O)C1=CC=C(C=C1)CN[1]
InChIKey WCTQEHGXBKFLKG-UHFFFAOYSA-N[1]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the esterification of 4-(aminomethyl)benzoic acid.[3] The following protocol details this process.

Step-by-Step Methodology:
  • Reaction Setup: To a 250 mL three-necked round-bottomed flask, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid.

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Reagent Addition: While cooling the flask in an ice bath, slowly add 20.8 g (175 mmol) of thionyl chloride dropwise.

  • Initial Reaction: After the complete addition of thionyl chloride, stir the reaction mixture at room temperature for 30 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Solvent Removal: After the reaction is complete, stop the heating and remove the ethanol by distillation under reduced pressure. This will yield a white solid product.

  • Work-up: Dissolve the resulting solid in 150 mL of ethyl acetate.

  • Neutralization: Cool the solution in an ice bath and slowly add a 35% aqueous sodium hydroxide solution to adjust the pH to 7-8.

  • Extraction: Separate the organic and aqueous layers. Wash the organic layer three times with 30 mL of saturated saline solution.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain a yellow solid product. The reported yield for this method is approximately 90%.[3]

Synthesis Workflow Diagram:

cluster_synthesis Synthesis of this compound start Start: 4-(aminomethyl)benzoic acid + Anhydrous Ethanol reagent Add Thionyl Chloride (in ice bath) start->reagent stir Stir at Room Temperature (30 min) reagent->stir reflux Reflux (4 hours) stir->reflux distill Remove Ethanol (Reduced Pressure) reflux->distill dissolve Dissolve in Ethyl Acetate distill->dissolve neutralize Neutralize with NaOH (aq) (pH 7-8) dissolve->neutralize extract Separate Layers & Wash Organic Layer neutralize->extract dry Dry with Na₂SO₄, Filter, & Concentrate extract->dry end_product End Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly in the development of anticancer and anti-inflammatory medications.[4] Its bifunctional nature, possessing both a primary amine and an ethyl ester, allows for diverse chemical modifications and the construction of complex molecular architectures.

While this compound is a versatile starting material, it is important to distinguish it from its structural isomer, Ethyl 4-aminobenzoate (Benzocaine), which has direct applications as a local anesthetic.[5] this compound's utility lies primarily in its role as a synthetic intermediate.

Logical Flow of Application:

cluster_application Application in Drug Discovery start This compound (Starting Material) modification Chemical Modification (e.g., acylation, alkylation) start->modification intermediate Key Synthetic Intermediate modification->intermediate synthesis Synthesis of Complex Molecules intermediate->synthesis api Active Pharmaceutical Ingredients (APIs) synthesis->api

Caption: Logical flow of this compound application.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use in a well-ventilated area or under a fume hood.[6]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • For long-term storage, it is recommended to store in a freezer under -20°C in an inert atmosphere and protected from light.[2][8]

First Aid Measures:

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • In case of skin contact: Wash off with soap and plenty of water.[6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 436161, this compound.
  • Organic Syntheses (n.d.). Ethyl 4-aminobenzoate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-(aminomethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] This guide provides a comprehensive overview of the chemical synthesis of this compound from 4-(aminomethyl)benzoic acid. It delves into the mechanistic principles of esterification, offers detailed experimental protocols, and outlines methods for purification and characterization. The information presented is curated to provide researchers and drug development professionals with the technical insights necessary for the successful laboratory-scale synthesis of this important compound.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the development of a range of biologically active molecules. Its structure, featuring a primary amine and an ethyl ester attached to a benzene ring, allows for diverse chemical modifications. This versatility makes it a key component in the synthesis of pharmaceuticals, including but not limited to anticancer and anti-inflammatory medications. The ability to efficiently and reliably synthesize this intermediate is therefore of significant interest to the drug discovery and development community.

Mechanistic Underpinnings: The Chemistry of Esterification

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. For the synthesis of this compound from 4-(aminomethyl)benzoic acid, two primary methods are commonly employed: Fischer-Speier Esterification and thionyl chloride-mediated esterification.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] In the context of this synthesis, 4-(aminomethyl)benzoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6]

The Mechanism: The reaction proceeds through a series of equilibrium steps:[4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][5][6]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

It is crucial to note that the presence of the basic amino group in 4-(aminomethyl)benzoic acid will neutralize some of the acid catalyst.[5] Therefore, a stoichiometric amount of acid is often necessary to both catalyze the reaction and protonate the amine.[5]

Thionyl Chloride-Mediated Esterification

An alternative and often more efficient method involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to an acyl chloride.[7][8] The highly reactive acyl chloride then readily reacts with ethanol to form the ester.

The Mechanism:

  • Formation of the Acyl Chloride: 4-(aminomethyl)benzoic acid reacts with thionyl chloride to form 4-(aminomethyl)benzoyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[8]

  • Nucleophilic Acyl Substitution: The ethanol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion to form the ethyl ester.

This method is often preferred as it is not an equilibrium reaction and typically proceeds to completion under milder conditions.[7][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using both the Fischer-Speier and thionyl chloride methods.

Method A: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[2][5][10]

Materials and Reagents:

Reagent/MaterialQuantityNotes
4-(aminomethyl)benzoic acid7.5 g (50 mmol)---
Absolute Ethanol120 mLUse a large excess to drive the equilibrium.[4][5]
Concentrated Sulfuric Acid2.0 mLHandle with extreme care in a fume hood.
10% Sodium Carbonate SolutionAs neededFor neutralization.
Deionized WaterAs needed---
Ethyl AcetateAs neededFor extraction.
Anhydrous Sodium SulfateAs neededFor drying.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7.5 g of 4-(aminomethyl)benzoic acid and 120 mL of absolute ethanol.

  • Stir the mixture until the solid is suspended.

  • Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the stirring mixture. A precipitate of the amine salt is expected to form.[2]

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours.[11] The solid should dissolve as the reaction progresses.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Neutralize the cooled reaction mixture by the slow, dropwise addition of a 10% sodium carbonate solution until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.[10]

  • The crude this compound will precipitate out of the solution.[10]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[10]

Method B: Thionyl Chloride-Mediated Esterification

This protocol is based on a general and effective method for esterification using thionyl chloride.[9][12][13]

Materials and Reagents:

Reagent/MaterialQuantityNotes
4-(aminomethyl)benzoic acid7.5 g (50 mmol)---
Anhydrous Ethanol100 mL---
Thionyl Chloride (SOCl₂)20.8 g (175 mmol)Handle with extreme caution in a fume hood.
Ethyl Acetate150 mLFor extraction.
35% Aqueous Sodium HydroxideAs neededFor neutralization.
Saturated Saline Solution90 mLFor washing.
Anhydrous Sodium SulfateAs neededFor drying.

Procedure:

  • In a 250 mL three-necked round-bottom flask, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid.

  • Add 100 mL of anhydrous ethanol to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add 20.8 g (175 mmol) of thionyl chloride dropwise to the cooled and stirring mixture.

  • After the addition is complete, stir the reaction at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, stop heating and remove the excess ethanol by distillation under reduced pressure to obtain a white solid.

  • Dissolve the resulting solid in 150 mL of ethyl acetate.

  • Adjust the pH to 7-8 by slowly adding 35% aqueous sodium hydroxide while keeping the mixture in an ice bath.

  • Separate the organic and aqueous layers.

  • Wash the organic layer three times with 30 mL of saturated saline solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the product.[12]

Purification and Characterization

Purification

The crude this compound obtained from either synthesis can be purified by the following methods:

  • Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system is typically a mixture of ethanol and water.[10]

  • Column Chromatography: For higher purity, the crude product can be purified by flash chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.[14]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the aromatic protons (two doublets), the methylene protons (singlet), and the amine protons (broad singlet).[15]
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the ethyl group carbons.[15]
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the primary amine (around 3424 and 3345 cm⁻¹), the C=O stretch of the ester (around 1685 cm⁻¹), and C-N stretching.[15][16]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (179.22 g/mol ).[12][17]
Melting Point The melting point of the pure compound can be compared to literature values.

Reaction Workflow and Logic

The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis process.

Synthesis_Scheme 4-(aminomethyl)benzoic_acid 4-(aminomethyl)benzoic acid Reaction_Step Esterification 4-(aminomethyl)benzoic_acid->Reaction_Step Ethanol Ethanol Ethanol->Reaction_Step Acid_Catalyst H₂SO₄ or SOCl₂ Acid_Catalyst->Reaction_Step Ethyl_4-(aminomethyl)benzoate This compound Reaction_Step->Ethyl_4-(aminomethyl)benzoate

Caption: Chemical transformation from starting materials to the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix 4-(aminomethyl)benzoic acid, Ethanol, and Catalyst Reflux Heat under Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Base Cool->Neutralize Isolate Isolate Crude Product (Filtration/Extraction) Neutralize->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Characterize NMR, IR, MS, MP Purify->Characterize

Caption: A logical workflow for the synthesis and purification process.

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All additions should be done slowly and in a well-ventilated fume hood.[2]

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled exclusively in a fume hood with proper PPE.[9]

  • Flammable Solvents: Ethanol and ethyl acetate are flammable liquids. Heating should be done using a heating mantle or a sand bath, and no open flames should be present in the laboratory.[2]

  • General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before starting any experimental work.

Conclusion

The synthesis of this compound from 4-(aminomethyl)benzoic acid is a well-established and reproducible process. Both the Fischer-Speier and thionyl chloride-mediated esterification methods offer viable routes to the desired product. The choice of method may depend on the available resources, desired reaction scale, and purity requirements. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently synthesize this important pharmaceutical intermediate for their research and development needs.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Royal Society of Chemistry. (n.d.). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N.
  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate.
  • PubChem. (n.d.). This compound.
  • University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing mthis compound.
  • ResearchGate. (n.d.). How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use?.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

Sources

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate (CAS 366-84-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(aminomethyl)benzoate, with the CAS number 366-84-7, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of organic compounds.[1] Its structure, featuring a primary amine and an ethyl ester attached to a central benzene ring, provides two reactive sites for chemical modification. This unique arrangement makes it a valuable intermediate in the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of this compound, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a stable compound under normal conditions, presenting as a solid at room temperature.[2] Its hydrochloride salt is also commonly used in laboratory settings due to its enhanced stability and solubility in polar solvents.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 366-84-7[4]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
Appearance White to off-white solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in various organic solvents[5]
pKa Not available
LogP 1.322[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and purity. A common laboratory-scale synthesis involves the esterification of 4-(aminomethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound from 4-(aminomethyl)benzoic acid

Objective: To synthesize this compound via Fischer esterification of 4-(aminomethyl)benzoic acid.

Materials:

  • 4-(aminomethyl)benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or thionyl chloride)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid in an excess of anhydrous ethanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride can be used.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis 4-(aminomethyl)benzoic acid 4-(aminomethyl)benzoic acid This compound This compound 4-(aminomethyl)benzoic acid->this compound Ethanol, H₂SO₄ (cat.) Reflux

Caption: Synthesis of this compound.

Applications in Drug Development and Research

The primary utility of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).[3]

Synthesis of Tranexamic Acid

One of the most significant applications of this compound is in the production of tranexamic acid, an important antifibrinolytic drug used to treat or prevent excessive blood loss.[6] The synthesis involves the reduction of the benzene ring of 4-(aminomethyl)benzoic acid (which can be derived from the ethyl ester) to a cyclohexane ring.

Tranexamic_Acid_Synthesis This compound This compound 4-(aminomethyl)benzoic acid 4-(aminomethyl)benzoic acid This compound->4-(aminomethyl)benzoic acid Hydrolysis Tranexamic Acid Tranexamic Acid 4-(aminomethyl)benzoic acid->Tranexamic Acid Catalytic Hydrogenation (e.g., PtO₂ or Rh/Al₂O₃)

Caption: Pathway to Tranexamic Acid synthesis.

Development of Novel Antimicrobial Agents

Researchers have utilized this compound as a scaffold to synthesize novel compounds with potential antimicrobial properties. By modifying the amine and ester functionalities, a variety of derivatives, such as Schiff bases and heterocyclic compounds, have been created and evaluated for their activity against various bacterial and fungal strains.

Building Block in Medicinal Chemistry

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of diverse molecular scaffolds in drug discovery.[7] The primary amine can be readily acylated, alkylated, or used in the formation of amides, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This allows for the systematic exploration of chemical space to develop new therapeutic agents.

Applications in Polymer and Materials Science

Beyond pharmaceuticals, this compound and its derivatives have potential applications in polymer chemistry and materials science. The presence of both an aromatic ring and reactive functional groups allows for its incorporation into polymer backbones to modify properties such as thermal stability, mechanical strength, and solubility. For instance, it can be used in the synthesis of polyamides and polyimides.

Safety and Handling

This compound is considered to be of low toxicity, though appropriate safety precautions should always be taken when handling any chemical in a laboratory setting.

Table 2: Safety and Toxicological Profile

ParameterInformationReference(s)
GHS Hazard Statements May cause skin and eye irritation. May cause an allergic skin reaction.[5][8]
Precautionary Statements Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash thoroughly after handling.[5][8]
First Aid Measures Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention.[5]
LD50 (Oral) Not available
LC50 (Inhalation) Not available
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
Handling and Personal Protective Equipment (PPE)

When working with this compound, it is recommended to use the following personal protective equipment:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a respirator may be necessary.

Conclusion

This compound (CAS 366-84-7) is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its utility as a precursor to the essential medicine tranexamic acid highlights its importance in drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the creation of novel molecules and materials.

References

  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • Google Patents. (n.d.). CN108689870B - Preparation method of tranexamic acid.
  • Google Patents. (n.d.). CN108752226A - The preparation method of tranexamic acid.
  • Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6627–6635.
  • Google Patents. (n.d.). CN103172528A - Tranexamic acid preparation method.
  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid.
  • Hampford Research Inc. (n.d.). The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation.
  • PubMed. (n.d.). Aminobenzoates as building blocks for natural product assembly lines.
  • ResearchGate. (n.d.). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
  • LookChem. (n.d.). An improved and practical synthesis of tranexamic acid.
  • Google Patents. (n.d.). CN107954887A - A kind of method for preparing tranexamic acid.
  • Quick Company. (n.d.). Process For The Preparation Of Tranexamic Acid.
  • Hampford Research Inc. (n.d.). Understanding the Applications of Ethyl 4-methylbenzoate (CAS 94-08-6).
  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors.
  • PubMed. (n.d.). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents.
  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.

Sources

Ethyl 4-(aminomethyl)benzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 4-(aminomethyl)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (E4AB), a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, chemists, and drug development professionals a framework for understanding, predicting, and experimentally determining the solubility of E4AB in a range of common organic solvents. The guide details the physicochemical properties of the molecule, explores the intermolecular forces governing its dissolution, presents a predictive solubility map, and provides a rigorous, step-by-step protocol for accurate experimental solubility measurement using the gold-standard isothermal shake-flask method.

Introduction: The Strategic Importance of Solubility Data

This compound is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a benzene ring. This unique structure makes it a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The efficiency of its use in synthesis, the design of crystallization processes for purification, and its potential role in formulation development are all critically dependent on a thorough understanding of its solubility in organic solvents.

Predicting and quantifying solubility allows scientists to:

  • Select Optimal Reaction Solvents: Ensuring reactants are in the solution phase for efficient and complete conversion.

  • Design Robust Crystallization Processes: Controlling supersaturation to achieve desired crystal form (polymorph), purity, and yield.

  • Develop Formulations: Choosing appropriate solvent systems for liquid formulations or for processes like spray drying.

This guide moves beyond a simple data summary to explain the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of this compound

The solubility behavior of a compound is a direct consequence of its molecular structure and physical properties. The key features of E4AB are the polar primary amine (-NH2), the semi-polar ethyl ester (-COOEt), and the non-polar aromatic ring.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [2][3]
CAS Number 366-84-7[2]
Hydrogen Bond Donors 1 (from -NH₂)[3]
Hydrogen Bond Acceptors 3 (from -NH₂ and -COOEt)[3]
Topological Polar Surface Area (TPSA) 52.32 Ų[3]
Predicted logP 1.322[3]

The presence of both hydrogen bond donor (the amine group) and acceptor sites (the amine and ester carbonyl) suggests that E4AB will engage in strong, specific interactions with protic and polar aprotic solvents. The TPSA, a measure of the polar surface area, further indicates that polar interactions will be a significant driver of its solubility.

Caption: Molecular structure of this compound highlighting key functional groups.

Theoretical Principles & Predictive Solubility Analysis

The fundamental principle of "like dissolves like" governs solubility. This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[4] For E4AB, the key interactions are hydrogen bonding and dipole-dipole forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the primary amine and the ester group of E4AB. The dissolution of the structurally similar compound ethyl p-aminobenzoate is highest in methanol and ethanol, suggesting a similar trend for E4AB.[5] Therefore, high solubility is predicted in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[4] They will readily solvate the ester group but will have a less complete interaction with the amine group compared to protic solvents. Moderate to good solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are unable to disrupt the strong intermolecular hydrogen bonds and dipole interactions present in the solid E4AB crystal lattice. Consequently, very low to negligible solubility is predicted.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityPrimary Rationale
Polar Protic MethanolHighStrong H-bonding with both amine and ester groups.
EthanolHighStrong H-bonding; similar to methanol.[5]
IsopropanolGoodH-bonding ability is slightly reduced by steric hindrance.
Polar Aprotic DMSOHighHighly polar; strong H-bond acceptor.
AcetonitrileModeratePolar, but a weaker H-bond acceptor than DMSO or ketones.
AcetoneModerateGood H-bond acceptor for the amine group.
Ethyl AcetateModerateCan accept H-bonds; structurally similar to the solute's ester.
Non-Polar TolueneLowAromatic ring allows for some π-π stacking, but lacks polar interactions.
DichloromethaneLowWeakly polar; insufficient to overcome solute-solute interactions.
Diethyl EtherVery LowLow polarity and limited ability to interact with polar groups.
HexaneInsolubleNon-polar; cannot solvate the polar functional groups.

Disclaimer: This table is based on expert analysis of chemical principles and data from analogous structures. Experimental verification is required for quantitative applications.

Gold-Standard Protocol: Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the most reliable technique for determining equilibrium solubility.[6][7] The following protocol is a self-validating system designed for high accuracy.

Materials and Equipment
  • This compound (solid, known purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid E4AB to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Place vial in a temperature-controlled orbital shaker (e.g., 25°C, 48h). Agitate to ensure constant mixing. prep->equilibrate phase_sep 3. Phase Separation Centrifuge the vial to pellet undissolved solid. equilibrate->phase_sep sampling 4. Sampling Carefully withdraw a clear aliquot of the supernatant. Immediately filter using a 0.22 µm PTFE syringe filter. phase_sep->sampling analysis 5. Analysis Dilute the filtrate accurately with mobile phase. Quantify concentration using a validated HPLC method. sampling->analysis end End Report solubility in mg/mL or mol/L at the specified temperature. analysis->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to remain visible after equilibrium is reached.[6] Record the exact amount added. Add a precisely known volume of the chosen solvent. Seal the vial tightly. Prepare at least three replicates for each solvent.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a predetermined period (typically 24-72 hours).

    • Trustworthiness Check: To ensure equilibrium is reached, a preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.[8]

  • Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment for a short time to allow coarse particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[4]

  • Sampling and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[4] This step is critical to prevent solid particles from entering the analytical sample.

    • Expertise Insight: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected filtrate is representative of the bulk solution.

  • Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of E4AB.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mass/volume (mg/mL or g/L) or molarity (mol/L), clearly stating the solvent and the temperature at which the measurement was made.[4]

Conclusion

The solubility of this compound is governed by its amphiphilic nature, possessing both polar, hydrogen-bonding functional groups and a non-polar aromatic core. Its solubility is predicted to be highest in polar protic solvents like methanol and ethanol and lowest in non-polar aliphatic solvents such as hexane. While theoretical principles and analogous data provide a strong predictive framework, accurate quantitative data for critical applications must be obtained through rigorous experimental determination. The isothermal shake-flask method, when executed with proper controls for establishing equilibrium and ensuring accurate analysis, remains the definitive standard for generating reliable solubility data essential for robust process development and successful pharmaceutical formulation.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 436161, this compound. PubChem.
  • ResearchGate. (2018). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K.
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Wikipedia. (n.d.). Ethyl benzoate.

Sources

A Technical Guide to the Biological Activities of Ethyl 4-(aminomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 4-(aminomethyl)benzoate serves as a versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of potential biological activities. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and evaluation protocols for these derivatives, with a primary focus on their antimicrobial and anticancer properties. Detailed experimental workflows, data interpretation, and insights into structure-activity relationships are presented to support researchers and professionals in the field of drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

This compound, a derivative of 4-aminobenzoic acid, is a key building block in the synthesis of pharmacologically active compounds.[1][2][3][4] Its structure, featuring a primary amine and an ester group, allows for diverse chemical modifications, leading to a wide array of derivatives such as Schiff bases, amides, and heterocyclic compounds.[5][6] These modifications can significantly influence the molecule's physicochemical properties and biological activities. The amino group, in particular, can form crucial hydrogen bonds with the active sites of enzymes, potentially modulating their function and leading to therapeutic effects.[7]

Synthesis of this compound Derivatives

The primary amine group of this compound is a key site for derivatization. A common synthetic route involves the condensation reaction with various aldehydes to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid.[6] Another approach involves the conversion of the starting material into a hydrazide, which can then be used to synthesize heterocyclic derivatives like 1,3,4-oxadiazoles.[5][8][9]

Key Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases and other derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][10]

Mechanism of Action: The antimicrobial effect of these derivatives is often attributed to the azomethine group (>C=N–) in Schiff bases. This group can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The lipophilicity of the derivatives also plays a role, as more lipophilic compounds may more easily penetrate the lipid-rich cell walls of Gram-positive bacteria, leading to cell disruption.[9]

Experimental Workflow for Antimicrobial Susceptibility Testing:

A standard method to quantify the antimicrobial activity of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13]

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound Synthesized Derivative Stock Prepare Stock Solution (in DMSO) Compound->Stock Serial Perform 2-Fold Serial Dilutions in Mueller-Hinton Broth Stock->Serial Plate Inoculate 96-Well Plate (Each well with a different compound concentration) Serial->Plate Inoculum Prepare Standardized Bacterial Inoculum (~1.5 x 10^8 CFU/mL) Inoculum->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Inspect for Turbidity (Cloudiness indicates growth) Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Workflow for MIC Determination by Broth Microdilution.

Detailed Protocol: Broth Microdilution Method [11][12][14][15]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension to the final testing concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Summary: Antimicrobial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various microorganisms.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
Compound 15 Schiff BaseStaphylococcus aureusModerate to Potent[5][8][9]
Compound 15 Schiff BaseEscherichia coliModerate to Potent[5][8][9]
Compound 13 Schiff BaseGram-positive bacteriaModerate[5]
Compound 11 ImideGram-positive bacteriaSlight[5]
Anticancer Activity

Derivatives of the closely related 4-aminophenyl structure have shown potent inhibitory activity against various cancer cell lines, particularly breast cancer.[16] While direct studies on this compound derivatives are emerging, the structural similarities suggest significant potential.[17] For example, new derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18]

Mechanism of Action: The anticancer activity of these compounds can be multifaceted. One proposed mechanism is the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[18] Some aminomethyl derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[17]

Experimental Workflow for In Vitro Cytotoxicity Assay:

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed Cancer Cells in 96-Well Plate Incubate1 Incubate for 24h to allow attachment Cells->Incubate1 Treat Treat cells with various concentrations of the derivative Incubate1->Treat Incubate2 Incubate for a set period (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read_Abs Read Absorbance at ~570 nm Solubilize->Read_Abs Calculate Calculate Cell Viability (%) and determine IC50 Read_Abs->Calculate

Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay [21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity

The following table provides a conceptual framework for presenting cytotoxicity data for this compound derivatives.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Hypothetical A BenzothiazoleMCF-7 (Breast)Data Dependent[16]
Hypothetical B BenzoxazineMCF-7 (Breast)Data Dependent[17]
Compound N5a Hydrazine-1-carbothioamideA549, HepG2, HCT-116Data Dependent[18]

Structure-Activity Relationship (SAR) Insights

Preliminary studies on related structures provide valuable insights into the structure-activity relationships of these derivatives:

  • Heterocyclic Moiety: The nature of the heterocyclic ring system attached to the core structure can significantly impact biological activity. For instance, in one study, the activity sequence was found to be benzothiazole > benzoxazole >> benzimidazole.[16]

  • Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring can modulate the potency and spectrum of activity. For example, the addition of small lipophilic groups like methyl or halogens can enhance anticancer activity.[16]

  • Salt Form: The use of a hydrochloride salt can improve the aqueous solubility of the compound, which is a crucial factor for in vivo studies and formulation development.[7]

Future Directions and Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. Future research should focus on:

  • Synthesis of diverse libraries: Creating a broader range of derivatives to explore a wider chemical space.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Testing the efficacy and safety of lead compounds in animal models.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. URL
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzo
  • MTT assay protocol. Abcam. URL
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. URL
  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived
  • Broth Microdilution. MI - Microbiology. URL
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. URL
  • Broth microdilution susceptibility testing. Bio-protocol. URL
  • Synthesis and evaluation of antimicrobial activity of new imides and Schiff bases derived from ethyl -4-amino benzo
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. URL
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
  • A Review on the Antimicrobial Activity of Schiff Bases: D
  • Ethyl 4-(aminomethyl)
  • ETHYL 4-(4-AMINOPHENYL)
  • Ethyl 4-(aminomethyl)
  • 366-84-7 | Ethyl 4-(aminomethyl)
  • Ethyl 4-(aminomethyl)
  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. URL
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. URL
  • Ethyl-4-dimethylaminobenzo

Sources

Ethyl 4-(aminomethyl)benzoate: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Foreword: The Strategic Imperative of Versatile Scaffolds in Drug Discovery

The relentless pursuit of novel therapeutics demands a sophisticated and efficient approach to molecular design and synthesis. At the heart of this endeavor lies the strategic selection of building blocks—molecular frameworks that serve as the foundation for constructing complex and biologically active compounds. Ethyl 4-(aminomethyl)benzoate has distinguished itself as a preeminent building block, prized by medicinal chemists for its inherent versatility and synthetic tractability. Its parasubstituted aromatic core, adorned with orthogonally reactive amino and ester functionalities, provides a rigid and predictable scaffold for the elaboration of diverse chemical libraries. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and synthesis to its pivotal role in the development of innovative therapeutic agents. We will delve into detailed experimental protocols, dissect the nuances of its reactivity, and illuminate its strategic application through a compelling case study of a clinical-stage drug candidate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to leverage this remarkable building block in their own research endeavors.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical characteristics and synthetic accessibility of a building block is a prerequisite for its effective deployment in a medicinal chemistry campaign.

Physicochemical Data Summary

The structural attributes of this compound are conducive to its widespread use in drug discovery. The primary amine provides a locus for hydrogen bonding and a convenient handle for amide coupling, while the ethyl ester offers a pathway for further derivatization or can contribute to favorable pharmacokinetic properties.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to light yellow liquid (free base) / White solid (HCl salt)
Boiling Point ~296 °C (predicted)
Melting Point (HCl salt) 163-167 °C
Solubility Soluble in methanol, ethanol, and water (as HCl salt). The free base is soluble in most organic solvents.
Optimized Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound is a commonly used and stable form of this building block. A robust and scalable synthesis is crucial for its widespread application. The esterification of 4-(aminomethyl)benzoic acid is a preferred method.

Experimental Protocol: Esterification of 4-(aminomethyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(aminomethyl)benzoic acid (1 equivalent) in absolute ethanol.

  • Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound.

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to achieve higher purity.

The Chemical Reactivity of a Bifunctional Scaffold

The synthetic utility of this compound is rooted in the differential reactivity of its amino and ester groups, allowing for selective and sequential modifications.

Reactions at the Amino Group: A Gateway to Amide Diversity

The primary amine of this compound is a potent nucleophile, readily participating in a variety of bond-forming reactions.

  • N-Acylation: The most prevalent transformation is the acylation of the amino group to form amides. This reaction is typically achieved by treating this compound with an acid chloride, anhydride, or a carboxylic acid in the presence of a peptide coupling agent (e.g., EDC, HATU).

Experimental Protocol: General N-Acylation

  • Reactant Preparation: Dissolve this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Coupling Agent Addition: Add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Transformations of the Ester Functionality: Unlocking Further Synthetic Avenues

The ethyl ester group provides a versatile handle for subsequent chemical modifications.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(aminomethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide or sodium hydroxide is commonly employed.[1][2]

Experimental Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve the ethyl ester derivative in a mixture of a water-miscible solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., 1N NaOH).[1][2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).[1][2]

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Case Study: Cenicriviroc, a CCR2/CCR5 Antagonist

The strategic importance of this compound as a building block is exemplified in the development of Cenicriviroc (CVC), a clinical-stage dual antagonist of the C-C chemokine receptors 2 and 5 (CCR2/CCR5).[3][4] Cenicriviroc has been investigated for the treatment of HIV infection and non-alcoholic steatohepatitis (NASH).[5][6]

The Role of the this compound Scaffold in Cenicriviroc

While the exact, publicly disclosed synthesis of Cenicriviroc may not explicitly start from this compound, the core structure of the drug contains a substituted piperidine ring attached to a benzoic acid moiety. A plausible and convergent synthetic strategy would involve a derivative of this compound, such as ethyl 4-(piperidin-4-yl)benzoate, as a key intermediate. This highlights the utility of the aminobenzoate scaffold in accessing complex molecular architectures.

The general synthetic approach for related CCR2/CCR5 antagonists often involves the reductive amination of a piperidone with an appropriate amine, followed by further functionalization.[7] The benzoic acid portion of the molecule is crucial for its interaction with the target receptors.

Signaling Pathway and Mechanism of Action

The CCR2 and CCR5 receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in the inflammatory cascade by mediating the chemotaxis of monocytes and other immune cells to sites of inflammation.[8][9] In the context of liver fibrosis associated with NASH, the recruitment of inflammatory monocytes via the CCL2/CCR2 axis is a key driver of disease progression.[6][10]

Caption: Cenicriviroc's mechanism of action.

Cenicriviroc acts as an antagonist at these receptors, effectively blocking the downstream signaling cascade that leads to immune cell recruitment and activation, thereby exerting its anti-inflammatory and anti-fibrotic effects.[11][12]

Structure-Activity Relationship (SAR) Insights

The development of Cenicriviroc and related dual CCR2/CCR5 antagonists has been guided by extensive structure-activity relationship studies.[7][13] While specific SAR data for Cenicriviroc itself is proprietary, general principles for this class of compounds can be inferred from the scientific literature.

  • The Benzoic Acid Moiety: The carboxylic acid group is a critical pharmacophoric feature, likely forming key ionic and hydrogen bond interactions within the binding pockets of CCR2 and CCR5. Esterification of this group generally leads to a significant decrease in potency, suggesting its importance for receptor engagement.[7]

  • The Piperidine Core: The central piperidine ring serves as a rigid scaffold, correctly orienting the other key functional groups for optimal interaction with the receptors. The stereochemistry of the substituents on this ring is often crucial for activity.[7]

  • Lipophilic Substituents: The presence of lipophilic groups, such as the butoxyethoxy phenyl and isobutyl groups in Cenicriviroc, generally enhances binding affinity and can be modulated to optimize pharmacokinetic properties like oral bioavailability.

Future Outlook and Conclusion

This compound continues to be a valuable and frequently employed building block in medicinal chemistry. Its predictable reactivity, commercial availability, and the rigid scaffold it provides make it an attractive starting point for the synthesis of a wide array of biologically active molecules. The successful development of complex drug candidates like Cenicriviroc underscores the enduring strategic value of this versatile intermediate. As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the creative and efficient utilization of foundational building blocks such as this compound will remain a critical enabler of innovation in drug discovery. The future is likely to see the development of novel derivatives of this scaffold, further expanding its utility and cementing its place in the medicinal chemist's toolbox.

References

  • Breslin, H. J., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 13-17.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.
  • Friedman, S. L., et al. (2016). Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design. Contemporary Clinical Trials, 47, 356-365.
  • Mustafa, A., et al. (2018). Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents.
  • Wikipedia. (2023). Cenicriviroc.
  • Alkhouri, N., & Lawitz, E. (2020). Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data.
  • SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube.
  • Taylor & Francis. (n.d.). Cenicriviroc – Knowledge and References.
  • Lefebvre, E., et al. (2016). Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: AURORA Phase 3 study design.
  • Townsend, L. B., et al. (2000). 6-N-Acyltriciribine analogues: structure-activity relationship between acyl carbon chain length and activity against HIV-1. Journal of Medicinal Chemistry, 43(12), 2457-2463.
  • Velazquez, F., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Jorgensen, W. L., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 843588.
  • Huber, T., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv.
  • Huber, T., et al. (2024). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5.
  • Wang, Y., et al. (2018). Structure activity relationships of chrysoeriol and analogs as dual c-Met and VEGFR2 tyrosine kinase inhibitors. Oncology Reports, 40(3), 1650-1656.
  • Wang, M., et al. (2022). CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma. Journal of Experimental Medicine, 219(5), e20211631.

Sources

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate: From Discovery to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-(aminomethyl)benzoate, a pivotal chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and its significant role as a building block in the creation of vital medications.

Introduction and Historical Context

This compound, with the CAS number 366-84-7, is an organic compound that has garnered significant interest for its utility in the synthesis of various active pharmaceutical ingredients (APIs).[1] While the specific moment of its discovery is not as prominently documented as some of its structural relatives, its importance is intrinsically linked to the history of local anesthetics and the development of antifibrinolytic agents.

The story of para-aminobenzoic acid (PABA) esters as local anesthetics began with the synthesis of benzocaine (ethyl 4-aminobenzoate) by the German chemist Eduard Ritsert in 1890.[2] Benzocaine, which differs from this compound by the absence of a methylene group, was introduced to the market in 1902 under the name "Anästhesin" and marked a significant step in the development of safer, non-addictive alternatives to cocaine for local anesthesia.[2] This pioneering work on PABA esters laid the chemical foundation and highlighted the therapeutic potential of this class of compounds.

This compound can be viewed as a homolog of benzocaine, and its development is a logical extension of the structure-activity relationship studies that followed the success of early local anesthetics. The insertion of a methylene bridge between the amino group and the benzene ring modifies the molecule's basicity and spatial arrangement, opening up new avenues for its application in medicinal chemistry beyond local anesthesia.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][3]
Molecular Weight 179.22 g/mol [1][3]
CAS Number 366-84-7[1]
Appearance White to yellow solid[3]
IUPAC Name This compound[4]
Synonyms 4-Aminomethyl-benzoic acid ethyl ester, Ethyl p-(aminomethyl)benzoate[1][4]
Storage Keep in a dark place, inert atmosphere, store in a freezer under -20°C[5]

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability. Two common methods are detailed below.

Esterification of 4-(Aminomethyl)benzoic Acid

This direct approach involves the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of an acid catalyst or a dehydrating agent. A common laboratory-scale procedure utilizes thionyl chloride.[3]

  • To a 250 mL three-necked round-bottomed flask, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid and 100 mL of anhydrous ethanol.[3]

  • Cool the mixture in an ice bath.

  • Slowly add 20.8 g (175 mmol) of thionyl chloride dropwise to the flask.[3]

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.[3]

  • Heat the mixture to reflux and maintain for 4 hours.[3]

  • Upon completion of the reaction, stop heating and remove the ethanol by distillation under reduced pressure to yield a white solid product.[3]

  • Dissolve the resulting solid in 150 mL of ethyl acetate.

  • Adjust the pH to 7-8 by the slow addition of 35% aqueous sodium hydroxide in an ice bath.[3]

  • Separate the organic layer and wash it three times with 30 mL of saturated saline solution.[3]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain a yellow solid product with a reported yield of 90%.[3]

Synthesis_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Product A 4-(Aminomethyl)benzoic Acid D Mixing and Cooling A->D B Anhydrous Ethanol B->D C Thionyl Chloride E Dropwise Addition of SOCl₂ C->E D->E F Reflux E->F G Solvent Removal F->G H Dissolution in Ethyl Acetate G->H I Neutralization (NaOH) H->I J Extraction & Washing I->J K Drying & Concentration J->K L This compound K->L

Synthesis of this compound via Esterification.
Reduction of Ethyl 4-Nitrobenzoate

An alternative route involves the reduction of the nitro group of ethyl 4-nitrobenzoate. This method is advantageous when the nitro-substituted starting material is more readily available. A variety of reducing agents can be employed, with indium/ammonium chloride being a milder and more environmentally friendly option compared to traditional methods like catalytic hydrogenation with Raney nickel or palladium on carbon.[6]

  • In a 1000 mL round-bottomed flask equipped with a magnetic stirrer, prepare a suspension of 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.[6]

  • Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.[6]

  • Add 23.5 g (205 mmol) of indium powder to the mixture.[6]

  • Heat the reaction mixture at reflux for 2.5 hours.[6]

  • Allow the mixture to cool to room temperature, then dilute with 350-400 mL of water and filter under vacuum.[6]

  • Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.[6]

  • Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.[6]

  • Concentrate the resulting solution under reduced pressure. Dissolve the crude product in 100 mL of dichloromethane.

  • Concentrate the solution by warming and then add 50 mL of hexane.

  • Allow the solution to stand in a refrigerator overnight to crystallize.

  • Filter the crystals under vacuum to obtain ethyl 4-aminobenzoate (a structural isomer of the target compound, this protocol is for a related substance but illustrates the reduction method).[6] A similar reduction of a suitable precursor would yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both an amine and an ester group, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.

Synthesis of Tranexamic Acid Derivatives

One of the most significant applications of this compound is as a precursor in the synthesis of tranexamic acid and its derivatives. Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth extraction, and heavy menstruation.[2]

The synthesis of tranexamic acid often involves the hydrogenation of a benzoic acid derivative. While p-aminomethylbenzoic acid is a direct precursor, its ethyl ester, this compound, can also be utilized in synthetic routes that require protection of the carboxylic acid functionality.[7] The ester group can be hydrolyzed in a later step to yield the final tranexamic acid product. The development of various synthetic routes for tranexamic acid highlights the importance of intermediates like this compound.[8][9]

Tranexamic_Acid_Synthesis cluster_start Starting Material cluster_steps Key Transformation cluster_intermediate Intermediate cluster_final Final Steps A This compound B Catalytic Hydrogenation (Reduction of Benzene Ring) A->B C Mixture of cis/trans 4-(aminomethyl)cyclohexanecarboxylic acid ethyl ester B->C D Isomer Separation & Hydrolysis C->D E Tranexamic Acid D->E

General pathway for Tranexamic Acid synthesis from a benzoate precursor.

Tranexamic acid functions by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots. This inhibition helps to stabilize clots and reduce bleeding.[7]

Conclusion

This compound, while not as widely known as some of its chemical relatives, is a compound of significant utility in the pharmaceutical industry. Its synthesis is well-established, and its role as a key intermediate, particularly in the production of the life-saving drug tranexamic acid, underscores its importance. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and applications of this versatile building block is essential for the continued development of new and improved therapeutics.

References

  • Der Pharma Chemica. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • Google Patents. (n.d.). Tranexamic acid derivative and dermatologic preparation containing the same.
  • European Patent Office. (n.d.). TRANEXAMIC ACID DERIVATIVE AND DERMATOLOGIC PREPARATION CONTAINING THE SAME.
  • LookChem. (n.d.). An improved and practical synthesis of tranexamic acid.
  • Google Patents. (n.d.). Tranexamic acid composition.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • PubChem. (n.d.). Tranexamic acid formulations - Patent US-8273795-B2.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
  • Google Patents. (n.d.). Tranexamic acid preparation method.
  • PubChem. (n.d.). This compound.
  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
  • ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid.
  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.
  • PubMed. (n.d.). Tranexamic acid derivatives with enhanced absorption.
  • Google Patents. (n.d.). Synthesis method of cetirizine hydrochloride intermediate.
  • Google Patents. (n.d.). Process for obtaining Cetirizine dihydrochloride.
  • PubChem. (n.d.). Cetirizine.

Sources

A Researcher's Guide to Sourcing and Quality Control of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of experimental success and reproducibility. Ethyl 4-(aminomethyl)benzoate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this critical reagent, establishing robust quality control procedures, and understanding the nuances of its handling and storage to ensure the integrity of their research.

Introduction to this compound: Properties and Applications

This compound (CAS No: 366-84-7) is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a benzene ring. This unique structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. Its primary amine allows for the formation of amides, sulfonamides, and imines, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification reactions.

In drug discovery, this compound serves as a crucial precursor for the synthesis of various therapeutic agents. Its applications span across different therapeutic areas, where it is often incorporated as a linker or a core scaffold. The quality of this starting material directly impacts the purity profile and overall success of the subsequent synthetic steps and, ultimately, the biological activity of the final compound.[1]

Commercial Suppliers: A Comparative Overview

A multitude of chemical suppliers offer this compound for research purposes. However, the quality, purity, and accompanying documentation can vary significantly. Researchers must exercise due diligence in selecting a supplier to ensure a consistent and reliable source of this reagent. Below is a comparative table of some prominent suppliers.

SupplierPurity SpecificationAvailable FormsStorage ConditionsNotes
Sigma-Aldrich ≥97%Free baseKeep in dark place, inert atmosphere, store in freezerPart of the Merck KGaA portfolio, often with comprehensive documentation.
ChemScene ≥97%Free base-20°C, protect from lightOften provides detailed product information and characterization data.[2]
BLD Pharm Purity/Specification provided with batchFree base, Hydrochloride saltFree base: -20°C, in dark, inert atmosphere. HCl salt: Inert atmosphere, 2-8°COffers both the free base and the hydrochloride salt, providing flexibility for different synthetic needs.[3][4]
CymitQuimica 97%Hydrochloride saltNot specifiedSpecializes in chemical products for research and development.[5]
A2B Chem 95%Free baseNot specifiedProvides a range of research chemicals.
Alfa Chemistry 96%Free baseNot specifiedA global supplier of chemicals for research and development.

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to verify its purity and identity.[1]

Supplier Qualification: A Workflow for Ensuring Quality

Selecting a suitable supplier extends beyond comparing catalogue specifications. A robust supplier qualification process is essential to mitigate risks associated with raw material variability. The quality of raw materials is a critical factor in the successful outcome of pharmaceutical manufacturing and research.[6] Poor quality raw materials can lead to decreased drug efficacy, increased risk of contamination, and inconsistent formulations.[6] Therefore, a systematic approach to qualifying suppliers is paramount.

SupplierQualification cluster_InitialScreening Initial Screening cluster_TechnicalEvaluation Technical Evaluation cluster_QualitySystems Quality Systems Assessment cluster_FinalDecision Final Decision s1 Identify Potential Suppliers s2 Request Preliminary Information (e.g., Product Specification Sheet) s1->s2 t1 Request and Review Certificate of Analysis (CoA) s2->t1 t2 Assess Analytical Methods Used for QC t1->t2 t3 Evaluate Purity and Impurity Profile t2->t3 q1 Inquire about Quality Management System (e.g., ISO 9001) t3->q1 q2 Review Batch-to-Batch Consistency Data q1->q2 d1 Order Small-Scale Sample for In-House QC q2->d1 d2 Qualify Supplier and Establish Supply Agreement d1->d2

A typical workflow for qualifying a new supplier of critical raw materials.

Incoming Quality Control: Validated Analytical Protocols

Upon receipt of this compound, it is imperative to perform in-house quality control (QC) testing to verify the supplier's CoA and to ensure the material is suitable for its intended use. The analytical methods used for this QC should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

Synthesis Routes and Potential Impurities

Understanding the common synthetic routes to this compound is crucial for anticipating potential impurities. Two prevalent methods are:

  • Esterification of 4-(aminomethyl)benzoic acid: This is a direct method but can be complicated by the amphoteric nature of the starting material. Incomplete reaction can leave residual 4-(aminomethyl)benzoic acid.

  • Reduction of ethyl 4-nitrobenzoate: This is a common and efficient method. However, incomplete reduction can lead to the presence of the starting material, ethyl 4-nitrobenzoate, or other partially reduced intermediates.[9][10] A mixture of the starting material and the final product can be difficult to separate.[6]

The presence of these impurities can have a significant impact on subsequent reactions and the purity of the final drug candidate.

Recommended Analytical QC Workflow

A comprehensive QC workflow for incoming this compound should include a combination of chromatographic and spectroscopic techniques.

QCTestWorkflow start Receive this compound visual Visual Inspection (Appearance, Color) start->visual hplc HPLC Analysis (Purity, Impurities) visual->hplc nmr NMR Spectroscopy (Identity, Residual Solvents) hplc->nmr ftir FTIR Spectroscopy (Functional Group Identity) nmr->ftir decision Decision ftir->decision pass Material Passes QC fail Material Fails QC (Quarantine and Investigate) decision->pass Meets Specifications decision->fail Does Not Meet Specifications

A comprehensive analytical workflow for incoming quality control.
Detailed Experimental Protocols

HPLC is a powerful technique for determining the purity of this compound and for detecting and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this compound.

  • Objective: To determine the purity of this compound and to identify and quantify any process-related impurities.

  • Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Newcrom R1 column is a specialized reverse-phase column with low silanol activity that can also be used.[11]

    • Mobile Phase: A gradient elution is recommended for optimal separation of the main component from potential impurities.

      • Mobile Phase A: 0.1% Phosphoric acid in Water.

      • Mobile Phase B: Acetonitrile.

      • A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The retention times of potential impurities, such as 4-(aminomethyl)benzoic acid and ethyl 4-nitrobenzoate, should be determined by running authentic standards, if available.

NMR spectroscopy is an indispensable tool for confirming the identity of this compound and for detecting the presence of impurities and residual solvents.

  • Objective: To confirm the chemical structure of this compound and to identify any impurities and residual solvents.

  • Protocol:

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl3).

    • Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Expected Chemical Shifts (¹H NMR, CDCl3):

    • ~1.38 ppm (triplet, 3H, -OCH2CH3 )

    • ~3.91 ppm (singlet, 2H, -CH2 NH2)

    • ~4.35 ppm (quartet, 2H, -OCH2 CH3)

    • ~7.38 ppm (doublet, 2H, Ar-H)

    • ~7.98 ppm (doublet, 2H, Ar-H) The amino protons (-NH2) may appear as a broad singlet and its chemical shift can vary.

  • Expected Chemical Shifts (¹³C NMR, CDCl3):

    • ~14.4 ppm (-OCH2CH3 )

    • ~45.9 ppm (-CH2 NH2)

    • ~60.8 ppm (-OCH2 CH3)

    • ~127.9 ppm (Ar-C)

    • ~129.8 ppm (Ar-C)

    • ~129.9 ppm (Ar-C)

    • ~144.7 ppm (Ar-C)

    • ~166.5 ppm (C =O)

  • Analysis for Impurities:

    • 4-(aminomethyl)benzoic acid: Look for the absence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm in DMSO-d6) and characteristic aromatic signals.[8]

    • Ethyl 4-nitrobenzoate: The aromatic protons of this impurity will be shifted downfield compared to the product due to the electron-withdrawing nitro group. Specifically, look for signals around 8.1-8.3 ppm.[12][13][14] The absence of these signals is a good indicator of purity.

Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

  • Storage: As recommended by most suppliers, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3] For the hydrochloride salt, storage at 2-8°C is often recommended.[4]

  • Handling: this compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

The quality of this compound is a critical determinant of success in research and drug development. By implementing a rigorous supplier qualification process, conducting thorough in-house quality control using validated analytical methods, and adhering to proper storage and handling procedures, researchers can ensure the integrity of their starting materials. This proactive approach to quality assurance will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • Royal Society of Chemistry. Supporting Information for an article.
  • PubChem. Ethyl 4-nitrobenzoate. National Center for Biotechnology Information.
  • SIELC Technologies. Separation of Ethyl 4-((1-oxoallyl)amino)benzoate on Newcrom R1 HPLC column.
  • Sciencemadness Discussion Board. Reduction of 4-nitrobenzoic acid.
  • Organic Syntheses. ETHYL 4-AMINOBENZOATE.
  • Anstan. Ethyl 4-(dimethyl-amino) benzoate Reference standard for 1H Quantitative NMR (qNMR), Anstan - Certificate of Analysis.
  • Flinn Scientific.
  • International Journal of Innovative Science and Research Technology.
  • Organic Syntheses Procedure. ethyl 4-aminobenzoate.
  • Organic Syntheses Procedure. ETHYL p-AMINOBENZOATE.
  • Plant Care.
  • PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Valencylab.
  • Walter®.

Sources

Ethyl 4-(aminomethyl)benzoate: A Comprehensive Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(aminomethyl)benzoate is a pivotal building block in medicinal chemistry and pharmaceutical development, valued for its bifunctional nature incorporating both a primary amine and an ethyl ester. The integrity of this molecule is paramount for the synthesis of active pharmaceutical ingredients (APIs) and other target compounds. This guide provides a detailed examination of the chemical stability of this compound, elucidating its primary degradation pathways—hydrolysis and oxidation. We present a framework for designing and executing robust stability studies in accordance with international guidelines, detail validated analytical methodologies for monitoring degradation, and establish definitive, field-proven protocols for its storage and handling. This document is intended to serve as an essential technical resource for scientists dedicated to ensuring the quality, reliability, and safety of their research and development endeavors.

Introduction: The Imperative of Chemical Integrity

In the landscape of drug discovery and development, the starting materials' quality dictates the final product's success. This compound, with its versatile reactive sites, is a frequent starting point for constructing more complex molecular architectures. However, the same reactivity that makes it valuable also renders it susceptible to degradation under suboptimal conditions. The presence of impurities or degradants can have profound consequences, leading to failed syntheses, altered biological activity, and potential safety concerns.

A comprehensive understanding of a compound's stability profile is not merely an academic exercise; it is a foundational pillar of good science and regulatory compliance. This guide moves beyond simple storage temperature recommendations to explain the underlying chemical principles governing the stability of this compound. By understanding the "why" behind the protocols, researchers can make informed decisions to preserve the compound's integrity from procurement to reaction.

Core Physicochemical Properties

A molecule's physical and chemical characteristics are the primary determinants of its stability profile. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 366-84-7[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Appearance White to off-white solid/crystals[3]
Melting Point Not consistently reported; related hydrochloride salt melts at a higher temp.
Solubility Soluble in ethanol, ether, dilute acids.[4] Poorly soluble in water.[5]
pKa (Estimated) ~9.5 for the aminomethyl group

Intrinsic Stability and Key Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to chemical degradation: the ethyl ester and the aminomethyl group. Understanding these liabilities is crucial for predicting and preventing degradation.

Hydrolysis of the Ester Linkage

The ethyl ester is the most significant hydrolytic liability. This reaction involves the cleavage of the ester bond by water, yielding 4-(aminomethyl)benzoic acid and ethanol.

  • Mechanism : The reaction can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

  • Consequence : The formation of 4-(aminomethyl)benzoic acid introduces a new chemical entity into the material, altering its molarity and potentially interfering with subsequent reactions.

Oxidation of the Aminomethyl Group

The primary amine of the aminomethyl group is susceptible to oxidation, a common degradation pathway for amines.[7][8]

  • Mechanism : Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. The reaction can proceed through various intermediates, including imines and nitroso compounds, often resulting in complex mixtures of colored degradants.[9][10] Flavoproteins, for instance, are known to catalyze the oxidation of the C-N bond in amines.[7]

  • Consequence : Oxidative degradation leads to a loss of purity and the formation of chromophoric (colored) impurities, which can be a visual indicator of product degradation.

The following diagram illustrates the two primary degradation pathways for this compound.

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the inherent chemical liabilities, a multi-faceted approach to storage is required to minimize degradation and ensure long-term stability. The following conditions are derived from supplier recommendations and an understanding of the degradation mechanisms.[1][2]

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer) Significantly slows the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the oxidative degradation pathway of the amine group.[2]
Light Protect from Light (Amber Vial/Dark) Minimizes photo-degradation, as aromatic amines can be light-sensitive.[1]
Moisture Tightly Sealed Container in a Dry Environment Prevents ingress of atmospheric moisture, which is a key reactant in the hydrolysis of the ester.
Container Properly Labeled, Tightly Closed Containers Ensures chemical safety and prevents contamination and exposure to environmental factors.[3][11]

Handling Best Practices:

  • Equilibrate the container to room temperature before opening to prevent water condensation on the cold solid.

  • Use a clean, dry spatula or other implements for dispensing.

  • After dispensing, flush the container headspace with an inert gas before re-sealing.

Designing a Stability Testing Program

A formal stability testing program is essential for establishing a re-test period or shelf life. This program should be designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12][13]

The purpose of stability testing is to see how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[12][14][15]

Experimental Workflow

The workflow for a comprehensive stability study involves stress testing to identify degradation products, followed by long-term and accelerated studies to determine the stability profile.

G start Start: Procure ≥3 Batches of This compound stress Step 1: Forced Degradation (Stress Testing) start->stress method_dev Step 2: Develop & Validate Stability-Indicating HPLC Method stress->method_dev formal_study Step 3: Initiate Formal Stability Study (Long-Term & Accelerated) method_dev->formal_study lt_storage Long-Term Storage (-20°C ± 5°C) formal_study->lt_storage acc_storage Accelerated Storage (25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH) formal_study->acc_storage sampling Step 4: Periodic Sampling & Analysis lt_storage->sampling acc_storage->sampling data_eval Step 5: Data Evaluation & Re-test Period Assignment sampling->data_eval

Caption: Workflow for a comprehensive stability testing program.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.[15]

Methodology:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid material to 70°C for 48 hours.

  • Photostability: Expose solid material and solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[12][15]

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) against a control sample.

Protocol: Formal Stability Study

Objective: To establish a re-test period under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the material.[12][15]

  • Container Closure: Package the material in containers that simulate the proposed storage and distribution packaging.[16]

  • Storage Conditions:

    • Long-Term: Store samples at the recommended condition, -20°C ± 5°C.

    • Accelerated: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[12][16]

    • Accelerated: Test at 0, 3, and 6 months.[12][16]

  • Tests: At each time point, perform tests for appearance, assay (purity), and degradation products.

Validated Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of pharmaceutical compounds.[9]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 acetonitrile:water to a concentration of ~0.5 mg/mL.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to prove it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity is demonstrated through the forced degradation study, ensuring that all degradant peaks are resolved from the main compound peak.

Conclusion

The chemical integrity of this compound is contingent upon a rigorous and scientifically-grounded approach to its storage and handling. The primary degradation risks are hydrolysis of the ester function and oxidation of the aminomethyl group. These risks are effectively mitigated by adherence to stringent storage conditions: freezer temperatures (-20°C), protection from light, and storage under an inert atmosphere in a dry, tightly sealed container. Implementing a formal stability testing program, guided by ICH principles and utilizing validated analytical methods like HPLC, is indispensable for defining the compound's re-test period and ensuring its suitability for use in research and drug development. By adhering to the principles and protocols outlined in this guide, scientists can safeguard the quality of this critical building block, thereby enhancing the reliability and success of their scientific outcomes.

References

  • ChemScene. Ethyl 4-(aminomethyl)
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products.
  • International Council for Harmonisation. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • BLD Pharm. 366-84-7|Ethyl 4-(aminomethyl)
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Fisher Scientific.
  • Flinn Scientific.
  • BenchChem.
  • Thermo Fisher Scientific.
  • National Institutes of Health.
  • Quora.
  • Chemistry LibreTexts. 23.
  • Google Patents.
  • European Medicines Agency.
  • YouTube.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 4-(aminomethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. We will delve into the prevalent synthetic strategies, ultimately focusing on a robust and high-yielding esterification method. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a self-validating protocol, and comprehensive safety information.

Introduction and Significance

This compound (CAS No: 366-84-7) is a bifunctional molecule featuring both a primary amine and an ethyl ester group, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structural motifs are found in a variety of pharmacologically active agents. The esters of 4-(aminomethyl)benzoic acid are particularly significant as intermediates for active pharmaceutical ingredients.[3] This guide presents a reliable method for its preparation, ensuring high purity and yield suitable for further research and development applications.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1][2][4]

  • Appearance: Yellow to white solid[4]

  • Storage: Should be stored in a cool, dark place, under an inert atmosphere, and often recommended to be kept in a freezer at -20°C.[2][5]

Strategic Overview of Synthesis

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the available starting materials, scale, and desired purity.

  • Route A: Esterification of 4-(aminomethyl)benzoic acid: This is a direct and common approach. The esterification can be achieved via Fischer esterification using a strong acid catalyst like sulfuric acid in excess ethanol or by activating the carboxylic acid, for instance, with thionyl chloride.[4][6][7] The thionyl chloride method is often preferred for its high efficiency and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.[8]

  • Route B: Reduction of Ethyl 4-cyanobenzoate: The cyano group can be reduced to an aminomethyl group using various reducing agents, such as catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon).[3] This method is effective but requires handling of compressed hydrogen gas and potentially pyrophoric catalysts.

  • Route C: Reduction of Ethyl 4-nitrobenzoate: This involves the reduction of a nitro group to a primary amine. Common methods include catalytic hydrogenation or reduction with metals in acidic media (e.g., tin or indium).[9][10] While effective, these methods can sometimes lack selectivity if other reducible functional groups are present.

For this guide, we will focus on Route A , specifically the esterification of 4-(aminomethyl)benzoic acid using thionyl chloride in ethanol. This method is well-documented, provides a high yield (approximately 90%), and is highly suitable for standard laboratory-scale synthesis.[4]

Detailed Synthesis Protocol: Esterification with Thionyl Chloride

This section details the step-by-step procedure for synthesizing this compound from 4-(aminomethyl)benzoic acid.

Reaction Scheme
Materials and Equipment

Table of Reagents

ReagentCAS No.Molecular Wt. ( g/mol )Moles (mmol)Quantity
4-(aminomethyl)benzoic acid56-91-7151.16507.5 g
Anhydrous Ethanol64-17-546.07-100 mL
Thionyl Chloride (SOCl₂)7719-09-7118.9717512.8 mL (20.8 g)
Ethyl Acetate141-78-688.11-~200 mL
35% Sodium Hydroxide (aq)1310-73-240.00-As needed
Saturated Sodium Chloride (aq)7647-14-558.44-~100 mL
Anhydrous Sodium Sulfate7757-82-6142.04-As needed

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Charge flask with 4-(aminomethyl)benzoic acid and anhydrous ethanol. B 2. Cool flask in an ice bath. A->B C 3. Slowly add thionyl chloride. B->C D 4. Stir at room temp, then reflux for 4h. C->D E 5. Remove ethanol via rotary evaporation. D->E F 6. Dissolve solid in ethyl acetate. E->F G 7. Neutralize with NaOH(aq) to pH 7-8 in an ice bath. F->G H 8. Separate organic layer. G->H I 9. Wash organic layer with saturated saline. H->I J 10. Dry organic layer with anhydrous Na₂SO₄. I->J K 11. Filter and concentrate to yield product. J->K L 12. Characterize product: - Melting Point - FT-IR - NMR K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid and 100 mL of anhydrous ethanol.[4]

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add 20.8 g (175 mmol) of thionyl chloride dropwise using a dropping funnel over 30-45 minutes.[4] Causality: Thionyl chloride reacts exothermically with ethanol; slow addition at low temperature is crucial to control the reaction rate and prevent side reactions. The thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester chloride and HCl in situ. The HCl protonates the amino group, protecting it from reacting, and also catalyzes the esterification of the carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Then, heat the reaction to reflux and maintain for 4 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, stop heating and allow the flask to cool. Remove the excess ethanol using a rotary evaporator. A white solid product, the hydrochloride salt of the ester, should be obtained.[4]

  • Work-up and Neutralization: Dissolve the resulting solid in 150 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 35% aqueous sodium hydroxide solution while stirring, adjusting the pH to 7-8.[4] Causality: The base neutralizes the hydrochloride salt, deprotonating the ammonium group to yield the free amine, which is soluble in the organic layer.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer three times with 30 mL portions of saturated saline solution.[4] Causality: The saline wash helps to remove any remaining water-soluble impurities and breaks up any emulsions.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a yellow solid.[4] The reported yield for this procedure is approximately 90%.[4]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: Look for characteristic peaks:

    • N-H stretching (amine): ~3300-3400 cm⁻¹

    • C=O stretching (ester): ~1715 cm⁻¹

    • C-O stretching (ester): ~1280 cm⁻¹

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the aminomethyl protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (179.22 g/mol ).[1]

Safety and Handling Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted within a certified chemical fume hood.

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. It is a lachrymator. Handle with extreme care in a fume hood.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • Ethyl Acetate: Flammable liquid and can cause eye and skin irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Consult the Safety Data Sheet (SDS) for each chemical before use.[11]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure the reflux time is adequate (monitor by TLC). Use anhydrous ethanol as water will inhibit the reaction.
Loss of product during work-up.Ensure the pH is correctly adjusted to 7-8 before extraction. Perform multiple extractions with ethyl acetate.
Product is an oil or fails to solidify Presence of impurities or residual solvent.Purify the product using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient). Ensure all solvent is removed on the rotary evaporator.
Reaction turns dark Decomposition due to overheating.Maintain a gentle reflux; do not overheat.
Emulsion forms during extraction Vigorous shaking.Add more saturated saline solution and gently swirl the separatory funnel. Allow it to stand for a longer period.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE.
  • Gunasekaran, S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Google Patents. (n.d.). US3660411A - Esterification process.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)-benzoate Monohydrate.
  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl....
  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing mthis compound.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • Chegg.com. (2021). Solved Experiment description: 4-amino-benzoic acid....
  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis.
  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • University of Toronto. (n.d.). Lab5 procedure esterification.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.

Sources

Application Notes and Protocols for Bioconjugation Using Ethyl 4-(aminomethyl)benzoate as a Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ethyl 4-(aminomethyl)benzoate in Modern Bioconjugation

In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone technology.[1] The choice of a chemical linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[2][3] this compound is a versatile linker molecule that offers a strategic combination of a reactive primary amine for conjugation and an ester group that can potentially be leveraged for controlled release mechanisms. Its rigid aromatic core provides defined spatial separation between the conjugated moieties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a linker in bioconjugation. We will delve into the chemical principles, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization of the final bioconjugate.

Chemical Principles: Amide Bond Formation and Linker Functionality

The primary utility of this compound in bioconjugation stems from its terminal primary amine. This amine serves as a nucleophile that readily reacts with activated carboxylic acid groups on a target biomolecule, such as the side chains of aspartic and glutamic acid residues or the C-terminus of a protein, to form a stable amide bond.[][5] The most common and efficient method for activating carboxyl groups in an aqueous environment is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The EDC/NHS chemistry proceeds via a two-step mechanism:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[5][7]

  • Stabilization and Coupling: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then efficiently reacts with the primary amine of this compound to form a stable amide bond, releasing NHS.[8]

The ethyl ester moiety of the linker may offer a potential site for enzymatic or chemical cleavage, which can be advantageous in applications like antibody-drug conjugates (ADCs) where release of a payload at a target site is desired.[2] However, the stability of this ester bond in physiological conditions should be carefully evaluated for the specific application.

Visualizing the Workflow: From Activation to Conjugation

The following diagram illustrates the overall workflow for conjugating a biomolecule with this compound.

Bioconjugation_Workflow Biomolecule Biomolecule (with -COOH groups) Activation Carboxyl Activation (EDC/NHS) Biomolecule->Activation Activated_Biomolecule Activated Biomolecule (NHS-ester) Activation->Activated_Biomolecule Conjugation Amine Coupling Activated_Biomolecule->Conjugation Linker This compound Linker->Conjugation Crude_Conjugate Crude Bioconjugate Mixture Conjugation->Crude_Conjugate Purification Purification (e.g., SEC, IEX) Crude_Conjugate->Purification Pure_Conjugate Purified Bioconjugate Purification->Pure_Conjugate Characterization Characterization (MS, HPLC, SDS-PAGE) Pure_Conjugate->Characterization Final_Product Final Characterized Product Characterization->Final_Product

Caption: A generalized workflow for bioconjugation using this compound.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific biomolecule and application.

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This two-step protocol is designed to maximize conjugation efficiency while minimizing undesirable side reactions, such as protein-protein crosslinking.[5][9]

Rationale for the Two-Step pH Process: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0), which protonates the carboxyl group, making it more reactive.[7][10] However, the subsequent reaction of the NHS-ester with a primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5), where the amine is deprotonated and more nucleophilic.[7][10] By performing the reaction in two distinct steps with a pH adjustment, we optimize each stage of the reaction.

Materials:

  • Protein with accessible carboxyl groups (e.g., monoclonal antibody, BSA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification

Procedure:

Step 1: Protein Preparation and Buffer Exchange

  • Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., sodium azide), as these will compete with the conjugation reaction.[11]

  • If necessary, perform a buffer exchange into the Activation Buffer using a desalting column.

  • Adjust the protein concentration to 5-10 mg/mL.

Step 2: Activation of Protein Carboxyl Groups

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • To the protein solution, add EDC and Sulfo-NHS. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.[12]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation with this compound

  • Immediately after activation, perform a buffer exchange using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4) to remove excess EDC and Sulfo-NHS and to raise the pH.

  • Prepare a solution of this compound in the Coupling Buffer. A 10- to 50-fold molar excess relative to the protein is a good starting point.

  • Add the this compound solution to the activated protein solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

Step 5: Purification of the Bioconjugate

  • Purify the bioconjugate from excess linker and reaction byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[1][13]

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended starting conditions for the conjugation reaction. Optimization is crucial for each specific application.[8]

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Maximizes the efficiency of EDC-mediated carboxyl activation.[7]
Coupling pH 7.2 - 8.5Promotes the nucleophilic attack of the primary amine on the NHS-ester.[7]
EDC Molar Excess 2 to 10-fold over carboxyl groupsEnsures efficient activation of carboxyl groups.
Sulfo-NHS Molar Excess 2 to 5-fold over carboxyl groupsStabilizes the activated intermediate, improving reaction efficiency.
Linker Molar Excess 10 to 50-fold over proteinDrives the conjugation reaction towards product formation.
Activation Time 15 - 30 minutesSufficient for the formation of the NHS-ester intermediate.
Coupling Time 2 hours to overnightAllows for completion of the conjugation reaction.
Temperature Room temperature or 4°C4°C can be used to maintain the stability of sensitive biomolecules.

Purification and Characterization: Ensuring a Homogeneous Product

The purification and characterization of the bioconjugate are critical steps to ensure its quality, safety, and efficacy. The goal is to remove unconjugated biomolecules, excess linker, and reaction byproducts, and to characterize the final product in terms of its identity, purity, and degree of conjugation.[14]

Purification Techniques
  • Size Exclusion Chromatography (SEC): An effective method for separating the larger bioconjugate from smaller, unreacted linker molecules and byproducts.

  • Ion Exchange Chromatography (IEX): Can be used to separate the bioconjugate from the unconjugated biomolecule, as the conjugation of this compound will alter the overall charge of the protein.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating species with different drug-to-antibody ratios (DARs) in the context of ADCs, as the addition of the linker and payload increases the hydrophobicity of the antibody.[15][16]

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[1]

Characterization Methods

A combination of analytical techniques should be employed to thoroughly characterize the bioconjugate.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the linker or attached molecule has a distinct absorbance, to estimate the degree of conjugation.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the intact bioconjugate, confirming successful conjugation and allowing for the determination of the distribution of linker molecules per protein.[17][18][19] ESI-MS is a commonly used technique for this purpose.[18][19]

  • High-Performance Liquid Chromatography (HPLC):

    • SEC-HPLC: Used to determine the purity of the bioconjugate and to quantify the amount of aggregation.

    • RP-HPLC: Can be used to determine the average DAR of ADCs after reduction of the antibody into its light and heavy chains.[15]

    • HIC-HPLC: A powerful method for determining the DAR distribution of cysteine-linked ADCs.[15][20]

Troubleshooting Common Issues in EDC/NHS Conjugation

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or Sulfo-NHS due to hydrolysis. - Competing nucleophiles in the buffer (e.g., Tris, glycine). - Incorrect pH for activation or coupling. - Insufficient molar excess of reagents.- Prepare fresh EDC and Sulfo-NHS solutions immediately before use.[7] - Perform buffer exchange to remove interfering substances.[11] - Verify the pH of the activation and coupling buffers.[10] - Optimize the molar ratios of EDC, Sulfo-NHS, and the linker.
Protein Aggregation - High degree of conjugation leading to increased hydrophobicity. - Inappropriate buffer conditions (ionic strength, pH). - Protein instability.- Reduce the molar excess of the linker. - Optimize buffer conditions. - Perform the conjugation at a lower temperature (4°C).
High Polydispersity (Heterogeneous Product) - Inconsistent reaction conditions. - Multiple reactive sites on the biomolecule with varying accessibility.- Tightly control reaction parameters (time, temperature, pH). - Consider site-specific conjugation methods if a homogeneous product is required. - Utilize purification techniques like IEX or HIC to isolate specific conjugate species.[13]

Conclusion

This compound is a valuable tool in the bioconjugation toolkit, offering a reliable means of linking molecules to biomolecules through stable amide bonds. Successful application of this linker relies on a thorough understanding of the underlying EDC/NHS chemistry, careful optimization of reaction conditions, and rigorous purification and characterization of the final product. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop robust and reproducible bioconjugation strategies, ultimately enabling the advancement of novel therapeutics and diagnostics.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with DBCO-Val-Cit-OH Linkers. BenchChem.
  • Totaro, K. A., Liao, X., Bhattacharya, K., Finneman, J. I., Sperry, J. B., Massa, M. A., Thorn, J., Ho, S. V., & Pentelute, B. L. (2019).
  • Chen, Y., et al. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-283.
  • FUJIFILM Diosynth Biotechnologies. (n.d.).
  • Hao, P., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Chemistry, 84(3), 1624-1631.
  • BenchChem Technical Support Team. (2025, December).
  • Gozansky, E. K., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 84(3), 1624–1631.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Srzentic, K., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9945–9953.
  • CovaChem. (2014). Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
  • Hamblett, K. J., et al. (2013). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Methods in Molecular Biology, 1045, 275-83.
  • Thermo Fisher Scientific. (n.d.). EDC Instructions.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • YMC Europe GmbH. (n.d.).
  • Tsumoto, K., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(9), e2100062.
  • Single Use Support. (2023, April 20).
  • ChemPep Inc. (n.d.).
  • MCR Labs. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR)
  • BenchChem Technical Support Team. (2025, December).
  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
  • nanoComposix. (n.d.).
  • CuriRx. (n.d.). High Resolution Mass Spectrometry.
  • ResearchGate. (2013, January 9).
  • ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
  • Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Hermanson, G. T. (2008).
  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • Reddit. (2022, May 27). EDC/NHS crosslinking reaction issue, looking for advice.
  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589–598.
  • Ajinomoto Bio-Pharma Services. (2023).
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.).
  • Ajinomoto Bio-Pharma Services. (2023). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2493-2501.
  • SynQuest Laboratories, Inc. (n.d.).
  • Li, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3287–3303.
  • ChemScene. (n.d.). Ethyl 4-(aminomethyl)
  • PubChem. (n.d.). Ethyl 4-(aminomethyl)
  • MedchemExpress.com. (n.d.).

Sources

Application Notes and Protocols: Derivatization of Ethyl 4-(aminomethyl)benzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<-3ad-3a="">

Introduction: The Strategic Importance of Ethyl 4-(aminomethyl)benzoate in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has emerged as a crucial building block in the field of drug discovery.[1] Its structure, featuring a nucleophilic primary amine and an ester group attached to a central benzene ring, offers a powerful platform for synthesizing diverse chemical libraries. The para-substitution pattern provides a rigid scaffold that is often exploited to orient functional groups for optimal interaction with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate, focusing on robust and reproducible protocols for creating novel compound libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating molecules with therapeutic potential.

The aminobenzoate scaffold is a privileged structure found in a wide range of biologically active compounds and natural products.[2] Its derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial agents, kinase inhibitors, and antagonists for various receptors.[1][3] The ability to readily modify both the amino and ester functionalities allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for successful drug development.

This guide will present three fundamental and widely applicable derivatization strategies:

  • N-Acylation: Formation of amide bonds to introduce diverse side chains.

  • Sulfonamide Synthesis: Creation of sulfonamides, a key functional group in many marketed drugs.

  • Reductive Amination: A powerful method for generating secondary and tertiary amines.

For each strategy, we will provide detailed, step-by-step protocols, explain the underlying chemical principles, and present data in a clear, comparative format.

Core Derivatization Strategies and Protocols

N-Acylation: Building Molecular Diversity via Amide Bond Formation

The formation of an amide bond by acylating the primary amine of this compound is one of the most common and effective strategies for generating diverse libraries of compounds.[4][5] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.

N_Acylation_Workflow cluster_start cluster_reaction cluster_workup cluster_end A This compound C Dissolve in Aprotic Solvent (e.g., DCM, THF) A->C B Acylating Agent (Acyl Chloride or Acid Anhydride) E Add Acylating Agent Dropwise at 0°C B->E D Add Base (e.g., Triethylamine, Pyridine) C->D D->E F Stir at Room Temperature E->F G Aqueous Work-up (Wash with NaHCO₃, Brine) F->G H Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I Concentrate in vacuo H->I J Purification (Column Chromatography or Recrystallization) I->J K N-Acylated Derivative J->K

Caption: General workflow for the N-acylation of this compound.

This protocol describes a robust method for acylating the amine with an acyl chloride in a biphasic system or in an inert solvent with a tertiary amine base to neutralize the HCl byproduct.[6]

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Acid anhydrides are excellent acylating agents, often used with a catalytic amount of base.[7][8]

  • Materials:

    • This compound (1.0 eq)

    • Acid anhydride (e.g., Acetic anhydride) (1.2 eq)

    • Dichloromethane (DCM) or Acetic Acid (as solvent)

    • Pyridine (catalytic amount, if using DCM)

    • Ice-water

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add the acid anhydride (1.2 eq) followed by a catalytic amount of pyridine.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product as needed.

Method Acylating Agent Base/Catalyst Typical Yield Key Advantage
Protocol 1AAcyl ChlorideTriethylamine75-95%High reactivity, suitable for a wide range of acyl groups.
Protocol 1BAcid AnhydridePyridine (cat.)80-98%Milder conditions, byproducts are easily removed.
Sulfonamide Synthesis: Introducing a Key Pharmacophore

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, anti-inflammatory, and antitumor activities.[9][10][11] The synthesis involves the reaction of the primary amine with a sulfonyl chloride.

Sulfonamide_Synthesis_Workflow cluster_start cluster_reaction cluster_workup cluster_end A This compound C Dissolve in DCM/Pyridine A->C B Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) E Add Sulfonyl Chloride B->E D Cool to 0°C C->D D->E F Stir at RT overnight E->F G Aqueous Work-up (Wash with dilute HCl, H₂O, Brine) F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purification (Column Chromatography) I->J K Sulfonamide Derivative J->K

Caption: General workflow for the synthesis of sulfonamides from this compound.

This protocol details the reaction of this compound with a sulfonyl chloride in the presence of a base.[9]

  • Materials:

    • This compound (1.0 eq)

    • Sulfonyl chloride (e.g., Benzenesulfonyl chloride) (1.1 eq)

    • Pyridine or Dichloromethane (DCM) with Triethylamine (1.5 eq)

    • Dilute Hydrochloric Acid (1M HCl)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (or DCM with triethylamine).

    • Cool the solution to 0°C in an ice bath.

    • Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and brine. This removes the base and any water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude sulfonamide by flash column chromatography.

Reductive Amination: Forging C-N Bonds

Reductive amination is a highly versatile and widely used method for preparing secondary and tertiary amines.[12][13][14] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination_Workflow cluster_start cluster_reaction cluster_workup cluster_end A This compound C Dissolve in Solvent (e.g., MeOH, DCE) A->C B Aldehyde or Ketone D Add Carbonyl Compound B->D C->D E Stir to form Imine intermediate D->E F Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) E->F G Quench Reaction (e.g., with NaHCO₃ soln.) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purification (Column Chromatography) I->J K Secondary Amine Derivative J->K

Caption: General workflow for the reductive amination of this compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for one-pot reductive aminations.[13]

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DCE, add the aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15][16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[17]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O stretch, N-H stretch, S=O stretch).[18]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is an exceptionally useful and versatile starting material for the synthesis of compound libraries in drug discovery. The protocols detailed in this application note for N-acylation, sulfonamide synthesis, and reductive amination provide robust and reproducible methods for generating a wide array of derivatives. By understanding the principles behind each reaction and employing rigorous purification and characterization techniques, researchers can efficiently explore the chemical space around this valuable scaffold to identify novel therapeutic agents.

References

  • BenchChem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole.
  • BenchChem. (2025). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Banik, B. K., Banik, I., & Becker, F. F. (2005).
  • Unknown. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate.
  • Anderson, M. J., et al. (2024). Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis. Chemistry – A European Journal.
  • Walsh, C. T., & Wencewicz, T. A. (2013). Aminobenzoates as building blocks for natural product assembly lines.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9224-9238.
  • Unknown. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
  • BenchChem. (2025). The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of (4-(Bromomethyl)phenyl)methanamine.
  • Zhang, J., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.
  • Ghosh, S., & Shahabi, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Research Square.
  • Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.
  • Chen, Y.-H., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances.
  • PubChem. (n.d.). This compound.
  • ChemShuttle. (n.d.). This compound;CAS No.:366-84-7.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
  • ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF.
  • Douglas, J. T. (n.d.).
  • Wand, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469-21476.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
  • Ashenhurst, J. (2017). Reductive Aminations, and How It Works. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Mthis compound 97 6232-11-7.
  • Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11636-11697.
  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109.
  • Singh, P., & Kaur, M. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Medicinal Chemistry Research, 25(8), 1597-1629.

Sources

Application Notes and Protocols for the N-acylation of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Acylated Benzoate Esters in Research and Development

The N-acylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for constructing the amide bond—a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials. Ethyl 4-(aminomethyl)benzoate serves as a particularly valuable bifunctional building block. Its primary amine offers a reactive handle for derivatization, while the ethyl ester provides a site for subsequent modifications or can act as a key pharmacophoric element. The resulting N-acylated products are crucial intermediates in medicinal chemistry, often explored for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.[1] This guide provides a detailed exploration of two robust and widely applicable protocols for the N-acylation of this compound, designed for researchers and scientists in drug development and chemical synthesis.

Pillar 1: Mechanistic Underpinnings of Amide Bond Formation

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The two primary methods for N-acylation discussed herein—reaction with an acyl chloride and coupling with a carboxylic acid using a modern coupling reagent—proceed through distinct pathways.

Method A: The Schotten-Baumann Reaction (Acyl Chloride Method)

This classic method involves the reaction of an amine with a highly reactive acyl chloride.[2][3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the amide product.[4] The choice of base is critical; a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred to prevent undesired side reactions.[5]

The mechanism is a straightforward nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the protonated amide. The added base then deprotonates the amide to yield the final product and the corresponding ammonium salt.[4]

Method B: Carboxylic Acid Activation with Coupling Reagents (HATU Method)

For direct amide formation from a carboxylic acid and an amine, a coupling reagent is required to activate the carboxylic acid.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and low risk of racemization for chiral substrates.[7][8]

In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive OAt-active ester intermediate. This activated ester is then readily attacked by the primary amine to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[7]

Pillar 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step procedures for the N-acylation of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Sigma-Aldrich, Alfa AesarStore under inert gas.
Acyl Chloride (e.g., Octanoyl chloride)≥98%Sigma-Aldrich, TCIHandle with care, corrosive and moisture-sensitive.
Carboxylic Acid (e.g., Octanoic acid)≥98%Sigma-Aldrich, Acros Organics
HATU≥98%Chem-Impex, Oakwood ChemicalMoisture-sensitive, store in a desiccator.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich, Fisher ScientificAnhydrous grade recommended. Corrosive.
Dichloromethane (DCM)AnhydrousFisher Scientific, J.T.BakerUse from a solvent purification system or freshly opened bottle.
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific, Acros OrganicsUse from a solvent purification system or freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor work-up and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol details the reaction of this compound with an acyl chloride, exemplified by octanoyl chloride.

Step-by-Step Procedure:
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 5.58 mmol, 1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in 25 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.46 mL, 8.37 mmol, 1.5 equiv) to the solution.[5]

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add octanoyl chloride (1.05 mL, 6.14 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. A white precipitate of DIPEA hydrochloride will likely form.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting amine spot (visualized with ninhydrin stain) is consumed.

  • Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃, and finally with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the pure N-acylated product.[5]

Protocol 2: N-Acylation using a Carboxylic Acid and HATU

This protocol provides a method for coupling this compound directly with a carboxylic acid, exemplified by octanoic acid, using HATU.

Step-by-Step Procedure:
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the carboxylic acid (octanoic acid, 0.89 g, 6.14 mmol, 1.1 equiv), HATU (2.33 g, 6.14 mmol, 1.1 equiv), and 25 mL of anhydrous N,N-Dimethylformamide (DMF). Stir for 5 minutes.[9]

  • Amine and Base Addition: Add this compound (1.0 g, 5.58 mmol, 1.0 equiv) to the mixture, followed by the dropwise addition of DIPEA (1.94 mL, 11.16 mmol, 2.0 equiv).[7]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of 1 M HCl (x2), 50 mL of saturated aqueous NaHCO₃ (x2), and 50 mL of brine (x2).

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Pillar 3: Visualization and Characterization

Visual workflows and expected characterization data are essential for protocol validation and execution.

Experimental Workflow Diagrams

Acyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Amine & DIPEA in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Warm to RT & Stir (2-4h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Quench & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I Pure Product

Caption: Workflow for N-acylation using the Acyl Chloride method.

HATU_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid & HATU in Anhydrous DMF B 2. Add Amine & DIPEA A->B C 3. Stir at RT (1-3h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Dilute & Extract with EtOAc D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Final Product G->H Pure Product

Caption: Workflow for N-acylation using the HATU coupling method.

Expected Product Characterization

The successful synthesis of the N-acylated product, for example, ethyl 4-(octanoylamidomethyl)benzoate, can be confirmed by standard analytical techniques. The following table provides expected data based on the structure and data from analogous compounds.[10][11]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.01 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), ~6.0 (br s, 1H, NH), 4.55 (d, 2H, -CH₂-NH), 4.38 (q, 2H, -O-CH₂-CH₃), 2.25 (t, 2H, -CO-CH₂-), 1.65 (m, 2H), 1.40 (t, 3H, -O-CH₂-CH₃), 1.28 (m, 8H), 0.88 (t, 3H, alkyl-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~173 (Amide C=O), 166 (Ester C=O), ~144 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), 61.1 (-O-CH₂-), 44.0 (-CH₂-NH), 36.8 (-CO-CH₂-), 31.6, 29.2, 29.1, 25.6, 22.6, 14.3 (-O-CH₂-CH₃), 14.1 (alkyl-CH₃).
FT-IR (ATR, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), 2925, 2855 (Alkyl C-H stretch), ~1715 (Ester C=O stretch), ~1640 (Amide I band, C=O stretch), ~1540 (Amide II band, N-H bend).
HRMS (ESI) Calculated for C₁₈H₂₇NO₃ [M+H]⁺: 306.2064; Found: 306.xxxx.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield Insufficiently activated carboxylic acid (HATU method).Moisture in the reaction.Inefficient stirring.Ensure HATU is fresh and dry. Increase equivalents to 1.2-1.5. Use anhydrous solvents and reagents; perform under an inert atmosphere.Use appropriate stir bar and flask size.
Incomplete Reaction Steric hindrance.Low reactivity of amine or acylating agent.Increase reaction time and/or temperature (e.g., to 40-50 °C).Consider a more powerful coupling reagent if using the carboxylic acid method.
Side Product Formation Diacylation (unlikely but possible).Reaction with solvent.Use a non-nucleophilic solvent like DCM or Toluene instead of DMF.Ensure slow, controlled addition of the acylating agent at 0 °C.
Difficult Purification Byproducts from coupling reagent (HATU method).Excess base or acyl chloride.Ensure thorough aqueous work-up to remove water-soluble byproducts like tetramethylurea and HOAt.Perform careful column chromatography with a shallow gradient.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(9), 4272-4277.
  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
  • Organic Syntheses. (n.d.). Procedure.
  • Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. (n.d.).
  • National Center for Biotechnology Information. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • PubMed. (2003). The design, synthesis, and in vitro biochemical evaluation of a series of esters of 4-[(aminosulfonyl)oxy]benzoate as novel and highly potent inhibitors of estrone sulfatase. Biochem Biophys Res Commun, 307(4), 778-81.
  • PubChem. (n.d.). This compound.

Sources

Experimental procedure for ester hydrolysis of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the saponification of a key pharmaceutical intermediate, this document provides a detailed protocol for the hydrolysis of Ethyl 4-(aminomethyl)benzoate to 4-(aminomethyl)benzoic acid. It is designed for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Significance of 4-(Aminomethyl)benzoic Acid

4-(Aminomethyl)benzoic acid is a crucial non-natural amino acid derivative that serves as a vital intermediate in numerous industrial chemical processes, particularly within the pharmaceutical sector.[1] Its applications include acting as an antifibrinolytic agent and a building block in the synthesis of more complex molecules.[2][3] The efficient synthesis and availability of high-purity 4-(aminomethyl)benzoic acid are paramount for research and development.[1]

This application note details the laboratory-scale synthesis of 4-(aminomethyl)benzoic acid via the base-catalyzed hydrolysis of its ethyl ester precursor, this compound. This method, commonly known as saponification, is often preferred over acid-catalyzed hydrolysis for preparative purposes because the reaction is irreversible, which typically leads to higher yields.[4][5]

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, is a cornerstone reaction in organic synthesis.[6] The process involves a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group and forming a carboxylic acid. In the basic medium, a rapid acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by a hydroxide or ethoxide ion to yield a stable carboxylate salt (sodium 4-(aminomethyl)benzoate in this case).[7] This final deprotonation step renders the entire process irreversible.[7] Subsequent acidification is required during the work-up to protonate the carboxylate and yield the final neutral carboxylic acid product.[6]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment.

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC₁₀H₁₃NO₂179.22366-84-7Starting material, solid.[8]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Hydrolysis reagent, corrosive solid.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Reaction co-solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0Used for acidification, corrosive liquid.
Deionized Water (H₂O)H₂O18.027732-18-5Solvent.
4-(aminomethyl)benzoic acidC₈H₉NO₂151.1656-91-7Final product, white solid.[9]

Laboratory Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • pH indicator paper or pH meter

  • Spatulas and weighing balance

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[10]

Detailed Experimental Protocol

This protocol is divided into three main stages: the saponification reaction, product work-up and isolation, and optional purification.

Part A: Saponification Reaction
  • Reaction Setup: In a 250 mL round-bottom flask, combine 5.0 g of this compound with 50 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base: Separately, prepare a 2 M sodium hydroxide solution by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Initiate Hydrolysis: Add the cooled 2 M NaOH solution to the ethanolic solution of the ester in the round-bottom flask. Add a few anti-bumping granules or a magnetic stir bar.

  • Heating Under Reflux: Attach the reflux condenser to the flask, ensuring a secure connection. Heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for approximately 45-60 minutes.[11] The reaction is complete when all the oily ester droplets have disappeared and the solution becomes homogeneous.[11]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

    • TLC System: Use silica gel plates with a mobile phase such as ethyl acetate/hexane (e.g., 1:1 ratio).

    • Procedure: Periodically take a small aliquot from the reaction mixture, spot it on the TLC plate alongside a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot.

Part B: Work-up and Isolation
  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol solvent using a rotary evaporator. This step aids in a more efficient precipitation of the product in the next stage.

  • Acidification: Transfer the remaining aqueous solution to a beaker and place it in an ice bath to cool. Slowly, and with constant stirring, add 2 M hydrochloric acid dropwise.[11]

  • Precipitation: As the solution becomes acidic, a white precipitate of 4-(aminomethyl)benzoic acid will form.[11] The product is a zwitterion, but at its isoelectric point (around pH 4-5), it has minimum solubility. Continue adding HCl until the solution is acidic (pH ~4.5), which can be checked with pH paper.[12]

  • Isolation: Let the mixture stand in the ice bath for 15-20 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts (like NaCl).[11]

  • Drying: Dry the product, either by air-drying or in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to obtain the crude 4-(aminomethyl)benzoic acid.

Part C: Purification by Recrystallization (Optional)

To obtain a product of higher purity, recrystallization is recommended. 4-(aminomethyl)benzoic acid is slightly soluble in water, making water a suitable solvent for recrystallization.[2][13]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture until the solid completely dissolves.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold water, and dry thoroughly.

Experimental Workflow Diagram

Experimental_Workflow Overall Experimental Workflow A 1. Reaction Setup Dissolve Ester in EtOH B 2. Add NaOH Solution A->B C 3. Heat Under Reflux (45-60 min) B->C D 4. Cool to Room Temp. C->D E 5. Acidify with HCl to pH ~4.5 D->E F 6. Precipitate Product in Ice Bath E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry Product H->I J 10. Recrystallize (Optional) I->J for higher purity K Final Product: 4-(aminomethyl)benzoic acid I->K J->K

Caption: Workflow for the Hydrolysis of this compound.

Safety and Handling Precautions

Adherence to safety protocols is mandatory.

  • Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe skin burns and eye damage.[14] Always wear appropriate PPE, including gloves and safety goggles.[10] When preparing solutions, ALWAYS add the caustic solid to water slowly, never the other way around, to manage the exothermic reaction.[15]

  • Hydrochloric Acid (HCl): A strong, corrosive acid. Handle in a well-ventilated area or fume hood. Avoid inhaling vapors and ensure skin and eye protection.

  • General Procedures: Perform all operations in a well-ventilated laboratory fume hood. In case of skin contact with acid or base, immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15]

Product Characterization

The identity and purity of the synthesized 4-(aminomethyl)benzoic acid should be confirmed using standard analytical techniques:

  • Melting Point: The literature melting point is very high, typically ≥300 °C.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

  • HPLC: High-Performance Liquid Chromatography can be employed to assess the purity of the final compound.[16]

References

  • Thermo Scientific Alfa Aesar. 4-(Aminomethyl)benzoic acid, 97% 25 g.
  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.
  • Tennessee Department of Health. Sodium Hydroxide.
  • Carl ROTH. Safety Data Sheet: Sodium hydroxide solution.
  • Chem-Supply. Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 4-(Aminomethyl)benzoic Acid: A Foundation for Innovation.
  • PubChem. This compound.
  • J&K Scientific LLC. Ester Hydrolysis.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
  • Chemguide. Hydrolysing Esters.
  • Chemistry LibreTexts. The Hydrolysis of Esters.
  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Chemistry LibreTexts. 22.6: Ester Chemistry.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. The Hydrolysis of Ethyl Benzoate.

Sources

Application in the Synthesis of Inhibitors for Specific Enzymes: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Enzyme Inhibitors in Modern Therapeutics

Enzymes are the biological catalysts that orchestrate the vast majority of biochemical reactions essential for life. Their exquisite specificity and catalytic power make them central players in cellular signaling, metabolism, and homeostasis. Consequently, the dysregulation of enzyme activity is a hallmark of numerous human diseases, including cancer, infectious diseases, and metabolic disorders.[1] Enzyme inhibitors are small molecules that bind to enzymes and reduce their activity, offering a powerful strategy for therapeutic intervention.[2] By selectively targeting disease-implicated enzymes, inhibitors can modulate pathological pathways with high precision, forming the cornerstone of many successful drugs.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and methodologies for the synthesis and evaluation of enzyme inhibitors. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind experimental choices, empowering researchers to design and execute robust inhibitor discovery campaigns.

Conceptual Pillars of Inhibitor Design and Synthesis

The journey from a target enzyme to a potent and selective inhibitor is a multi-faceted process that integrates computational and experimental sciences. Several key strategies have emerged as powerful paradigms in the field.

Structure-Based Drug Design (SBDD): A Rational Approach

SBDD leverages the three-dimensional structure of a target enzyme to design inhibitors that bind with high affinity and specificity to the active site or other regulatory sites.[5][6][7] This rational approach significantly reduces the serendipity involved in drug discovery.[8]

The fundamental workflow of SBDD involves:

  • Target Validation and Structure Determination: The first step is to confirm the therapeutic relevance of the target enzyme and obtain its high-resolution 3D structure, typically through X-ray crystallography or cryo-electron microscopy.[6]

  • Binding Site Analysis: Computational tools are used to analyze the topology, electrostatic potential, and hydrophobicity of the enzyme's binding pockets to identify key interaction points.[6]

  • In Silico Screening and Design: Virtual libraries of compounds are computationally "docked" into the binding site to predict their binding affinity and orientation.[9][] Novel inhibitors can also be designed de novo to be complementary in shape and chemical properties to the binding site.

  • Chemical Synthesis and In Vitro Testing: The most promising candidates from computational studies are synthesized and then evaluated in biochemical assays to determine their inhibitory activity.[7]

  • Iterative Optimization: The crystal structure of the enzyme in complex with a lead inhibitor provides detailed insights into the binding mode, guiding further rounds of chemical modification to improve potency and selectivity.[7]

Figure 1: The iterative workflow of Structure-Based Drug Design (SBDD).
Fragment-Based Lead Discovery (FBLD): Building Potent Inhibitors from Small Beginnings

FBLD is a powerful alternative to traditional high-throughput screening (HTS) that starts with the identification of low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind weakly but efficiently to the target enzyme.[11][12][13] These fragments serve as starting points for the construction of more potent, lead-like molecules.[11][14]

The key advantages of FBLD include:

  • Higher Hit Rates: Fragment libraries can explore chemical space more efficiently than traditional HTS libraries, often resulting in higher hit rates.[14]

  • Improved Ligand Efficiency: Fragments tend to have high ligand efficiency (binding energy per heavy atom), a desirable property that can be maintained during the optimization process.[11]

  • Greater Exploration of Chemical Space: Screening smaller molecules increases the probability of finding novel binding interactions.[12]

The FBLD process generally follows these steps:

  • Fragment Library Screening: A curated library of fragments is screened against the target enzyme using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.[13]

  • Hit Validation: The binding of fragment "hits" is confirmed and characterized.

  • Fragment Elaboration: Confirmed fragments are then optimized into more potent inhibitors through two main strategies:

    • Fragment Growing: A fragment is extended by adding new chemical functionalities that make additional favorable interactions with the protein.[14]

    • Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a single, higher-affinity molecule.

Figure 2: Key strategies in Fragment-Based Lead Discovery (FBLD).
Covalent Inhibition: Forming a Lasting Bond

Covalent inhibitors form a stable, covalent bond with a reactive amino acid residue within the enzyme's active site, leading to irreversible or long-lasting inhibition.[15][16] This approach can offer several advantages, including increased potency, prolonged duration of action, and the potential to overcome resistance mechanisms.[16]

The design of a covalent inhibitor typically involves three key steps:[15]

  • Target Nucleophile Identification: The first step is to identify a suitable nucleophilic amino acid (e.g., cysteine, serine, lysine) in or near the binding site of the target enzyme.

  • Reversible Scaffold Design: A reversible binding scaffold is developed that positions an electrophilic "warhead" in close proximity to the target nucleophile.

  • Warhead Incorporation and Optimization: An electrophilic group is incorporated into the scaffold, and the entire molecule is optimized to ensure specific and efficient reaction with the intended amino acid.[15]

Parameter Reversible Inhibitors Covalent Inhibitors
Binding Non-covalent interactionsCovalent bond formation
Duration of Action Dependent on pharmacokineticsCan outlast compound pharmacokinetics
Potency Dependent on binding affinity (Ki)Dependent on both binding affinity (Ki) and rate of inactivation (kinact)
Selectivity Achieved through specific non-covalent interactionsCan be enhanced by both reversible binding and specific reaction with a target nucleophile
Potential Concerns May require high doses for sustained inhibitionPotential for off-target reactivity and immunogenicity
Table 1: Comparison of Reversible and Covalent Inhibitors.

Experimental Protocols: From Synthesis to Characterization

The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of enzyme inhibitors.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor

Protein kinases are a major class of drug targets, particularly in oncology.[][17] The pyrimidine scaffold is a common core structure in many kinase inhibitors due to its ability to mimic the purine ring of ATP.[18] This protocol describes the synthesis of a generic 2,4-diaminopyrimidine-based kinase inhibitor.

Objective: To synthesize a 2,4-diaminopyrimidine derivative as a potential kinase inhibitor.

Materials:

  • 2,4-dichloropyrimidine

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Secondary amine (e.g., morpholine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) with Aniline

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography to yield the 2-chloro-N-arylpyrimidin-4-amine intermediate.

    • Rationale: The chlorine at the 4-position of the pyrimidine ring is more reactive towards nucleophilic substitution than the chlorine at the 2-position. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Step 2: Nucleophilic Aromatic Substitution with Secondary Amine

    • Dissolve the 2-chloro-N-arylpyrimidin-4-amine intermediate (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

    • Add the secondary amine (1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 120 °C and monitor for completion.

    • After the reaction is complete, cool the mixture and concentrate it in vacuo.

    • Purify the final product by flash chromatography or recrystallization.

    • Rationale: The second SNAr reaction requires more forcing conditions (higher temperature) to substitute the less reactive chlorine at the 2-position.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors

HTS enables the rapid screening of large compound libraries to identify "hits" that modulate the activity of a target enzyme.[19][20][21] Fluorescence-based assays are commonly used in HTS due to their high sensitivity and compatibility with automation.[22]

Objective: To identify initial hits for a specific enzyme from a large compound library using a fluorescence-based assay.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate for the enzyme

  • Compound library (e.g., 10,000 compounds) dissolved in DMSO

  • Assay buffer

  • 384-well microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Assay Development and Optimization:

    • Determine the optimal concentrations of enzyme and substrate that produce a robust signal within a linear range.

    • Determine the Michaelis-Menten constant (Km) of the substrate. For competitive inhibitors, using a substrate concentration at or below the Km will increase the sensitivity of the assay.

    • Assess the tolerance of the assay to DMSO, the solvent used for the compound library.

  • Primary Screen:

    • Using an automated liquid handler, dispense a small volume of each compound from the library into individual wells of a 384-well plate (final concentration typically 1-10 µM).

    • Add the enzyme to all wells and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Self-Validation: Include positive controls (known inhibitor) and negative controls (DMSO only) on each plate to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Hit Confirmation:

    • Compounds that show significant inhibition (e.g., >50% reduction in enzyme activity) are selected as primary hits.

    • Re-test the primary hits in a dose-response format to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

Figure 3: A typical workflow for a High-Throughput Screening (HTS) campaign.
Protocol 3: Characterization of Inhibition Mechanism

Once an inhibitor has been identified, it is crucial to determine its mechanism of action (MOA).[2] This involves determining whether the inhibitor is reversible or irreversible and, if reversible, whether it is competitive, non-competitive, uncompetitive, or mixed.[2]

Objective: To determine the kinetic mechanism of a reversible enzyme inhibitor.

Materials:

  • Purified enzyme

  • Confirmed inhibitor

  • Substrate

  • Assay buffer

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Kinetics with Varying Substrate Concentrations:

    • Prepare a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

    • For each substrate concentration, measure the initial reaction velocity (V₀) in the absence of the inhibitor and in the presence of several fixed concentrations of the inhibitor.

    • The substrate concentrations should typically range from 0.1 x Km to 10 x Km.

  • Data Analysis:

    • Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines on the Lineweaver-Burk plot is indicative of the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

    • Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition type to calculate the inhibition constant (Ki).

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot
Competitive No changeIncreasesLines intersect at the y-axis
Non-competitive DecreasesNo changeLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off the axes
Table 2: Kinetic signatures of different types of reversible enzyme inhibition.

Conclusion and Future Perspectives

The synthesis and application of enzyme inhibitors remain at the forefront of drug discovery and chemical biology. The continuous advancements in structural biology, computational chemistry, and synthetic methodologies are enabling the design of increasingly potent and selective inhibitors for a wide range of enzyme targets.[8] As our understanding of the complex roles of enzymes in disease deepens, the development of novel inhibitors will undoubtedly continue to drive the creation of next-generation therapeutics. The integration of multi-targeted approaches and the development of innovative drug delivery systems will further enhance the therapeutic potential of enzyme inhibitors in the years to come.[3]

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. PMC. [Link]
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research.
  • IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., … & Helleday, T. (2017). Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. Journal of Medicinal Chemistry. [Link]
  • Klebe, G. (1998). Structure-based design of enzyme inhibitors and receptor ligands. Current Opinion in Drug Discovery & Development. [Link]
  • Song, Y., & Lin, B. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
  • Lee, K. (2005). Rational Design and Synthesis of Enzyme Inhibitors. Journal of Synthetic Organic Chemistry, Japan. [Link]
  • Perdih, A., Hrast, M., Pureber, K., Barreteau, H., Gobec, S., & Solmajer, T. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase.
  • Lounnas, V., Ritschel, T., Kelder, J., McGuire, R., Bywater, R. P., & Foloppe, N. (2013). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Hardy, L. W., & Malikayil, A. (2003). Structure-based inhibitor design. Methods in Enzymology. [Link]
  • Wikipedia. Fragment-based lead discovery. Wikipedia. [Link]
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery.
  • Lee, K. (2005). Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. The Japan Chemical Journal Forum. [Link]
  • Nören-Müller, A., Reis-Correa, I., Prinz, H., Rosenbaum, C., Saxena, K., Schwalbe, H., … & Waldmann, H. (2006). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis.
  • Nören-Müller, A., Reis-Correa, I., Prinz, H., Rosenbaum, C., Saxena, K., Schwalbe, H., … & Waldmann, H. (2006). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. PubMed. [Link]
  • Murray, C. W., & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]
  • Cross, J. B., Jary, H. R., Spiller, D. G., & Unitt, J. F. (2023). Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega. [Link]
  • Potashman, M. H., & Duggan, M. E. (2009). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
  • Khan Academy.
  • Research and Reviews. (2023). Targeting Enzymes in Drug Design: Case Studies and Future Perspectives. Open Access Journals. [Link]
  • Nören-Müller, A., Reis-Correa, I., Prinz, H., Rosenbaum, C., Saxena, K., Schwalbe, H., … & Waldmann, H. (2006). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. PNAS. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. PMC. [Link]
  • Khan, I., Ali, S., Muhammad, N., Khan, A., Al-Harrasi, A., & Ahmad, R. (2022). Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. Molecules. [Link]
  • Lee, K. (2005). Enzyme inhibitors as chemical tools to study enzyme catalysis: Rational design, synthesis, and applications.
  • Korisnik, B., & Sova, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]
  • Johnson, D. S., & Weïwer, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. [Link]
  • Nören-Müller, A., Reis-Correa, I., Prinz, H., Rosenbaum, C., Saxena, K., Schwalbe, H., … & Waldmann, H. (2006). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis.
  • Hanzlik, R. P. Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry. [Link]
  • Shaffer, C. J., & Retz, S. D. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
  • Crocetti, L., & Cinelli, M. (Eds.). (2021).
  • Guryev, M., & Ganesan, A. (2023). Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Káncz, A., & Kékesi, L. (2024).
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2020).
  • Wikipedia. Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]
  • Johnson, M. (2024). Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Treatment. Journal of Pharmaceutical Sciences and Research. [Link]
  • Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(aminomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. Here, we move beyond simple instructions to explain the causality behind our protocol choices, ensuring you can adapt and troubleshoot effectively.

Introduction to Purification Challenges

This compound is a key building block in pharmaceutical synthesis. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. Crude material from synthesis often contains unreacted starting materials, by-products, and color impurities. Recrystallization is a powerful technique to eliminate these contaminants, leveraging differences in solubility to isolate the desired compound in a highly pure crystalline form.[1][2]

The key to successful recrystallization is selecting a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures.[1][3][4][5] This differential solubility allows for the dissolution of the crude product in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent (mother liquor).[6]

Recommended Recrystallization Protocol

This protocol is optimized for purifying crude this compound on a laboratory scale. The recommended solvent system is a mixture of ethanol and water, which provides a robust polarity range suitable for this molecule's ester and amine functionalities.

Data Presentation: Solvent System Selection

The choice of solvent is the most critical step in recrystallization.[5] An ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.

Solvent SystemRoleRationale & Properties
Ethanol (EtOH) Primary SolventThis compound, like many esters, shows good solubility in hot ethanol.[7][8] Ethanol is moderately polar, volatile for easy removal, and readily available.
Water (H₂O) Anti-solventThe compound is sparingly soluble in water.[7][9] Adding water to the ethanol solution reduces the overall solubility, inducing crystallization. It is non-toxic and non-flammable.
Experimental Workflow Diagram

The following diagram illustrates the complete recrystallization workflow, from crude solid to pure, dry crystals.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Clarification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Solid dissolve Dissolve in min. hot EtOH crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter add_water Add hot H₂O to cloud point hot_filter->add_water cool_slow Slow Cool to RT, then Ice Bath add_water->cool_slow vac_filter Vacuum Filtration cool_slow->vac_filter wash Wash with cold EtOH/H₂O vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 5-10 mL of ethanol.[7] Heat the mixture on a hotplate with stirring until it reaches a gentle boil. Continue adding ethanol in small portions until all the solid has just dissolved. Using the minimum amount of hot solvent is crucial for maximizing recovery.[6]

  • Decolorization (Optional): If the solution has a noticeable color (e.g., yellow or brown), remove it from the heat. Allow it to cool for a moment to stop vigorous boiling, then add a small amount of activated charcoal (approx. 1-2% of the solute mass). Re-heat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[10]

  • Hot Gravity Filtration: This step is essential to remove insoluble impurities or the activated charcoal. Use a stemless or short-stemmed funnel with fluted filter paper to prevent premature crystallization in the funnel stem.[11] Preheat the funnel and the receiving flask with hot solvent vapor or by rinsing with a small amount of hot ethanol to prevent the product from crashing out during filtration.[11][12] Filter the hot solution as quickly as possible.

  • Induce Crystallization: Re-heat the clear filtrate to boiling. Add hot water dropwise while stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Add one or two drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[10]

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a stable crystal lattice, excluding impurities.[1][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50 ratio) to rinse away any remaining mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product.[6]

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).

Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point because the solution is too concentrated or has been cooled too quickly.[12] Aromatic amines can be particularly prone to this issue.[13]

  • Cause & Mechanism: The boiling point of your solvent system may be higher than the melting point of your impure compound. When the solution becomes supersaturated, the solute separates as a supercooled liquid (an oil) rather than a solid crystal lattice.

  • Immediate Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the primary solvent (ethanol) to reduce the saturation point. Then, attempt to cool the solution much more slowly.

  • Preventative Measures:

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution.[13]

    • Slower Cooling: Insulate the flask by placing it inside a beaker of hot water and allowing the entire assembly to cool to room temperature. This significantly slows the cooling rate.[11]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[10][12]

    • Seed Crystals: If you have a small sample of pure product, add a tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.[13]

Q2: My final product recovery is very low. How can I improve the yield?

A2: Low recovery is a common issue and usually points to one of several experimental factors.

  • Cause & Mechanism: The most likely causes are using too much solvent during dissolution, incomplete crystallization, or washing the final crystals with a solvent that is too warm.

  • Solutions & Optimization:

    • Minimize Dissolution Solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product. Adding too much will keep more of your product dissolved in the mother liquor even after cooling.[6] If you suspect you've added too much, you can carefully evaporate some of the solvent by gently boiling the solution before the cooling step.[10][12]

    • Maximize Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for an adequate amount of time (30-60 minutes) after slow cooling to room temperature. Solubility continues to decrease at lower temperatures.[11]

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[6] Warm solvent will redissolve a significant portion of your purified product.

    • Check the Mother Liquor: If yields are consistently low, you can try to obtain a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Q3: The purified crystals are still colored. How can I get a pure white product?

A3: A persistent color indicates the presence of highly colored impurities that were not fully removed.

  • Cause & Mechanism: Some impurities, often large, conjugated organic molecules, are intensely colored and can be trapped in the crystal lattice or remain adsorbed to the crystal surface.

  • Solutions & Optimization:

    • Use Activated Charcoal: This is the most effective method. As described in the protocol (Step 2), adding activated charcoal to the hot solution before filtration will adsorb most colored impurities.[10] Do not add charcoal to a boiling solution, as it can cause it to boil over violently.

    • Perform a Second Recrystallization: If the product is still colored after one recrystallization with charcoal, a second recrystallization may be necessary to achieve the desired purity.

    • Avoid Oxidation: Aromatic amines can sometimes oxidize upon heating in the presence of air, leading to color formation. While less common with this specific compound, if you suspect this is an issue, you can perform the recrystallization under a gentle stream of an inert gas like nitrogen.

Q4: The melting point of my product is sharp but lower than the literature value. Is it pure?

A4: A sharp melting point is a good indicator of purity, but a depressed melting point suggests the presence of a soluble impurity.

  • Cause & Mechanism: According to the theory of melting point depression, impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down. The solvent itself can act as an impurity if the crystals are not completely dry.

  • Solutions & Optimization:

    • Ensure Thorough Drying: The most common cause is residual solvent. Dry the crystals under vacuum until a constant weight is achieved.

    • Re-recrystallize: If the product is completely dry and the melting point is still low, it indicates that soluble impurities are still present. A second, careful recrystallization is recommended.

    • Calibrate Thermometer: While less common, ensure the thermometer or melting point apparatus you are using is properly calibrated.

References

  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Experiment : Recrystallization – Part I: Solvent Selectionn. (n.d.). Science Learning Center.
  • This compound. (n.d.). PubChem.
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. (n.d.). CristalChem.
  • Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-(aminomethyl)benzoate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-(aminomethyl)benzoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I need to couple a carboxylic acid to this compound. Should I use a standard amide coupling or a reductive amination pathway?

This is a critical first question, and the answer depends on your overall synthetic strategy and the nature of your coupling partner.

  • Amide Coupling (Acylation): This is the most direct method if your goal is to form an amide bond between your carboxylic acid and the primary amine of this compound. This reaction is typically high-yielding and utilizes a vast library of well-established coupling reagents. It is the preferred method for constructing the classic amide linkage prevalent in pharmaceuticals.[1]

  • Reductive Amination: This pathway is not suitable for directly coupling a carboxylic acid. Instead, it couples an aldehyde or ketone with the amine, followed by reduction to form a secondary amine. If your synthetic plan requires linking a carbonyl-containing fragment and results in a C-N single bond (not a C=O)-N bond, this is the appropriate choice. Reductive amination is a cornerstone for creating more flexible linkages in molecules.[2]

This guide will focus primarily on the more common challenge: amide bond formation . A dedicated section will also address troubleshooting for reductive amination.

Q2: Do I need to protect the ethyl ester group on this compound before coupling?

Generally, no. The ethyl ester is typically stable under the standard conditions used for both amide coupling and reductive amination.[3][4] Most coupling reactions are performed under neutral or mildly basic conditions at or near room temperature, which are not harsh enough to cause significant hydrolysis or transamidation of the ester. However, you should avoid:

  • Strongly basic conditions (e.g., using NaOH, KOH, or alkoxides) , which would saponify the ester.

  • Prolonged reaction times at high temperatures , which could increase the risk of side reactions.

  • Using a large excess of a highly nucleophilic amine as a base , which could potentially lead to aminolysis of the ester, although this is a minor concern with sterically hindered, non-nucleophilic bases like DIPEA.

Q3: My reaction is not working. What is the first thing I should check?

Before diving into complex optimization, always verify the integrity of your starting materials.

  • Purity of this compound: It is often supplied as a hydrochloride salt.[5] The free amine must be liberated before the reaction, typically by adding a stoichiometric equivalent of a non-nucleophilic base or by performing a basic aqueous workup and extracting the free amine into an organic solvent. Failure to neutralize the HCl salt will result in the amine being protonated and non-nucleophilic, leading to complete reaction failure.

  • Purity of the Carboxylic Acid: Ensure it is dry and free of contaminants.

  • Solvent Quality: Use anhydrous (dry) solvents, especially for amide coupling, as water can hydrolyze activated intermediates and reduce yields.

Troubleshooting Guide 1: Amide Coupling Reactions

Amide bond formation is the most common transformation performed in medicinal chemistry.[6] It involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Amide_Coupling Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-ester) Acid->Active_Ester Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Product Amide Product Active_Ester->Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOUrea) Active_Ester->Byproducts Side Reactions Amine This compound Amine->Product Base Base (e.g., DIPEA) Base->Product  Neutralizes HCl N_Acylurea O_acyl O-Acylisourea (Reactive Intermediate) Amide Amide Product O_acyl->Amide Attack by Amine N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Intramolecular Rearrangement Amine Amine (Desired Pathway) Amine->Amide

Caption: Competing pathways for the O-acylisourea intermediate.

Solution: This side reaction is almost completely suppressed by adding HOBt, HOAt, or OxymaPure. These additives rapidly trap the O-acylisourea intermediate to form the corresponding active ester, which does not rearrange.

Potential Cause C: Guanidinylation of the Amine Uronium/aminium reagents (HBTU, HATU) can react with the primary amine of this compound to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid. [7][8]This occurs when the coupling reagent is present in a large excess or if the activation of the carboxylic acid is slow.

Solution:

  • Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This consumes the coupling reagent, preventing it from reacting directly with your primary amine.

  • Avoid Excess Reagent: Use no more than 1.1-1.2 equivalents of the uronium/aminium reagent.

  • Switch to a Phosphonium Reagent: Reagents like PyBOP do not cause this side reaction and can be a better choice if guanidinylation is a persistent issue. [7]

Experimental Protocol: Standard Amide Coupling

This protocol describes a robust method for coupling a generic carboxylic acid to this compound using HATU.

  • Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq).

    • Dissolve the acid in anhydrous DMF (to make a ~0.5 M solution).

  • Activation:

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq if starting with the amine-HCl salt, 2.0 eq for the free amine).

    • Stir the mixture at room temperature for 5-10 minutes. You may observe a color change.

  • Coupling:

    • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization. [9][10]

Troubleshooting Guide 2: Reductive Amination

This process involves two key steps: formation of an imine/enamine intermediate, followed by its reduction.

Reductive_Amination Carbonyl Aldehyde/Ketone R-CO-R' Imine Imine Intermediate Carbonyl->Imine Amine This compound Amine->Imine Condensation Product Secondary Amine Product Imine->Product Reduction H2O H₂O Imine->H2O Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The two-stage process of reductive amination.

Problem: Low Yield of the Secondary Amine Product

Potential Cause A: Inefficient Imine Formation The initial condensation is a reversible equilibrium reaction. The presence of water can drive the reaction backward via imine hydrolysis. [11] Solution:

  • Water Removal: For robust imine formation, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Catalysis: A catalytic amount of acid (e.g., acetic acid) is often used to accelerate imine formation. However, be cautious not to use a stoichiometric amount, which would protonate the amine and halt the reaction.

Potential Cause B: Incompatible Reducing Agent The choice of reducing agent is critical. A reagent that is too harsh will reduce the starting aldehyde/ketone before it can form an imine. A reagent that is too weak will not reduce the imine effectively.

Solution: Use an imine-selective reducing agent.

Table 2: Comparison of Reducing Agents for Reductive Amination | Reducing Agent | Abbreviation | Strengths | Weaknesses | | :--- | :--- | :--- | :--- | | Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective for imines/enamines. Tolerates many functional groups. Can be done as a one-pot reaction. [12]| Moisture sensitive. | The "gold standard" for modern reductive amination. | | Sodium Cyanoborohydride | NaBH₃CN | Mild and selective. Effective at slightly acidic pH. | Highly toxic (releases HCN gas below pH 7). Requires careful pH control. | Effective, but often replaced by NaBH(OAc)₃ due to safety concerns. | | Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Can reduce aldehydes/ketones directly. [2]Requires a two-step process (form imine first, then reduce). Prone to leaving residual imine. [11]| Simple reductions where the carbonyl is less reactive or when a two-step procedure is acceptable. | | Catalytic Hydrogenation | H₂/Pd-C | "Green" method with high atom economy. | Requires specialized pressure equipment. Can reduce other functional groups (alkenes, alkynes, nitro groups). [13]| When other reducible groups are absent and equipment is available. |

Expert Insight: For nearly all applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. It allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all mixed together, as it is selective enough not to react with the carbonyl starting material.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
  • Zarbo, A. L., Jones, D. S., & Patek, M. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
  • Handa, S., & Sharma, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reactions on Amino Groups in Peptide Synthesis.
  • Rehman, A., & Ali, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
  • MacMillan, D., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Banik, B. K., Banik, I., & Becker, F. F. (2003).
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. [Link]
  • Watson, A. J. B., et al. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]
  • Wuts, P. G. M. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
  • Baranczak, A., et al. (2021). Further reactions on reductive amination products with key building blocks.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. SciSpace. [Link]
  • Franzini, R. M., et al. (2014).
  • Singh, R., et al. (2021). Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]
  • Nishi, W., & Yamamoto, H. (2017).
  • Jadhav, S. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Gassman, P. G., & Drewes, H. R. (1978). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]
  • Rahman, M., & Khan, I. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
  • Valgimigli, L., et al. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Google Patents. (2009). Process for preparing aminobenzoate esters.
  • An, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Knochel, P., & Krasovskiy, A. (2007).
  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews. [Link]
  • Khan Academy. (2023).
  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). Ethyl 4-(aminomethyl)
  • Reddit. (2025).

Sources

Ethyl 4-(aminomethyl)benzoate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-(aminomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability and degradation issues encountered during experimentation and formulation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges.

Part 1: Troubleshooting Degradation Issues

This section addresses common observations that may indicate degradation of this compound and provides a logical framework for investigation.

Q1: I've observed a decrease in the purity of my this compound sample over time, accompanied by the appearance of new peaks in my HPLC analysis. What are the likely causes?

A1: A decline in purity with new chromatographic peaks strongly suggests chemical degradation. This compound possesses two primary functional groups susceptible to degradation: an ethyl ester and a primary benzylamine. Therefore, the most probable degradation pathways are hydrolysis and oxidation.[1]

  • Hydrolysis: The ethyl ester group can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form 4-(aminomethyl)benzoic acid and ethanol.[2][3] This is a common pathway for ester-containing compounds. The rate of hydrolysis is significantly influenced by the pH of the solution.[1]

  • Oxidation: The aminomethyl group is susceptible to oxidation, which can lead to a variety of degradation products.[4] Atmospheric oxygen, trace metal ions, or peroxide impurities in solvents can initiate these reactions. Potential products include the corresponding imine, aldehyde, or further oxidation to the carboxylic acid.[5][6]

The presence of both functionalities suggests that a complex mixture of degradants could form, emphasizing the need for a systematic investigation.

Q2: My solution of this compound has developed a yellow tint after being stored on the lab bench for a few days. Is this related to degradation?

A2: Yes, a color change, particularly the development of a yellow or brown tint, is a common indicator of degradation for aromatic amines. This is often due to oxidative degradation pathways.[7] Oxidation of the benzylamine moiety can lead to the formation of colored polymeric impurities or conjugated imines.[6] Exposure to light can accelerate these oxidative processes, a phenomenon known as photodegradation.[8] We strongly recommend storing the compound and its solutions protected from light.[9]

Q3: I'm working on a formulation with several excipients and seeing rapid degradation of the this compound. How can I identify the problematic excipient?

A3: Excipient incompatibility is a critical factor in formulation stability. The primary amine group in your compound is nucleophilic and can react with certain excipients. A classic example is the Maillard reaction with reducing sugars like lactose.[10][11] Additionally, acidic or basic excipients can catalyze hydrolysis of the ester group.[12][13]

To identify the source of incompatibility, a systematic drug-excipient compatibility study is essential. This involves preparing binary mixtures of this compound with each individual excipient (typically in a 1:1 ratio), storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing them at predetermined time points.[11][14]

Potential Incompatible Excipient Type Interaction Mechanism Reference
Reducing Sugars (e.g., Lactose, Dextrose)Maillard Reaction with the primary amine.[10]
Acidic Excipients (e.g., Citric Acid)Acid-catalyzed hydrolysis of the ethyl ester.[3]
Basic Excipients (e.g., Sodium Bicarbonate)Base-catalyzed hydrolysis of the ethyl ester.[15]
Excipients with Peroxide ImpuritiesOxidation of the aminomethyl group.[10]

Part 2: FAQs on Prevention and Stability

This section provides answers to frequently asked questions regarding the proactive prevention of degradation.

Q4: What are the ideal storage conditions for neat this compound and its solutions?

A4: Based on the compound's chemical structure and supplier recommendations, optimal long-term stability is achieved under the following conditions:

  • Temperature: Freezer storage at -20°C is recommended for the solid compound.[9]

  • Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.[9]

  • Moisture: Keep in a tightly sealed container to prevent moisture uptake, which can lead to hydrolysis.[16]

For solutions, it is best to prepare them fresh. If storage is necessary, they should be refrigerated (2-8°C), protected from light, and blanketed with an inert gas.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The pH of an aqueous solution is a critical parameter governing the stability of this compound.

  • Acidic Conditions (pH < 4): While the primary amine will be protonated and thus less susceptible to oxidation, the ester group will be highly susceptible to acid-catalyzed hydrolysis.[17][18]

  • Neutral Conditions (pH ~ 6-8): This range often represents a compromise, but both hydrolysis and oxidation can still occur. The unprotonated amine is more nucleophilic and prone to oxidation.[19]

  • Basic Conditions (pH > 8): Base-promoted hydrolysis of the ester is typically much faster and more efficient than acid-catalyzed hydrolysis.[15][17]

A pH-rate profile study is recommended to determine the pH of maximum stability for your specific application.

Q6: Are there any stabilizers or antioxidants I can add to my formulation to prevent degradation?

A6: Yes, several strategies can be employed depending on the primary degradation pathway.

  • For Hydrolysis: To prevent ester hydrolysis, it is crucial to control the pH and minimize water content. In some non-aqueous formulations, carbodiimide-based stabilizers can be effective.[16]

  • For Oxidation: To mitigate oxidation, the inclusion of antioxidants is a common strategy. These can be free-radical scavengers like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can also be effective by sequestering metal ions that catalyze oxidation.[16]

The choice and concentration of any stabilizer must be carefully evaluated for compatibility and regulatory acceptance.

Part 3: Analytical & Experimental Protocols

This section provides structured diagrams and protocols for investigating and monitoring the stability of this compound.

Primary Degradation Pathways

The following diagram illustrates the two main degradation pathways for this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway EAB This compound ABA 4-(aminomethyl)benzoic Acid EAB->ABA Ester Cleavage EtOH Ethanol H2O H2O (Acid/Base Catalyst) EAB_ox This compound Imine Ethyl 4-(iminomethyl)benzoate EAB_ox->Imine Initial Oxidation O2 [O] (Light, Metal Ions) Aldehyde Ethyl 4-formylbenzoate Imine->Aldehyde Hydrolysis/Further Oxidation

Caption: Predicted primary degradation pathways of this compound.

Troubleshooting Workflow for Observed Degradation

This workflow provides a systematic approach to diagnosing a stability issue.

Start Degradation Observed (e.g., Purity Loss, Color Change) Check_Storage 1. Verify Storage Conditions (Temp, Light, Inert Gas) Start->Check_Storage Forced_Deg 2. Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Check_Storage->Forced_Deg Remediate_Storage Action: Correct Storage & Re-test Check_Storage->Remediate_Storage If Incorrect Analyze 3. Analyze Stressed Samples (LC-MS to identify degradants) Forced_Deg->Analyze Compare 4. Compare Lab Degradants to Forced Degradation Profile Analyze->Compare Match Match Found? Compare->Match Excipient_Study 5. Conduct Excipient Compatibility Study Match->Excipient_Study Yes No_Match Investigate Other Sources (e.g., Contamination, Impurity in Starting Material) Match->No_Match No Remediate_Formulation Action: Reformulate (Change pH, Excipient, Add Stabilizer) Excipient_Study->Remediate_Formulation

Caption: Systematic workflow for troubleshooting degradation of this compound.

Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[20][21]

Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is ideal.[22]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Class A glassware

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Use the stock solution. Heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions).

    • Control Sample: Mix 1 mL of stock with 1 mL of water. Store at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • Example Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: 235 nm

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak corresponding to this compound.

  • Data Evaluation:

    • Calculate the percentage degradation for each condition.

    • Ensure the analytical method provides adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

    • If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or concentration of stressor) accordingly.[23]

References

  • Anonymous. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Quora.
  • LibreTexts. (2020). 22.6: Ester Chemistry.
  • Filo. (2021). Which one of the following is the mechanism of hydrolysis of ethyl benzoate by refluxing with dil. aq. NaOH solution?
  • Wyzant. (2021). Ethyl Benzoate plus water and heat.
  • Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry.
  • TA Instruments. An Alternative Method of Drug-Excipient Characterization.
  • JRC Publications Repository. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware into food.
  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Chang, H. M., Lee, C. C., & Lee, M. J. (2000). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research.
  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement.
  • ResearchGate. (2007). Benzylamine oxidation products from reaction with PhIO in dichloromethane catalyzed by [MnIIITPPCl].
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration.
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Kumar, V., & Sharma, M. (2021). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. RSC Advances.
  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • LinkedIn. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
  • ResearchGate. (2021). Cycles of degradation experiments (a). Cycles of benzylamine oxidation reaction...
  • NIH. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation.
  • Indian Academy of Sciences. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.
  • ResearchGate. (2014). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.
  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • MedCrave. (2016). Forced Degradation Studies.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Amanote Research. (2018). Early-Stage Photodegradation of Aromatic Poly(urethane-Urea) Elastomers.
  • ResearchGate. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • PubChem. This compound.
  • NIH. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • MDPI. (2023). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy.

Sources

Technical Support Center: Navigating the Challenges in the Scale-Up Synthesis of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(aminomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this important chemical intermediate. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs) - Synthesis and Strategy

Q1: What are the most common synthetic routes for this compound suitable for scale-up, and what are their primary advantages and disadvantages?

When considering the large-scale synthesis of this compound, several routes are viable, each with its own set of challenges and benefits. The choice of synthesis pathway often depends on factors such as raw material cost, safety, and the desired purity of the final product.

Two of the most prevalent methods are:

  • Reduction of Ethyl 4-cyanobenzoate: This is a popular route due to the ready availability of the starting material. The primary challenge lies in controlling the reduction to prevent over-reduction or side reactions.

  • Amination of Ethyl 4-(bromomethyl)benzoate: This method offers a more direct approach but can be complicated by the formation of byproducts and the handling of lachrymatory starting materials.[1][2]

Below is a comparative overview of these two common routes:

FeatureReduction of Ethyl 4-cyanobenzoateAmination of Ethyl 4-(bromomethyl)benzoate
Starting Material Ethyl 4-cyanobenzoateEthyl 4-(bromomethyl)benzoate
Key Transformation Reduction of a nitrile to a primary amineNucleophilic substitution of a benzyl bromide
Common Reagents Catalytic hydrogenation (e.g., Raney Nickel, Pd/C), Metal hydrides (e.g., LiAlH4 - less common for scale-up)Ammonia, Phthalimide (Gabriel Synthesis), other amine sources
Advantages - Readily available and relatively inexpensive starting material.[3] - Can be a very clean reaction with high yields under optimized conditions.- Often a more direct route. - Can be adapted to various amine sources.
Disadvantages - Catalytic hydrogenation requires specialized high-pressure equipment and careful handling of flammable catalysts and hydrogen gas.[4] - Potential for side reactions like hydrogenolysis of the ester group.- Ethyl 4-(bromomethyl)benzoate is a lachrymator and requires careful handling.[2] - Risk of over-alkylation with ammonia, leading to secondary and tertiary amine impurities.[5] - The Gabriel synthesis involves multiple steps and can have challenging work-ups.[6][7]

The following diagram illustrates the two primary synthetic pathways:

Synthetic_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Amination Ethyl_4_cyanobenzoate Ethyl 4-cyanobenzoate Reduction Reduction (e.g., Catalytic Hydrogenation) Ethyl_4_cyanobenzoate->Reduction [H2, Catalyst] Product_1 This compound Reduction->Product_1 Ethyl_4_bromomethylbenzoate Ethyl 4-(bromomethyl)benzoate Amination Amination (e.g., NH3 or Gabriel Synthesis) Ethyl_4_bromomethylbenzoate->Amination [Amine Source] Product_2 This compound Amination->Product_2

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis, providing actionable solutions based on chemical principles.

Issue 1: Low Yield in the Reduction of Ethyl 4-cyanobenzoate

Q: We are experiencing lower than expected yields during the catalytic hydrogenation of Ethyl 4-cyanobenzoate. What are the potential causes and how can we troubleshoot this?

A: Low yields in this reduction can stem from several factors, ranging from catalyst activity to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivation:

    • Cause: The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities in the starting material or solvent, such as sulfur or halogenated compounds. On a larger scale, incomplete removal of air can lead to catalyst oxidation.

    • Solution: Ensure the purity of your Ethyl 4-cyanobenzoate and solvents. Consider passing them through a plug of activated carbon or alumina. When charging the reactor, ensure a thorough inert gas (e.g., nitrogen or argon) purge before introducing the catalyst and hydrogen.

  • Incomplete Reaction:

    • Cause: Insufficient hydrogen pressure, reaction time, or temperature can lead to an incomplete conversion of the nitrile.

    • Solution: Monitor the reaction progress by techniques like in-process HPLC or GC. If the reaction stalls, carefully check for leaks in the hydrogenation system. Consider increasing the hydrogen pressure or temperature within safe operating limits of your equipment.

  • Side Reactions:

    • Cause: Over-reduction or hydrogenolysis of the ester group can occur, especially at high temperatures and pressures. This leads to the formation of 4-(aminomethyl)benzoic acid or other byproducts.

    • Solution: Optimize the reaction conditions. A lower temperature and pressure, along with a more selective catalyst, can help minimize these side reactions.

Troubleshooting Workflow:

Troubleshooting_Reduction Start Low Yield in Reduction Check_Catalyst 1. Verify Catalyst Activity - Check for poisoning - Ensure proper handling and inert atmosphere Start->Check_Catalyst Check_Conditions 2. Review Reaction Conditions - Monitor H2 pressure and temperature - Check for system leaks Check_Catalyst->Check_Conditions Analyze_Byproducts 3. Analyze Reaction Mixture - Use HPLC/GC-MS to identify impurities Check_Conditions->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction Detected? Analyze_Byproducts->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Conditions: - Increase pressure/temperature/time cautiously Incomplete_Reaction->Optimize_Conditions Yes Refine_Catalyst Refine Catalyst/Conditions: - Use a more selective catalyst - Lower temperature/pressure Side_Reactions->Refine_Catalyst Yes Purify_Materials Purify Starting Materials/Solvents Side_Reactions->Purify_Materials No End Improved Yield Optimize_Conditions->End Refine_Catalyst->End Purify_Materials->End

Caption: Troubleshooting workflow for low yield in nitrile reduction.

Issue 2: Formation of Impurities in the Amination of Ethyl 4-(bromomethyl)benzoate

Q: During the amination of Ethyl 4-(bromomethyl)benzoate with ammonia, we are observing significant amounts of secondary and tertiary amine byproducts. How can we minimize these?

A: The formation of over-alkylated products is a classic challenge in direct amination. The primary amine product is often more nucleophilic than ammonia, leading to further reaction with the starting material.

Strategies to Minimize Over-alkylation:

  • Use a Large Excess of Ammonia: By maintaining a high concentration of ammonia relative to the ethyl 4-(bromomethyl)benzoate, the probability of the electrophile reacting with ammonia over the primary amine product is increased. This is often the most straightforward approach for scale-up.

  • Consider the Gabriel Synthesis: This method uses potassium phthalimide as an ammonia surrogate. The bulky phthalimide group prevents over-alkylation.[5][6] The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine.[8] While this adds steps, it provides excellent control over the formation of the primary amine.

Experimental Protocol: Gabriel Synthesis of this compound

  • Alkylation:

    • In a suitable reactor, dissolve potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF.

    • Slowly add Ethyl 4-(bromomethyl)benzoate (1.0 equivalent) to the solution at room temperature.

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC or HPLC until the starting bromide is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide. Filter and wash the solid.

  • Hydrazinolysis:

    • Suspend the dried N-alkylated phthalimide in ethanol.

    • Add hydrazine hydrate (1.5-2.0 equivalents) and reflux the mixture.

    • A precipitate of phthalhydrazide will form.[6]

    • After the reaction is complete, cool the mixture and filter off the phthalhydrazide.

    • The filtrate contains the desired this compound. Acidify the filtrate with HCl to precipitate the hydrochloride salt, which can be isolated and purified.[9][10]

Issue 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the final purification of this compound. It seems to be quite water-soluble, leading to losses during aqueous work-up. What are the best practices for its isolation?

A: The amphiphilic nature of this compound, with its polar amine group and less polar ester and aromatic ring, can indeed complicate extraction.

Best Practices for Isolation:

  • pH Adjustment: The solubility of the product is highly dependent on pH.

    • Under acidic conditions (pH < 4), the amine is protonated, forming a highly water-soluble salt.

    • Under basic conditions (pH > 10), the free amine is present, which is more soluble in organic solvents.

    • For extraction into an organic solvent like ethyl acetate or dichloromethane, adjust the aqueous phase to a pH of 9-11 with a base like sodium carbonate or a dilute sodium hydroxide solution.[11]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride. This decreases the solubility of the organic product in the aqueous phase and can significantly improve extraction efficiency.[11]

  • Crystallization of the Hydrochloride Salt: A common and effective purification strategy is to isolate the product as its hydrochloride salt.

    • After extraction of the free base into an organic solvent, the solution can be dried and then treated with a solution of HCl in a solvent like isopropanol or ether.

    • The hydrochloride salt will precipitate and can be collected by filtration, often in high purity.

Section 3: References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Gassman, P. G., & Drewes, H. R. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Vinogradov, A., & Woodward, S. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate. Retrieved from

  • Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing mthis compound. Retrieved from

  • ResearchGate. (n.d.). Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). Retrieved from [Link]

  • Advanced Organic Synthesis. (n.d.). The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Feasibility of Integrated Batch Reactive Distillation Columns for the Optimal Synthesis of Ethyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Ethyl Aminobenzoate?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-(aminomethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my reaction solvent?

This compound possesses a bifunctional nature: a polar primary amine and a moderately nonpolar ethyl benzoate group.[1] This structure leads to strong intermolecular forces (hydrogen bonding via the amine and dipole-dipole interactions) and potentially high crystal lattice energy, making it difficult to dissolve in a single solvent that doesn't perfectly match its polarity profile. It is often poorly soluble in nonpolar solvents like hexanes and has limited solubility in many common reaction solvents at high concentrations.

Q2: I see a hydrochloride (HCl) salt version is available. How does that help?

The hydrochloride salt of this compound (CAS 6232-12-8) is the protonated form of the primary amine.[2][3][4] This ionic character dramatically increases its solubility in polar protic solvents, especially water.[5] Using the HCl salt is a primary strategy to achieve initial dissolution in aqueous or highly polar media. However, the amine is no longer nucleophilic in its protonated state and must be neutralized in situ to participate in reactions like amide coupling.

Q3: My reaction is biphasic (e.g., aqueous/organic). How can I get the reagent to the organic phase where my other reactant is?

This is a classic challenge that can be solved using Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, typically a quaternary ammonium salt, can form an ion pair with your reagent (or a reactant anion) and shuttle it across the phase boundary into the organic layer where the reaction can proceed.[6][7][8][9]

Q4: Can I just heat the mixture to get it to dissolve?

Heating can temporarily increase solubility and may be sufficient for some reactions. However, be cautious. The compound may precipitate upon cooling, which can interfere with workup and purification. More critically, ensure that your reactants and desired product are thermally stable at the required temperature. For many standard coupling reactions, prolonged heating can lead to side product formation or degradation.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Reagent fails to dissolve in a standard aprotic solvent for amide coupling (e.g., DCM, THF, Acetonitrile).

This is the most common scenario encountered during amide bond formation.

Strategy 1: Employ a Co-Solvent System

The principle of co-solvency involves adding a small amount of a highly polar, water-miscible solvent to the primary reaction solvent to disrupt the solute's crystal lattice and improve solvation.[10][][12][13]

Recommended Co-solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Attempt to dissolve your other coupling partners (e.g., carboxylic acid, coupling agent) in the primary bulk solvent (e.g., 95% of the total reaction volume).

  • In a separate vial, dissolve the this compound in a minimal amount of DMF or DMSO.

  • Slowly add the dissolved amine solution to the main reaction mixture with vigorous stirring.

Causality: DMF and DMSO are excellent solvents for polar molecules. By pre-dissolving the amine, you overcome the initial kinetic barrier of dissolution in the less-ideal bulk solvent.

Strategy 2: Use the Hydrochloride Salt with In-Situ Neutralization

This is a robust method if your reaction can tolerate a stoichiometric amount of a tertiary amine base and the resulting ammonium salt byproduct.

Protocol:

  • Suspend this compound HCl in your chosen aprotic solvent (e.g., DCM, DMF).

  • Add 1.05-1.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) .

  • Stir the mixture for 15-30 minutes at room temperature. You may observe the suspension becoming a clear solution as the free base is formed.

  • Proceed with the addition of your carboxylic acid and coupling reagents (e.g., EDC, HATU).[14][15][16]

Self-Validation: The visual change from a slurry to a clear solution is a strong indicator that the free amine has been generated and is soluble. The byproduct (e.g., triethylammonium chloride) is often soluble in polar solvents like DMF but may precipitate in less polar solvents like DCM, which can typically be removed during aqueous workup.

Issue 2: Reagent (or its salt) has poor solubility in an aqueous buffer for bioconjugation.
Strategy: pH Adjustment

The solubility of aminobenzoate derivatives is highly dependent on pH.[17][18][19][20] The primary amine group can be protonated to form a much more water-soluble ammonium salt.

Diagram of pH Effect on Solubility

G Fig. 1: pH-Dependent Equilibrium Protonated R-CH₂-NH₃⁺ Cl⁻ (Soluble Salt Form) FreeBase R-CH₂-NH₂ (Poorly Soluble Free Base) Protonated->FreeBase FreeBase->Protonated PTC Fig. 2: Mechanism of Phase-Transfer Catalysis cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase A_Phase Reactant Anion (Nu⁻) O_Phase This compound (Substrate) A_Phase->O_Phase Transfer via Q⁺Nu⁻ PTC_A Catalyst (Q⁺X⁻) PTC_A->A_Phase Ion Exchange Product Product O_Phase->Product Reaction

Caption: Fig. 2: PTC shuttles reactants across the phase boundary.

Common Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Benzyltriethylammonium chloride (TEBAC)

General Protocol:

  • Dissolve the water-soluble reactant (e.g., sodium carboxylate) in water or a buffer.

  • Dissolve this compound in a non-miscible organic solvent (e.g., toluene, dichloromethane).

  • Add the PTC (typically 1-10 mol%) to the biphasic mixture.

  • Stir the mixture vigorously to maximize the interfacial surface area where the ion exchange occurs.

Data Summary & Experimental Protocols

Solubility Profile
Compound FormSolventSolubilityRationale / Notes
Free Base WaterPoorLacks ionic character.
(C₁₀H₁₃NO₂)Nonpolar (Hexane, Toluene)Very PoorPolarity mismatch.
Polar Aprotic (DMF, DMSO)GoodGood polarity match for dissolving polar organics. [18]
Alcohols (EtOH, MeOH)Moderate to GoodCan hydrogen bond with the amine. [18]
Hydrochloride Salt WaterGood (12.7 mg/mL at 25°C) [5]Ionic salt form is highly polar.
(C₁₀H₁₄ClNO₂)DMSOSlight [21]Polar aprotic solvent.
Alcohols (EtOH, MeOH)ModeratePolar protic solvents can solvate the ions.
Protocol 1: Amide Coupling Using the HCl Salt and a Co-Solvent

This protocol is for a standard amide coupling using EDC/HOBt.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and this compound hydrochloride (1.1 eq). [2]2. Solvent Addition: Add anhydrous DMF (enough to make the final concentration ~0.1-0.5 M). Stir to form a suspension.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 15 minutes. The mixture should become a homogenous solution.

  • Activation: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • Solubility of Things. (n.d.). Strategies for Organic Synthesis.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • ChemBK. (n.d.). ETHYL 4-AMINOBENZOATE HYDROCHLORIDE.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Slideshare. (n.d.). Solubility Enhancement.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • National Institutes of Health (NIH). (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC.
  • ResearchGate. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.
  • (n.d.). This compound Hydrochloride, min 98%, 1 gram.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.

Sources

Technical Support Center: Preventing Oxidation of the Aminomethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical challenge in organic synthesis: the unwanted oxidation of the aminomethyl group. The following content is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions in your experimental work.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding aminomethyl group instability.

Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening to my aminomethyl compound?

A dark reaction mixture, often brown or black, is a frequent indicator of oxidative degradation.[1] Aminomethyl groups, especially on electron-rich aromatic or heterocyclic systems, are susceptible to oxidation.[2][3] This can be caused by atmospheric oxygen, residual oxidizing agents, or even certain metal catalysts.[1] The multiple spots on your Thin Layer Chromatography (TLC) plate likely represent various oxidation byproducts, such as imines, amides, or even fully cleaved fragments.

Q2: What are the primary culprits for aminomethyl oxidation during a reaction?

Several factors can promote the oxidation of an aminomethyl group:

  • Atmospheric Oxygen: Especially at elevated temperatures or in the presence of metal catalysts, O₂ can initiate radical oxidation pathways.[1]

  • Strong Oxidizing Agents: Reagents like KMnO₄, CrO₃, or even milder ones if not used selectively, will readily oxidize amines.[4]

  • Metal Catalysts: Palladium, copper, and other transition metals used in cross-coupling reactions can facilitate oxidative side reactions.[5][6] This can occur through the formation of intermediate Pd(II)-amido complexes that undergo undesired pathways.[6]

  • Peroxides: Solvents like THF or diethyl ether can form explosive peroxides upon standing, which are potent oxidizing agents. Always use freshly distilled or inhibitor-free solvents for sensitive reactions.

Q3: What is the most direct first step to prevent oxidation?

The simplest and often most effective initial step is to rigorously exclude oxygen from your reaction. This involves:

  • Inert Atmosphere: Running the reaction under a blanket of an inert gas like nitrogen or argon.[1]

  • Degassed Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

If these measures are insufficient, the next step is chemical protection of the amine.

Q4: When is it essential to use a protecting group for an aminomethyl group?

Using a protecting group becomes necessary when the aminomethyl group's reactivity interferes with the desired transformation.[2][7][8] It is crucial under the following conditions:

  • When using strong oxidizing or electrophilic reagents that would otherwise react with the amine.[2]

  • During multi-step syntheses where the amine's basicity or nucleophilicity could cause side reactions in subsequent steps.[7]

  • In complex molecule synthesis, to differentiate between multiple reactive sites, a strategy known as orthogonal protection is often employed.[7][9]

The core principle is to temporarily mask the amine's reactivity, perform the desired chemical modification elsewhere on the molecule, and then cleanly remove the protecting group to restore the aminomethyl functionality.[7][9]

Troubleshooting Guide & Protocols

This section provides detailed solutions to specific experimental problems.

Problem: My aminomethyl group is degrading during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Causality: Palladium-catalyzed reactions, while powerful, present a challenging environment for unprotected amines. The amine can coordinate to the palladium center, altering its catalytic activity.[5] More critically, intermediate palladium-amido complexes can undergo side reactions like β-hydride elimination, leading to imine formation and other degradation products instead of the desired reductive elimination.[6][10]

Solution: Protect the amine as a carbamate. The most robust solution is to decrease the nucleophilicity and basicity of the nitrogen atom by converting it to a carbamate.[7][11] Carbamates are generally stable to a wide array of reaction conditions, including many cross-coupling protocols, and can be removed reliably.[11]

Workflow for Selecting an Amine Protecting Group

Choosing the correct protecting group is critical and depends on the stability requirements of your entire synthetic route. This decision tree illustrates a logical workflow for selecting a suitable protecting group.

G cluster_legend Legend key1 Decision Point key2 Recommendation key3 Caution start Start: Need to Protect Aminomethyl Group acid_stable Are strong acidic conditions used later? start->acid_stable base_stable Are strong basic conditions used later? acid_stable->base_stable No avoid_boc Avoid Boc Group acid_stable->avoid_boc Yes h2_stable Are hydrogenation conditions used later? base_stable->h2_stable No avoid_fmoc Avoid Fmoc Group base_stable->avoid_fmoc Yes use_boc Use Boc Group (Acid Labile) h2_stable->use_boc No avoid_cbz Avoid Cbz Group h2_stable->avoid_cbz Yes use_cbz Use Cbz Group (Hydrogenolysis) use_fmoc Use Fmoc Group (Base Labile) avoid_cbz->use_fmoc avoid_fmoc->h2_stable

Protecting group decision workflow.
Comparison of Common Amine Protecting Groups

The following table summarizes the properties of the three most common carbamate protecting groups, providing a quick reference for experimental design.[4][11]

Protecting GroupStructureIntroduction ReagentStabilityCleavage Conditions
Boc (tert-Butoxycarbonyl)

Di-tert-butyl dicarbonate (Boc₂O)[12][13]Stable to base, hydrogenolysis, nucleophiles.[14]Mild to strong acid (e.g., TFA, HCl).[12][14][15]
Cbz (Carboxybenzyl)

Benzyl chloroformate (Cbz-Cl)[16][17]Stable to acid, base.[16][17]Catalytic hydrogenolysis (H₂, Pd/C).[16][17]
Fmoc (9-Fluorenylmethyloxycarbonyl)

Fmoc-Cl, Fmoc-OSuStable to acid, hydrogenolysis.[7]Basic conditions (e.g., Piperidine).[7]
Experimental Protocol: N-Boc Protection of a Primary Aminomethyl Group

This protocol describes a general and reliable method for protecting a primary aminomethyl group using di-tert-butyl dicarbonate (Boc₂O).[12][18]

Materials:

  • Amine substrate (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or aqueous mixture) (10 mL)[12]

  • Base (optional, e.g., Triethylamine (TEA), NaHCO₃) (1.2 mmol, 1.2 eq)[12]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If the starting material is an amine salt (e.g., a hydrochloride salt), include a base like triethylamine (1.1-1.5 eq) to liberate the free amine.[12][18]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in one portion at room temperature.[12] The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC, staining with ninhydrin (which detects free primary amines), or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[12]

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with a mild acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[12] This removes excess base, unreacted Boc₂O byproducts, and any water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude N-Boc protected product.[12]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Self-Validation: The success of the protection can be confirmed by comparing the TLC of the starting material and the product. The product spot should be less polar and should not stain with ninhydrin. Further confirmation is typically achieved via NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues
  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[13] Alternatively, gentle heating (e.g., to 40°C) may be beneficial.[19]

  • Low Yield: Poor solubility of the amine can be an issue. Trying a different solvent system, such as a mixture of THF and water, can improve results.[14] Ensure your Boc₂O reagent is fresh, as it can degrade over time.

  • Unintentional Deprotection: If your Boc-protected amine is being deprotected in a subsequent step, ensure the reaction conditions are not acidic. If acidic conditions are unavoidable, you must switch to an acid-stable protecting group like Cbz or Fmoc.[7]

By understanding the causes of aminomethyl oxidation and strategically employing protecting groups with the appropriate stability, researchers can significantly improve the efficiency and success rate of their synthetic endeavors.

References
  • Protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. BenchChem.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Protecting Groups in Organic Synthesis. ChemTalk.
  • Protective Groups. Organic Chemistry Portal.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them. BenchChem.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Protecting Groups For Amines: Carbam
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Protection for the AMINE.pptx.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Protecting Groups for Amines. YouTube.
  • Amine Protection / Deprotection. Fisher Scientific.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the chromatographic analysis of Ethyl 4-(aminomethyl)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you develop robust and reliable separation methods. Our approach is built on explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your laboratory.

This compound is a primary amine and an ester, a combination of functional groups that presents a specific set of challenges for chromatographic separation, particularly in reversed-phase HPLC. The basic nature of the primary amine often leads to undesirable interactions with the stationary phase, while the ester group can be susceptible to hydrolysis. This guide will provide a structured approach to overcoming these obstacles.

Section 1: Troubleshooting Poor Peak Shape (Peak Tailing)

One of the most frequent issues encountered when analyzing basic compounds like this compound is asymmetrical peak shape, specifically peak tailing. A tailing peak can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.

FAQ 1.1: Why is my peak for this compound tailing?

Peak tailing for basic analytes is primarily caused by secondary interactions between the protonated amine group of your molecule and negatively charged, acidic residual silanols (Si-OH) on the surface of silica-based stationary phases.[1] Even after the silica is bonded with a hydrophobic layer (like C18) and end-capped, some unreacted silanols remain. These sites can engage in strong ionic interactions with the basic analyte, causing a portion of the molecules to be retained longer than the main band, resulting in a "tail".[2]

To achieve a symmetrical, Gaussian peak, these secondary interactions must be minimized or eliminated.

cluster_0 Silica Surface Analyte This compound (Protonated Amine R-NH3+) Silanol Residual Silanol (Deprotonated Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) C18 C18 Chains (Primary Separation) Analyte->C18 Hydrophobic Interaction (Desired)

Caption: Mechanism of peak tailing for basic compounds.

FAQ 1.2: How can I improve peak shape by modifying the mobile phase?

The mobile phase is your most powerful tool for controlling peak shape. The goal is to create an environment that minimizes the undesirable ionic interactions.

  • pH Adjustment: Operating at a low pH (typically between 2.5 and 3.0) is the most effective strategy. At this pH, the majority of surface silanols are protonated (Si-OH) and thus neutral, preventing them from ionically interacting with the protonated analyte (R-NH3+).[1]

  • Buffer Selection: Use a buffer to maintain a consistent pH. Buffers like phosphate or formate are common choices. For Mass Spectrometry (MS) compatibility, volatile buffers such as formic acid or ammonium formate are required.[3]

  • Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes help. The buffer cations can compete with the analyte for the active silanol sites, effectively shielding the analyte from these interactions.

  • Avoid High pH: While operating at a high pH (>8) would deprotonate the analyte's amine group, making it neutral, this approach requires specialized high-pH stable columns, as traditional silica columns will dissolve under these conditions.[4]

Mobile Phase StrategyMechanism of ActionProsCons
Low pH (2.5-3.0) Neutralizes surface silanols (Si-OH)Highly effective, simplePotential for analyte hydrolysis over time
Increased Buffer Conc. Buffer cations shield silanol sitesCan improve symmetryMay increase viscosity and backpressure
Amine Additives (e.g., TEA) Additive competes for silanol sitesEffective with older columnsCan suppress MS signal, less needed now[1]
FAQ 1.3: What is the best type of HPLC column for this compound?

Modern column technology has greatly simplified the analysis of basic compounds.

  • High-Purity, Type B Silica: Modern columns are made with high-purity silica (Type B) which has a lower concentration of acidic metal contaminants. These columns also feature high-density bonding of the stationary phase and aggressive, proprietary end-capping techniques that shield most of the residual silanols.[4][5] A column with these features is the best starting point.

  • Stationary Phase Choice: C18 and C8 phases are both excellent choices. C8 is slightly less retentive and can sometimes provide better peak shapes for bases.[5]

  • Alternative Chemistries: For particularly challenging separations where peak tailing persists, consider:

    • Embedded Polar Group (EPG) Phases: These phases have a polar group (e.g., amide) embedded in the alkyl chain, which helps to shield the silanols and can offer alternative selectivity.

    • Hybrid Silica Particles: Columns that incorporate both silica and organic polymers offer better pH stability and reduced silanol activity.[1]

Section 2: Addressing Resolution and Selectivity Issues

Achieving adequate resolution between this compound and its impurities or related compounds is critical for accurate quantification.

FAQ 2.1: My compound is co-eluting with an impurity. How can I improve the separation?

Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). Selectivity, which describes the relative retention of two compounds, is the most powerful parameter to adjust for improving the separation of co-eluting peaks.[5]

Here’s how to manipulate selectivity:

  • Change Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity due to different interaction mechanisms (dipole-dipole vs. hydrogen bonding). If you are using ACN, try a method with methanol, and vice-versa.

  • Change Stationary Phase: Switching to a column with a different chemistry is a highly effective way to change selectivity. If a C18 column fails to provide resolution, consider a Phenyl-Hexyl phase (pi-pi interactions) or a Cyano (CN) phase (dipole-dipole interactions).

  • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of impurities, which may change their retention relative to the main peak. Ensure you stay within the stable pH range of your column.[2]

  • Adjust Temperature: Changing the column temperature can have a small but sometimes sufficient effect on selectivity. It also lowers mobile phase viscosity, reducing backpressure.[6]

start Poor Resolution (Co-elution) change_organic Switch Organic Modifier (ACN <-> MeOH) start->change_organic change_column Change Stationary Phase (e.g., C18 -> Phenyl) change_organic->change_column No / Minor Improvement end Resolution Achieved change_organic->end Sufficient Improvement change_ph Adjust Mobile Phase pH change_column->change_ph No / Minor Improvement change_column->end Sufficient Improvement change_ph->end Sufficient Improvement

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

Ethyl 4-(aminomethyl)benzoate (EAB) is a deceptively simple molecule with a chemical formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] As a substituted benzoate ester, it serves as a valuable building block in pharmaceutical synthesis and materials science. Its structural confirmation is paramount, ensuring the correct isomer is present and that the material is free from impurities. While techniques like Mass Spectrometry (MS) can confirm the molecular weight and Infrared (IR) Spectroscopy can identify functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level connectivity map required for unambiguous structural elucidation.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of EAB. We will explore not just the expected chemical shifts and coupling patterns but also the underlying principles that dictate these spectral features. Furthermore, we will compare the insights gained from NMR with those from other common analytical techniques, offering a holistic perspective on small molecule characterization for researchers and drug development professionals.

The Power of Two Nuclei: ¹H vs. ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are complementary techniques that, when used together, offer a complete picture of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR is the workhorse of structural analysis due to its high sensitivity and the rich information derived from chemical shifts, signal integration, and spin-spin splitting. For a molecule like EAB, the ¹H NMR spectrum is highly diagnostic.

The para-substituted aromatic ring is a key feature. Such substitution patterns typically yield two distinct, symmetrical signals in the aromatic region, often appearing as doublets.[3][4] The protons on the ring are influenced by the electronic nature of the substituents. The electron-withdrawing ester group deshields nearby protons, shifting them downfield, while the aminomethyl group has a less pronounced effect.

Table 1: Predicted ¹H NMR Data for this compound

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 1.35Triplet (t)3H-O-CH₂-CH₃
b~ 4.35Quartet (q)2H-O-CH₂ -CH₃
c~ 3.90Singlet (s)2HAr-CH₂ -NH₂
d~ 1.70Broad Singlet (s)2H-CH₂-NH₂
e~ 7.40Doublet (d)2HAromatic CH (ortho to -CH₂NH₂)
f~ 7.95Doublet (d)2HAromatic CH (ortho to -COOEt)

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The NH₂ signal is often broad and its chemical shift is highly variable; it may also exchange with D₂O.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} end_dot Caption: Structure of this compound with proton assignments.

¹³C NMR Spectroscopy: The Carbon Backbone

While less sensitive than ¹H NMR, ¹³C NMR is invaluable for determining the number of unique carbon environments in a molecule.[4] Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line, simplifying interpretation. The symmetry of EAB reduces the number of aromatic signals from six to four.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 14.5Ethyl C H₃
~ 45.0Ar-C H₂-NH₂
~ 61.0Ethyl O-C H₂
~ 128.0Aromatic C H (ortho to -CH₂NH₂)
~ 129.5Aromatic C H (ortho to -COOEt)
~ 130.0Aromatic C (ipso to -COOEt)
~ 145.0Aromatic C (ipso to -CH₂NH₂)
~ 166.5Ester C =O

A Comparative Analysis: NMR vs. Other Techniques

No single analytical technique tells the whole story. A multi-faceted approach provides the most robust characterization.

TechniqueInformation Provided for EABStrengthsLimitations
¹H & ¹³C NMR Detailed C-H framework, connectivity, isomer confirmation, stereochemistry.Unambiguous structure elucidation.Lower sensitivity (especially ¹³C), requires solubility, relatively expensive.
Mass Spectrometry (MS) Molecular weight (179.22), molecular formula (C₁₀H₁₃NO₂), fragmentation patterns.High sensitivity, small sample amount needed.Does not differentiate isomers (e.g., ortho, meta, para), no connectivity information.
FTIR Spectroscopy Presence of functional groups: N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1715 cm⁻¹), C-O stretch (~1275 cm⁻¹), aromatic C-H (~3030 cm⁻¹).Fast, inexpensive, good for functional group identification.Provides no information on the overall molecular structure or connectivity.[5][6]
UV-Vis Spectroscopy Electronic transitions of the aromatic system.Quantitative analysis (using Beer's Law), sensitive.Provides very limited structural information.[6]

Experimental Protocol: A Self-Validating System

Achieving high-quality, reproducible NMR data hinges on meticulous sample preparation and proper instrument setup. This protocol is designed to be a self-validating system, ensuring data integrity.

Causality in Experimental Choices
  • Solvent Selection: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is essential.[7][8] The deuterium (²H) nucleus is not observed in ¹H NMR, providing a "clean" window for the analyte. Furthermore, the deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field, which is critical for high-resolution spectra.

  • Concentration: For ¹H NMR of a small molecule like EAB, 5-25 mg in 0.6-0.7 mL of solvent is typical.[7][9] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial to reduce acquisition time.[7] However, overly concentrated samples can lead to viscosity-induced line broadening and difficulty in shimming.[7][10]

  • Internal Standard: While the residual solvent peak can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a precise chemical shift reference (δ = 0.00 ppm).[7]

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solubilization: Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). If using an internal standard, add a small amount of TMS. Vortex the vial until the sample is completely dissolved.

  • Filtration and Transfer: To ensure a homogeneous sample free of particulates which can ruin spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard 1D ¹H spectrum. Following this, acquire a 1D ¹³C spectrum. Further 2D experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) can be run to definitively assign all signals.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Calibrate the spectrum using the TMS signal at 0.00 ppm.

dot digraph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} end_dot Caption: A typical workflow for NMR analysis from sample preparation to final report.

Conclusion

The NMR analysis of this compound is a clear demonstration of the technique's power in modern chemical and pharmaceutical research. The combination of ¹H and ¹³C NMR provides an unparalleled level of structural detail, confirming the identity, purity, and isomeric integrity of the compound. When placed in context with other analytical methods like MS and FTIR, NMR serves as the cornerstone for definitive characterization. By following robust and well-reasoned experimental protocols, researchers can generate high-quality, reliable data, ensuring confidence in their synthetic outcomes and advancing the pace of drug development.

References

  • Interpreting Aromatic NMR Signals. (2021). YouTube.
  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
  • Aromatics. Organic Chemistry at CU Boulder.
  • Sample Preparation. Faculty of Mathematical & Physical Sciences, UCL.
  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • NMR Spectroscopy of Aromatic Compounds. ResearchGate.
  • NMR Sample Preparation Guide. Scribd.
  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
  • Supplementary Information. The Royal Society of Chemistry.
  • Ethyl benzoate 13C NMR Spectrum. Human Metabolome Database.
  • Ethyl 4-ethoxybenzoate 1H NMR Spectrum. Human Metabolome Database.
  • Supplementary Information. The Royal Society of Chemistry.
  • This compound. PubChem.
  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate.
  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed.
  • Ethyl 4-aminobenzoate 1H NMR. SpectraBase.
  • Ethyl 4-aminobenzoate 13C NMR. SpectraBase.
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC, NIH.
  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. NIH.

Sources

A Comparative Guide to the Analytical Characterization of Ethyl 4-(aminomethyl)benzoate: Mass Spectrometry Fragmentation and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 4-(aminomethyl)benzoate is a key organic intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and complex molecules.[1] Its structure, featuring a primary amine, an ester, and an aromatic ring, provides multiple reactive sites, making it a versatile building block in medicinal chemistry.[1][2] Accurate and robust analytical characterization is therefore paramount to ensure the identity, purity, and quality of this compound in research and development settings.

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of this compound. We will explore the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a predictive framework for its identification. Furthermore, we will objectively compare its mass spectrometry profile with data obtained from alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparative approach is designed to equip researchers with the necessary insights to select the most appropriate analytical strategy for their specific experimental needs, from rapid screening in complex mixtures to definitive structural elucidation.

Part 1: Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The choice of ionization method is critical as it dictates the energy transferred to the analyte, thereby influencing the extent of fragmentation.

Rationale for Ionization Technique Selection
  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy (~70 eV) to the analyte molecule, resulting in extensive and reproducible fragmentation.[3] This provides a detailed "fingerprint" spectrum useful for library matching and structural elucidation of volatile and thermally stable compounds like this compound when analyzed via Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for polar and thermally labile molecules, typically analyzed via Liquid Chromatography (LC-MS). It imparts minimal excess energy, usually resulting in an abundant protonated molecule, [M+H]⁺.[3] Subsequent fragmentation using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) allows for controlled fragmentation of the selected precursor ion, providing specific structural information. Fragmentation of these even-electron ions often proceeds through the loss of stable neutral molecules.[3][4]

Predicted Electron Ionization (EI) Fragmentation Pattern

The EI mass spectrum of this compound (Molecular Weight: 179.22 g/mol [2][5]) is predicted to show a series of characteristic fragments arising from the cleavage of its functional groups.

The molecular ion (M•⁺) at m/z 179 would be the initial species formed. Key fragmentation pathways include:

  • Loss of the Ethoxy Radical: Cleavage of the ester's C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), a common pathway for ethyl esters, yielding a stable acylium ion at m/z 134 .[6]

  • Benzylic Cleavage: The bond between the methylene group and the aromatic ring is labile. Cleavage can lead to the formation of the aminobenzyl cation at m/z 106 .

  • Alpha-Cleavage to Amine: Cleavage of the C-C bond alpha to the nitrogen atom can result in the loss of the aminomethyl radical (•CH₂NH₂), leading to a fragment at m/z 149 .

  • Further Fragmentation: The acylium ion at m/z 134 can lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 106 . The aromatic ring itself can lead to smaller characteristic fragments.

Caption: Predicted EI fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation Pattern

Under positive mode ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 180 . Tandem MS (MS/MS) analysis of this precursor ion is predicted to proceed via the loss of small, stable neutral molecules.

  • Loss of Ethanol: A primary fragmentation route for protonated ethyl esters is the neutral loss of ethanol (CH₃CH₂OH, 46 Da), resulting in a prominent fragment ion at m/z 134 .

  • Loss of Ammonia: Protonation can occur at the amine. Subsequent fragmentation can lead to the neutral loss of ammonia (NH₃, 17 Da), yielding a fragment at m/z 163 .

  • Formation of Aminobenzyl Cation: Cleavage of the bond between the aromatic ring and the ester group, followed by the loss of ethyl formate (HCOOCH₂CH₃, 74 Da), can produce the aminobenzyl cation at m/z 106 .

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.

Summary of Predicted Mass Fragments
Ionization ModePrecursor m/zKey Fragment m/zNeutral Loss / Fragment LostProposed Fragment Structure
EI 179 (M•⁺)134•OCH₂CH₃ (Ethoxy radical)[H₂NCH₂C₆H₄CO]⁺
106•COOEt (Carboethoxy radical)[H₂NCH₂C₆H₄]⁺
149•CH₂NH₂ (Aminomethyl radical)[C₆H₄COOEt]⁺
ESI-MS/MS 180 ([M+H]⁺)163NH₃ (Ammonia)[CH₃CH₂OOCC₆H₄CH₂]⁺
134C₂H₅OH (Ethanol)[H₂NCH₂C₆H₄CO]⁺
106C₃H₆O₂ (Ethyl formate)[H₂NCH₂C₆H₄]⁺
Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for obtaining an EI mass spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC System Configuration:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 250°C with a split ratio of 20:1.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Detector Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Part 2: Comparison with Alternative Analytical Techniques

While MS provides invaluable data, orthogonal techniques are essential for unambiguous confirmation and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a premier technique for separating and quantifying components in a mixture.[7] Given the aromatic ring (a strong chromophore) in this compound, UV detection is highly effective.

Principle: The compound is separated from impurities on a reversed-phase column based on its polarity. A mobile phase of mixed aqueous buffer and organic solvent is used. Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Create a working standard of 10 µg/mL by diluting the stock with the mobile phase.

  • HPLC System Configuration:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% 20 mM potassium phosphate buffer (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • UV Detector: Set the detection wavelength to 230 nm, where benzoate derivatives typically show strong absorbance.

FeatureMass Spectrometry (MS)HPLC-UV
Specificity Very High (based on m/z)Moderate to High (based on retention time)
Structural Info High (from fragmentation)Low (none directly)
Sensitivity High (pg to fg range)Moderate (ng to µg range)
Quantification Excellent (with internal standards)Excellent (robust and reproducible)
Matrix Effect Prone to ion suppression/enhancementLess prone, but matrix can affect peak shape
Primary Use Case Identification, structural elucidationPurity analysis, routine quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.

Principle: ¹H and ¹³C NMR spectra reveal the connectivity of atoms through chemical shifts, signal integrations, and spin-spin coupling patterns. For this compound, ¹H NMR would provide a distinct set of signals confirming the presence of all structural motifs.

  • ~1.38 ppm (triplet, 3H): The methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split by the adjacent methylene group.

  • ~4.35 ppm (quartet, 2H): The methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.

  • ~3.90 ppm (singlet, 2H): The benzylic methylene protons (-CH₂ -NH₂).

  • ~1.70 ppm (broad singlet, 2H): The amine protons (-CH₂-NH₂ ). This signal can be broad and its chemical shift is variable.

  • ~7.40 ppm (doublet, 2H): Aromatic protons ortho to the aminomethyl group.

  • ~7.98 ppm (doublet, 2H): Aromatic protons ortho to the ester group.

FeatureMass Spectrometry (MS)NMR Spectroscopy
Structural Info High (connectivity via fragmentation)Definitive (complete 3D structure)
Sensitivity Very High (sub-picomole)Low (micromole to millimole)
Sample Amount Micrograms or lessMilligrams
Analysis Time MinutesMinutes to hours
Quantification Relative or absolute (with standards)Absolute (qNMR without identical standard)
Primary Use Case Molecular weight, formula, screeningUnambiguous structure proof, stereochemistry

Part 3: Integrated Analytical Workflow and Conclusion

For a comprehensive and trustworthy characterization of this compound, a multi-technique approach is recommended. The choice of which technique to prioritize depends on the analytical question at hand.

Recommended Characterization Workflow

Caption: Logical workflow for the complete characterization of this compound.

Expert Conclusion

As a Senior Application Scientist, my recommendation is to employ these powerful techniques in a complementary fashion.

  • For rapid identification and screening in complex matrices (e.g., reaction monitoring, metabolite identification): LC-MS/MS is the undisputed champion. Its unparalleled sensitivity and specificity allow for the confident detection of this compound even at trace levels. The fragmentation data, when compared against the predicted pathways outlined here, provides a high degree of confidence in the identification.

  • For routine quality control and purity assessment in a development or manufacturing setting: HPLC-UV is the workhorse. Its robustness, precision, and lower operational complexity make it ideal for quantifying the analyte and its impurities against a reference standard.

  • For absolute proof of structure of a newly synthesized batch or for reference standard characterization: NMR spectroscopy is non-negotiable. It is the only technique that provides the definitive, unambiguous structural information required to satisfy rigorous regulatory and quality standards.

By integrating the molecular weight and fragmentation data from mass spectrometry with the quantitative purity profile from HPLC and the definitive structural proof from NMR, researchers can achieve a self-validating and comprehensive understanding of this compound, ensuring the integrity and success of their scientific endeavors.

References

  • SpectraBase. Ethyl 4-aminobenzoate - Optional[MS (GC)] - Spectrum. [Link]
  • ResearchGate.
  • SpectraBase. Ethyl 4-aminobenzoate - Optional[MS (LC)] - Spectrum. [Link]
  • PubChem. Ethyl 4-(aminomethyl)
  • MassBank.
  • The Royal Society of Chemistry. Supplementary Material (ESI)
  • Chemistry LibreTexts.
  • ScienceDirect.
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF)
  • RSC Publishing.
  • Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
  • MySkinRecipes. Ethyl 4-(aminomethyl)

Sources

A Researcher's Guide to FT-IR Spectrum Interpretation: Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. Ethyl 4-(aminomethyl)benzoate, a key structural motif in medicinal chemistry, requires rigorous analytical characterization. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, reliable, and information-rich method for its structural elucidation.

This guide moves beyond a simple peak-list. We will deconstruct the FT-IR spectrum of this compound, explaining the causal relationship between its molecular structure and its unique vibrational fingerprint. To provide a deeper layer of understanding, we will conduct a comparative analysis with its structural analog, Benzocaine (Ethyl 4-aminobenzoate), highlighting the subtle yet significant spectral shifts that arise from a minor structural modification.

The Molecular Blueprint: Functional Groups in this compound

To interpret its spectrum, we must first identify the key vibrational components of the molecule:

  • Primary Aliphatic Amine (-CH₂-NH₂): This group is expected to show characteristic N-H stretching and bending vibrations.

  • Aromatic Ester (-COOCH₂CH₃): The conjugated ester gives rise to a strong carbonyl (C=O) stretch and distinct C-O stretching vibrations.

  • Para-disubstituted Benzene Ring: The aromatic ring has specific C-H stretching and C=C in-ring stretching, along with out-of-plane (oop) bending vibrations that are diagnostic of its 1,4-substitution pattern.[1][2][3]

  • Alkyl Chains (-CH₂-): These methylene and methyl groups contribute to the C-H stretching and bending regions of the spectrum.

Deconstructing the Spectrum: A Region-by-Region Analysis

The FT-IR spectrum is most effectively analyzed by dividing it into key regions. Below, we compare the expected absorptions for this compound with the known spectral features of Benzocaine to illustrate the diagnostic power of FT-IR.

Comparative Analysis: this compound vs. Benzocaine

The primary structural difference is the insulating -CH₂- group in this compound, which separates the primary amine from the electron-withdrawing effects of the aromatic ring and ester group. In Benzocaine, the amine is directly attached to the ring, making it a primary aromatic amine. This distinction is critical.

Functional Group/VibrationExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for Benzocaine (Ethyl 4-aminobenzoate)Rationale for Spectral Differences
N-H Stretch (Primary Amine) ~3380-3280 (two bands, sharper)~3420 & ~3340 (two bands)In Benzocaine, the -NH₂ is aromatic, leading to slightly different, well-defined peak positions.[4][5] The aliphatic amine in our target molecule will also show two bands (asymmetric and symmetric stretches) but may be slightly broader due to hydrogen bonding.[6][7][8]
Aromatic C-H Stretch ~3100-3000~3100-3000Both molecules possess an aromatic ring, exhibiting weak to medium stretches just above 3000 cm⁻¹.[1]
Aliphatic C-H Stretch ~2980-2850 (more intense)~2980-2850 (less intense)Both have an ethyl group. However, this compound has an additional methylene (-CH₂) group, leading to more prominent aliphatic C-H stretching bands.
C=O Stretch (Aromatic Ester) ~1720-1710~1715-1700The carbonyl stretch is very strong and sharp. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[9][10] The exact position is sensitive to electronic effects; the aminomethyl group's influence differs slightly from the amino group's direct conjugation in Benzocaine.
N-H Bend (Scissoring) ~1650-1580~1630-1600This primary amine bending vibration is a key identifier.[4][11]
C=C Stretch (Aromatic Ring) ~1610, ~1515~1605, ~1510Aromatic rings typically show two or more bands in this region due to in-ring C=C stretching.[1][3]
C-N Stretch (Aliphatic/Aromatic) ~1250-1020 (Aliphatic)~1335-1250 (Aromatic)The C-N stretch is a key differentiator. The C(aryl)-N bond in Benzocaine is stronger and absorbs at a higher frequency than the C(alkyl)-N bond in this compound.[5][11]
C-O Stretch (Ester) ~1300-1250 (asymmetric) & ~1150-1100 (symmetric)~1310-1250 & ~1130-1100Esters characteristically show two strong C-O stretching bands.[9][12] The band near 1250 cm⁻¹ is from the C(=O)-O portion and the one near 1100 cm⁻¹ is from the O-C₂H₅ portion.
C-H Out-of-Plane Bend (p-disubstituted) ~860-810 (strong)~850-800 (strong)This strong absorption is highly diagnostic for 1,4-disubstitution on a benzene ring.[1][2][5]

This comparative table demonstrates that while the spectra are similar, key differences in the N-H and C-N stretching regions allow for unambiguous differentiation between the two molecules.

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

Trustworthy data begins with a meticulous experimental technique. Attenuated Total Reflectance (ATR) is a modern, rapid sampling method that requires minimal sample preparation.[13][14]

Objective: To obtain a clean, reproducible FT-IR spectrum of a solid sample of this compound.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to allow the system to purge with dry air or nitrogen, minimizing atmospheric H₂O and CO₂ interference.

  • Background Scan (Self-Validation Step):

    • Causality: The background scan is critical as it measures the spectrum of the instrument's environment (atmosphere and ATR crystal) without the sample. This spectrum is then subtracted from the sample spectrum, ensuring that the final output contains only the vibrational information from the analyte.

    • Procedure: Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) to clean the crystal, followed by a dry wipe.[15] Lower the press arm to ensure consistent pressure. Collect a background spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.[15]

    • Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[13] Inadequate contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Inspect the spectrum for anomalies. If a broad, rolling baseline is present, a baseline correction may be applied. Check for sharp, strong peaks around 2360 cm⁻¹ (asymmetric stretch of atmospheric CO₂) or broad bands around 3700-3500 cm⁻¹ and 1800-1500 cm⁻¹ (H₂O vapor), which may indicate incomplete purging or background subtraction.

    • Label the significant peaks with their corresponding wavenumbers for interpretation.

Workflow for FT-IR Spectral Interpretation

The logical process from sample to structural confirmation can be visualized as follows.

FTIR_Workflow cluster_prep Phase 1: Data Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Interpretation & Validation Prep Sample Preparation (Place solid on ATR crystal) BG_Scan Acquire Background Spectrum (Clean Crystal) Sample_Scan Acquire Sample Spectrum (Apply Pressure) BG_Scan->Sample_Scan Instrument Parameters Correction Data Processing (Background Subtraction, Baseline Correction) Sample_Scan->Correction Peak_Pick Peak Picking & Annotation Correction->Peak_Pick FG_Assign Functional Group Assignment (Correlation Charts) Peak_Pick->FG_Assign Compare Comparative Analysis (vs. Benzocaine / Reference Spectra) FG_Assign->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Logical workflow from sample preparation to structural confirmation.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. Each peak corresponds to a specific molecular vibration, and a systematic interpretation allows for confident identification. By understanding the expected positions of key functional groups—the primary aliphatic amine, the conjugated ester, and the para-disubstituted aromatic ring—researchers can readily confirm the molecule's identity. Furthermore, comparison with a closely related analog like Benzocaine sharpens this analysis, revealing how subtle changes in molecular architecture are clearly manifested in the vibrational spectrum. This guide provides the foundational principles and a validated experimental approach to empower scientists in their daily analytical challenges.

References

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Chemistry LibreTexts. (2019). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[23][24][25][26][27]
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Joseph, L., et al. (2016). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1128, 339-351. [Note: This reference appears to discuss Ethyl 4-aminobenzoate (Benzocaine), providing valuable comparative data].
  • WebColection. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis.
  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-(aminomethyl)benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(aminomethyl)benzoate is a crucial bifunctional molecule, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1][2][3] Its structure, featuring a primary aminomethyl group and an ethyl ester attached to a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery.[2] The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the most prevalent synthesis methods, supported by experimental data and procedural insights to aid researchers in making informed decisions for their specific applications.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors, each with its own set of advantages and challenges. We will explore four primary pathways:

  • Direct Esterification: Starting from 4-(aminomethyl)benzoic acid.

  • Reduction of a Nitro Precursor: Starting from Ethyl 4-nitrobenzoate.

  • Reduction of a Nitrile Precursor: Starting from Ethyl 4-cyanobenzoate.

  • Nucleophilic Substitution on a Halide Precursor: Utilizing the Gabriel Synthesis starting from Ethyl 4-(halomethyl)benzoate.

Each of these routes will be analyzed based on reaction efficiency, reagent safety and cost, functional group tolerance, and ease of workup and purification.

Method 1: Direct Esterification of 4-(aminomethyl)benzoic Acid

This is arguably the most direct approach, converting the commercially available amino acid into its corresponding ethyl ester. The primary challenge lies in the amphoteric nature of the starting material, requiring strong acidic conditions to protonate the amine and catalyze the esterification of the carboxylic acid.

Reaction Scheme & Causality

The Fischer-Speier esterification is the classic method employed here. The reaction is typically driven by an excess of alcohol (ethanol) and a strong acid catalyst. A common and highly effective variation involves the use of thionyl chloride (SOCl₂), which reacts with ethanol in situ to form ethyl chlorosulfite and HCl. The HCl acts as the catalyst, while the reaction with thionyl chloride also consumes water, driving the equilibrium towards the product.

Esterification 4-(aminomethyl)benzoic acid 4-(aminomethyl)benzoic acid C₈H₉NO₂ Reagents Ethanol (EtOH) Thionyl Chloride (SOCl₂) or HCl 4-(aminomethyl)benzoic acid->Reagents This compound This compound C₁₀H₁₃NO₂ Reagents->this compound

Caption: Direct esterification of 4-(aminomethyl)benzoic acid.

Performance & Field Insights

This method is robust and generally provides high yields. A reported procedure using thionyl chloride in ethanol achieves a yield of 90% after workup.[4] The primary advantage is the atom economy and straightforward nature of the transformation. However, the use of thionyl chloride requires careful handling due to its corrosive and moisture-sensitive nature. The workup involves a neutralization step to deprotonate the ammonium salt and extract the free amine ester into an organic solvent.

Trustworthiness Check: The protocol is self-validating as the final product's purity is confirmed after an aqueous workup and extraction, which effectively removes unreacted starting material, inorganic salts, and excess acid.

Method 2: Reduction of Ethyl 4-nitrobenzoate

This pathway involves the reduction of a nitro group to a primary amine. It is a highly reliable and common transformation in organic synthesis. The starting material, Ethyl 4-nitrobenzoate, is readily available and relatively inexpensive.[5]

Reaction Scheme & Causality

Two main approaches are considered for this reduction:

  • A) Catalytic Hydrogenation: This is a clean and efficient method using a metal catalyst (e.g., Platinum, Palladium) and hydrogen gas.[6] The reaction is often fast and produces water as the only byproduct. The choice of catalyst, such as platinum oxide (Adams' catalyst), can lead to very rapid and quantitative conversion.[6]

  • B) Metal-Mediated Reduction: This involves the use of metals like tin, iron, or indium in the presence of an acid or a proton source like ammonium chloride.[7][8] These methods avoid the need for high-pressure hydrogenation equipment, which can be a significant advantage in a laboratory setting.[7] The indium/NH₄Cl system is particularly noteworthy for its selectivity and use of environmentally benign aqueous ethanol as a solvent.[7]

Reduction_Nitro Ethyl 4-nitrobenzoate Ethyl 4-nitrobenzoate C₉H₉NO₄ Reagents A) H₂, PtO₂ or B) Indium, NH₄Cl Ethyl 4-nitrobenzoate->Reagents Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate C₉H₁₁NO₂ Reagents->Ethyl 4-aminobenzoate

Caption: Reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate.

Note: This product is an isomer (Ethyl 4-aminobenzoate, also known as Benzocaine) and not the target molecule, this compound. This highlights a critical distinction in starting materials. To obtain the target, one would need to start with Ethyl 4-(nitromethyl)benzoate, which is not a common starting material. Therefore, this route is often misapplied to the target molecule and is more appropriate for synthesizing its isomer.

Method 3: Reduction of Ethyl 4-cyanobenzoate

This strategy involves the reduction of a nitrile (cyano) group to a primary aminomethyl group. This is a highly effective method for installing the required -CH₂NH₂ functionality. The starting material, Ethyl 4-cyanobenzoate, is commercially available.[9][10][11]

Reaction Scheme & Causality

The reduction is typically achieved via catalytic hydrogenation. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are effective, requiring a source of hydrogen, either from H₂ gas in a pressure vessel or through transfer hydrogenation. The reaction proceeds by the addition of two equivalents of H₂ across the carbon-nitrogen triple bond.

Reduction_Nitrile Ethyl 4-cyanobenzoate Ethyl 4-cyanobenzoate C₁₀H₉NO₂ Reagents H₂ Raney Ni or Pd/C Ethyl 4-cyanobenzoate->Reagents This compound This compound C₁₀H₁₃NO₂ Reagents->this compound

Caption: Catalytic hydrogenation of Ethyl 4-cyanobenzoate.

Performance & Field Insights

Catalytic hydrogenation of nitriles is a clean and high-yielding reaction. It avoids the use of stoichiometric metal reductants, simplifying purification. The main considerations are the need for specialized hydrogenation equipment and the handling of flammable catalysts and hydrogen gas. This method is highly suitable for large-scale production due to its efficiency and favorable waste profile.

Trustworthiness Check: The progress of the reaction can be monitored by the uptake of hydrogen gas. The final product is readily separated from the heterogeneous catalyst by simple filtration.

Method 4: Gabriel Synthesis from Ethyl 4-(bromomethyl)benzoate

This multi-step approach begins with the functionalization of a methyl group at the para position, followed by the introduction of the amine. It starts from the inexpensive Ethyl 4-methylbenzoate.[12]

Reaction Scheme & Causality
  • Benzylic Bromination: The starting ester is treated with a radical initiator (like AIBN or benzoyl peroxide) and a source of bromine, typically N-bromosuccinimide (NBS), to selectively brominate the benzylic methyl group.

  • Gabriel Synthesis: The resulting Ethyl 4-(bromomethyl)benzoate undergoes an Sₙ2 reaction with potassium phthalimide.[13] Phthalimide acts as a protected form of ammonia, preventing the over-alkylation that plagues reactions with ammonia itself.[13][14] The resulting N-substituted phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the desired primary amine.[14][15]

Gabriel_Synthesis Step 1: Bromination cluster_step1 Step 1: Bromination cluster_step2 Step 2: Gabriel Synthesis Ethyl 4-methylbenzoate Ethyl 4-methylbenzoate C₁₀H₁₂O₂ Reagents1 NBS AIBN, CCl₄ Ethyl 4-methylbenzoate->Reagents1 Ethyl 4-(bromomethyl)benzoate Ethyl 4-(bromomethyl)benzoate C₁₀H₁₁BrO₂ Reagents1->Ethyl 4-(bromomethyl)benzoate Intermediate Ethyl 4-(bromomethyl)benzoate C₁₀H₁₁BrO₂ Reagents2 1. Potassium Phthalimide 2. Hydrazine (N₂H₄) Intermediate->Reagents2 Product This compound C₁₀H₁₃NO₂ Reagents2->Product

Caption: Two-step synthesis via benzylic bromination and Gabriel synthesis.

Performance & Field Insights

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides.[16] It consistently provides clean products with high yields, as the phthalimide protecting group prevents the formation of secondary or tertiary amine byproducts.[13] The main drawbacks are the multi-step nature of the sequence and the use of hydrazine, which is toxic and must be handled with care. The workup involves the removal of the phthalhydrazide byproduct, which can sometimes be challenging.[14]

Strategic Use of Protecting Groups: An Orthogonal Approach

For professionals in drug development, the target molecule is often an intermediate in a longer synthetic sequence. In such cases, the primary amine may need to be temporarily masked to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an indispensable tool for this purpose.[17][18]

A Boc-protected version, Ethyl 4-((tert-butoxycarbonylamino)methyl)benzoate, can be synthesized and carried through several steps. The Boc group is stable to a wide range of nucleophilic and basic conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the primary amine at the desired stage.[18][19][] This "protect-deprotect" strategy provides critical control in complex syntheses.[17]

Quantitative Comparison of Synthesis Methods

Parameter Method 1: Direct Esterification Method 3: Nitrile Reduction Method 4: Gabriel Synthesis
Starting Material 4-(aminomethyl)benzoic acidEthyl 4-cyanobenzoateEthyl 4-methylbenzoate
Key Reagents EtOH, SOCl₂ (or HCl)[4]H₂, Raney Ni (or Pd/C)1. NBS, AIBN; 2. K-Phthalimide, N₂H₄[13][14]
Number of Steps 112
Reported Yield ~90%[4]High (typically >85%)High (typically >80% over 2 steps)
Key Advantages Very direct, high atom economy.Clean reaction, catalyst is recyclable.Avoids over-alkylation, very clean product.[13]
Key Disadvantages Corrosive reagents (SOCl₂).Requires pressure equipment, flammable catalyst/gas.Two steps, uses toxic hydrazine.[14]
Scalability GoodExcellentGood, but waste management is a concern.
Safety Concerns Corrosive acid/SOCl₂.High-pressure H₂, pyrophoric catalysts.Radical initiator, toxic and unstable hydrazine.

Experimental Protocols

Protocol 1: Direct Esterification using Thionyl Chloride[4]
  • To a 250 mL three-necked round-bottom flask, add 4-(aminomethyl)benzoic acid (7.5 g, 50 mmol).

  • Add 100 mL of anhydrous ethanol.

  • Cool the flask in an ice bath. Slowly add thionyl chloride (20.8 g, 175 mmol) dropwise while stirring.

  • After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the flask and remove the ethanol by distillation under reduced pressure to obtain a white solid.

  • Dissolve the solid in 150 mL of ethyl acetate and cool in an ice bath.

  • Slowly add 35% aqueous sodium hydroxide to adjust the pH to 7-8.

  • Separate the organic layer, wash it three times with 30 mL of saturated saline solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the yellow solid product. (Reported Yield: 90%).[4]

Protocol 2: Catalytic Hydrogenation of Ethyl 4-cyanobenzoate (General Procedure)
  • In a high-pressure hydrogenation vessel, charge Ethyl 4-cyanobenzoate (17.5 g, 100 mmol) and ethanol (200 mL).

  • Add Raney Nickel (approx. 1.75 g, 10% w/w) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric.

  • Seal the vessel and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Protocol 3: Gabriel Synthesis (General Procedure)
  • Step A: Bromination. Dissolve Ethyl 4-methylbenzoate (16.4 g, 100 mmol) in 200 mL of carbon tetrachloride. Add N-bromosuccinimide (18.7 g, 105 mmol) and AIBN (0.16 g, 1 mmol). Reflux the mixture until TLC indicates consumption of the starting material. Cool, filter off the succinimide, and concentrate the filtrate to get crude Ethyl 4-(bromomethyl)benzoate.

  • Step B: Amination. Dissolve the crude bromide from Step A in 150 mL of DMF. Add potassium phthalimide (19.4 g, 105 mmol). Heat the mixture at 80-100 °C for 2-4 hours.

  • Cool the reaction mixture, pour it into water, and filter the resulting precipitate, which is the phthalimide-protected intermediate.

  • Suspend this intermediate in 200 mL of ethanol. Add hydrazine hydrate (5 mL, ~100 mmol) and reflux for 4 hours.[16]

  • Cool the mixture. A precipitate of phthalhydrazide will form.[14] Filter off the solid.

  • Acidify the filtrate with concentrated HCl, remove the ethanol under reduced pressure, and then basify with NaOH.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.

Senior Application Scientist's Recommendation

The optimal synthesis method for this compound is highly dependent on the specific context of the research or production campaign.

  • For Lab-Scale and Rapid Synthesis: The Direct Esterification (Method 1) is highly recommended. It is a one-step process with a high yield and readily available starting material. Its primary drawback is the handling of corrosive reagents, which is manageable on a small scale.

  • For Industrial-Scale and Process Chemistry: The Reduction of Ethyl 4-cyanobenzoate (Method 3) is the superior choice. This route benefits from high efficiency, a clean reaction profile (catalytic process), and excellent scalability. While it requires an initial investment in hydrogenation equipment, the operational costs and waste generation are lower, making it more economical and environmentally friendly for large quantities.

  • For Purity and Avoiding Specialized Equipment: The Gabriel Synthesis (Method 4) offers an excellent alternative when high-pressure hydrogenation is not feasible. It reliably produces a very clean primary amine free from over-alkylation byproducts. While it is a two-step process, the reactions are straightforward to perform with standard laboratory glassware.

Ultimately, the decision should be guided by a thorough assessment of available equipment, safety protocols, budget constraints, and the required scale of production.

References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses.
  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
  • Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
  • Wikipedia. (2023). Gabriel synthesis.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Master Organic Chemistry. (2024). The Gabriel Synthesis.
  • Google Patents. (2007). Process for preparing mthis compound.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (1967). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
  • ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl....
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubChem. (n.d.). Ethyl 4-cyanobenzoate.
  • NIST WebBook. (n.d.). Ethyl 4-cyanobenzoate.
  • MDPI. (2020). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials.

Sources

A Comparative Guide to Thriving Beyond Thionyl Chloride: Modern Reagents for the Synthesis of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the journey from a starting material to an active pharmaceutical ingredient (API) is paved with critical choices. One such choice, the selection of a coupling reagent, can profoundly impact the safety, efficiency, and scalability of a process. For the synthesis of Ethyl 4-(aminomethyl)benzoate, a key intermediate in the preparation of various pharmaceuticals, the traditional reliance on thionyl chloride (SOCl₂) for the esterification of 4-(aminomethyl)benzoic acid is increasingly being questioned. While effective, the hazardous nature of thionyl chloride, including its corrosivity and the evolution of toxic HCl and SO₂ gases, necessitates the exploration of safer and more environmentally benign alternatives.

This guide provides a comprehensive comparison of modern reagents for the synthesis of this compound, moving beyond the legacy of thionyl chloride. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and offer detailed protocols to empower you, our fellow researchers and drug development professionals, to make informed decisions that enhance both safety and efficiency in your synthetic endeavors.

The Classical Approach: A Risky Reliance on Thionyl Chloride

The synthesis of this compound from 4-(aminomethyl)benzoic acid typically involves two key transformations: the protection of the amine group and the esterification of the carboxylic acid. The classical approach often employs thionyl chloride for the esterification step due to its high reactivity.

The reaction proceeds through the formation of an acyl chloride intermediate, which is then readily attacked by ethanol to form the desired ethyl ester. However, the stoichiometric formation of corrosive and toxic byproducts, namely sulfur dioxide and hydrogen chloride gas, presents significant handling and safety challenges, particularly on a larger scale.

Thionyl_Chloride_Mechanism 4-(Aminomethyl)benzoic acid 4-(Aminomethyl)benzoic acid Acyl chloride intermediate Acyl chloride intermediate 4-(Aminomethyl)benzoic acid->Acyl chloride intermediate SOCl₂ This compound This compound Acyl chloride intermediate->this compound Ethanol SOCl₂ SOCl₂ SO₂ + HCl SO₂ + HCl SOCl₂->SO₂ + HCl Byproducts Carbodiimide_Mechanism cluster_activation Carboxylic Acid Activation cluster_esterification Ester Formation 4-(Aminomethyl)benzoic acid 4-(Aminomethyl)benzoic acid O-Acylisourea intermediate O-Acylisourea intermediate 4-(Aminomethyl)benzoic acid->O-Acylisourea intermediate EDC or DCC This compound This compound O-Acylisourea intermediate->this compound Ethanol, DMAP (cat.) EDC or DCC EDC or DCC Urea byproduct Urea byproduct EDC or DCC->Urea byproduct

Comparison of Ethyl 4-(aminomethyl)benzoate with its methyl ester analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Modern Laboratory: Ethyl 4-(aminomethyl)benzoate vs. Mthis compound

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, scalability, and the physicochemical properties of the final active pharmaceutical ingredient (API). Among the versatile bifunctional reagents, 4-(aminomethyl)benzoic acid esters are of particular importance, featuring both a nucleophilic amine and an ester group that can be readily modified. This guide provides a detailed comparison of two commonly used analogs: this compound and Mthis compound.

As a Senior Application Scientist, this analysis moves beyond a simple cataloging of properties. It aims to elucidate the subtle yet significant differences in their synthesis, reactivity, and application, providing the practical insights necessary for researchers, chemists, and drug development professionals to make informed strategic decisions in their synthetic endeavors. We will explore the causality behind experimental choices and provide validated protocols to ensure reproducibility and success in the lab.

Head-to-Head: A Physicochemical Overview

The primary distinction between the two molecules is the substitution of a methyl group with an ethyl group in the ester functionality. This seemingly minor change has tangible consequences on their physical properties, which can impact solubility, lipophilicity, and handling characteristics.

PropertyThis compound Mthis compound
Molecular Formula C₁₀H₁₃NO₂[1]C₉H₁₁NO₂[2]
Molecular Weight 179.22 g/mol [1]165.19 g/mol [2]
CAS Number 366-84-7[1]18469-52-8 (free base)[2]
Hydrochloride CAS 6232-12-8[3]6232-11-7[4]
Melting Point Not well-defined (often used as HCl salt)~243 °C (dec.) (for HCl salt)[5]
Molecular Polarity (TPSA) 52.32 Ų[6]52.32 Ų[2]
Lipophilicity (LogP) 1.322[6]1.2[2]
Form Yellowish Solid (free base)[7]White Crystalline Powder (HCl salt)[8]

The addition of a single methylene unit in the ethyl ester results in a slightly higher molecular weight and a modest increase in lipophilicity (LogP), a factor that can be crucial in modulating the pharmacokinetic profile of a drug candidate. The hydrochloride salts are frequently used to enhance stability and aqueous solubility for easier handling in laboratory settings.[9]

Synthesis & Reactivity: A Tale of Two Esters

Both esters are most commonly synthesized via the Fischer esterification of the parent compound, 4-(aminomethyl)benzoic acid, using the corresponding alcohol (ethanol or methanol) under acidic catalysis.

Synthesis_Workflow cluster_synthesis General Esterification Pathway Start 4-(aminomethyl)benzoic acid Reaction Reflux Start->Reaction Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., SOCl₂, H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Product Target Ester (Methyl or Ethyl analog) Workup->Product

Caption: General workflow for synthesizing benzoate esters.

While the overall synthetic strategy is analogous, there are key practical differences:

  • Reaction Kinetics: The esterification with methanol to form the methyl ester is often faster than with ethanol due to the lower steric hindrance and higher reactivity of methanol.

  • Purification: The slightly higher boiling point of ethanol can make its complete removal under vacuum marginally slower compared to methanol.

  • Hydrolytic Stability: Methyl esters are generally more susceptible to hydrolysis than their ethyl counterparts, particularly under harsh basic or acidic conditions during workup.[10] This can lead to lower yields if the pH and temperature are not carefully controlled. A patented process for mthis compound emphasizes specific pH and temperature controls to avoid the undesired hydrolysis of the methyl ester during workup.[10]

In terms of reactivity in subsequent steps, the aminomethyl group on both molecules exhibits identical nucleophilic character for reactions such as acylation, alkylation, and Schiff base formation. The primary difference lies with the ester group. The methyl ester is a slightly more reactive electrophile, making it more suitable for transformations like transesterification or amidation under milder conditions. Conversely, the ethyl ester offers greater stability, which can be advantageous in multi-step syntheses where the ester must endure various reaction conditions before a final saponification step.

Application in Drug Discovery and Development

Both Ethyl and Mthis compound serve as crucial intermediates for synthesizing APIs.[9][10] Their bifunctional nature allows them to act as molecular linchpins, connecting different pharmacophoric elements.

  • Mthis compound has been explicitly mentioned in the synthesis of novel Hepatitis C Virus (HCV) helicase inhibitors and histone deacetylase 6 (HDAC6) inhibitors for melanoma treatment.[8] Its utility is often highlighted in scenarios where mild conditions are required for the eventual release of the carboxylic acid function.[10]

  • This compound , while less specifically documented in the provided literature for named drug candidates, is a valuable building block for creating molecules with potential therapeutic effects in areas like neurological disorders and pain management.[9] The ethyl group provides a slight increase in lipophilicity, which can be a strategic choice in drug design to enhance membrane permeability or modulate binding affinity. This is analogous to the difference between methylparaben and ethylparaben, where the latter shows increased potency in some applications due to better partitioning.

The choice between the methyl and ethyl analog is therefore a strategic one, guided by the specific demands of the synthetic route and the desired properties of the final molecule.

Structural_Comparison cluster_methyl Mthis compound cluster_ethyl This compound m_struct H₂N-CH₂-Ph-COOCH₃ e_struct H₂N-CH₂-Ph-COOC₂H₅ m_struct->e_struct Difference: -CH₃ vs -CH₂CH₃

Caption: Key structural difference between the two esters.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust and validated method for the synthesis of this compound from its parent acid, adapted from established procedures.[7]

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 4-(aminomethyl)benzoic acid (1 equivalent)

  • Anhydrous Ethanol (15-20 mL per gram of acid)

  • Thionyl chloride (SOCl₂) (3.5 equivalents)

  • Ethyl acetate

  • 35% Aqueous Sodium Hydroxide (or saturated Sodium Bicarbonate solution)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(aminomethyl)benzoic acid (e.g., 7.5 g, 50 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Acid Catalyst Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (20.8 g, 175 mmol) dropwise to the stirred suspension. Causality Note: Thionyl chloride reacts exothermically with ethanol to form sulfur dioxide, HCl, and ethyl sulfite. The in-situ generation of HCl acts as the catalyst for the esterification. Adding it slowly at 0 °C prevents a dangerous temperature spike and controls the release of gaseous byproducts.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Subsequently, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, stop heating and allow the flask to cool. Remove the excess ethanol using a rotary evaporator. A white solid product (the hydrochloride salt of the ester) will be obtained.

  • Workup - Neutralization: Dissolve the resulting solid in 150 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 35% aqueous sodium hydroxide dropwise with vigorous stirring until the pH of the aqueous layer is between 7 and 8. Trustworthiness Note: This step is critical. It neutralizes the HCl catalyst and deprotonates the ammonium salt to yield the free amine, which is soluble in the organic layer. Checking the pH ensures complete conversion to the free base for efficient extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer three times with 30 mL portions of saturated brine. Causality Note: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product as a yellow solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While this compound and its methyl analog are structurally similar and often interchangeable, the optimal choice is context-dependent.

  • Choose Mthis compound when:

    • Faster reaction kinetics are desired.

    • A subsequent reaction requires a more labile ester group for milder deprotection.

    • The slightly lower cost and molecular weight are advantageous for large-scale synthesis.

  • Choose this compound when:

    • Greater stability of the ester group is required to withstand harsher conditions in subsequent synthetic steps.

    • A modest increase in lipophilicity is desired to fine-tune the pharmacokinetic properties of the target molecule.

    • Potential issues with hydrolysis during workup need to be minimized.

Ultimately, this guide serves as a foundational tool. The expertise of the synthetic chemist, combined with a clear understanding of the project's goals, will be the deciding factor in leveraging the subtle differences between these two valuable building blocks to achieve synthetic success.

References

  • Methyl 4-(aminomethyl)
  • Process for preparing mthis compound.
  • Ethyl 4-(aminomethyl)
  • Ethyl 4-(aminomethyl)
  • Methyl 4-(aminomethyl)
  • Methyl 4-(aminomethyl)
  • Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. PubMed. [Link]
  • ethyl 4-aminobenzo
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]
  • methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]
  • Methyl 4-(aminomethyl)
  • Understanding the Applications of Ethyl 4-methylbenzo
  • The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Soest.com. [Link]
  • Ethyl-4-dimethylaminobenzoate (EDAB). Hampford Research Inc. [Link]
  • Mthis compound hydrochloride. Amerigo Scientific. [Link]
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Methyl 4(methylamino)

Sources

A Senior Application Scientist's Guide to the Positional Isomerism and Biological Activity of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Positional Isomerism in Drug Discovery

In the realm of medicinal chemistry, the spatial arrangement of functional groups within a molecule, known as isomerism, is a fundamental determinant of its biological activity. Positional isomers, which share the same molecular formula but differ in the position of substituents on an aromatic ring, often exhibit remarkably distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of Ethyl 4-(aminomethyl)benzoate. While direct comparative data for these specific isomers is not extensively available in published literature, this document will extrapolate expected differences based on established structure-activity relationship (SAR) principles and findings for analogous compounds. We will explore the hypothetical variations in their cytotoxicity, antimicrobial effects, and enzyme inhibition potential, supported by detailed experimental protocols to validate these hypotheses.

The positioning of the aminomethyl group on the benzoate ring is anticipated to significantly influence the molecule's polarity, steric hindrance, and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. These molecular nuances can lead to profound differences in absorption, distribution, metabolism, excretion (ADME) properties, and ultimately, therapeutic efficacy and toxicity.

Comparative Analysis of Biological Activities: A Hypothesis-Driven Approach

Based on SAR principles, the ortho-, meta-, and para-isomers of this compound are predicted to exhibit differential biological activities. The following sections outline these anticipated differences and the scientific rationale behind them.

I. Cytotoxicity Profile

The cytotoxic potential of a compound is a critical parameter in drug development, determining its therapeutic window. The position of the aminomethyl group is likely to influence the cytotoxicity of the Ethyl (aminomethyl)benzoate isomers.

Hypothesized Activity:

  • Ortho-isomer (Ethyl 2-(aminomethyl)benzoate): May exhibit the highest cytotoxicity due to potential intramolecular hydrogen bonding between the amino and ester groups. This conformation could enhance cell membrane permeability and facilitate interactions with intracellular targets. However, steric hindrance from the adjacent groups might also limit its interaction with certain biological macromolecules.

  • Meta-isomer (Ethyl 3-(aminomethyl)benzoate): Predicted to have intermediate cytotoxicity. The separation between the functional groups reduces the potential for strong intramolecular interactions, possibly leading to a different binding profile with cellular components compared to the ortho- and para-isomers.

  • Para-isomer (this compound): May display the lowest cytotoxicity. The linear arrangement of the substituents could favor intermolecular interactions, potentially leading to different cellular uptake and distribution mechanisms.

Supporting Rationale:

Studies on other aromatic compounds have shown that the position of substituents can significantly alter cytotoxic effects. For instance, the relative position of functional groups can influence a molecule's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

II. Antimicrobial Activity

Aminobenzoic acid derivatives have been explored for their antimicrobial properties. The isomeric form of Ethyl (aminomethyl)benzoate is expected to play a role in its efficacy against various microbial strains.

Hypothesized Activity:

  • Para-isomer: Often, para-substituted analogs of bioactive molecules show enhanced antimicrobial activity. This is attributed to a more linear molecular shape that can facilitate transport across the microbial cell wall and membrane, and a better fit into the active sites of microbial enzymes. For example, para-aminobenzoic acid (PABA) is a well-known essential metabolite for many bacteria.

  • Ortho- and Meta-isomers: The altered geometry of these isomers might hinder their ability to effectively interact with microbial targets, potentially resulting in lower antimicrobial potency compared to the para-isomer. The steric bulk of the ortho-isomer, in particular, could be a limiting factor.

Supporting Rationale:

The antimicrobial mechanism of many compounds involves the inhibition of essential enzymes. The precise geometry and electronic distribution of an inhibitor are crucial for effective binding to the enzyme's active site. The para-isomer's structure may more closely mimic that of a natural substrate, leading to more potent inhibition.

III. Enzyme Inhibition

The potential for these isomers to act as enzyme inhibitors is a key area of investigation. Cholinesterases, for instance, are common targets for therapeutic agents.

Hypothesized Activity:

  • Meta-isomer: Research on m-aminobenzoic acid derivatives has demonstrated their potential as acetylcholinesterase inhibitors[1]. The positioning of the amino group in the meta position may provide an optimal orientation for interaction with the enzyme's active site.

  • Ortho- and Para-isomers: The different spatial arrangements of the functional groups in these isomers would likely lead to altered binding affinities for the active site of target enzymes. The para-isomer might exhibit some activity, while the ortho-isomer's steric hindrance could negatively impact its inhibitory potential.

Supporting Rationale:

Enzyme-inhibitor binding is highly specific and dependent on the three-dimensional complementarity between the inhibitor and the enzyme's active site. The position of the aminomethyl group will dictate the possible hydrogen bonding and hydrophobic interactions, thereby influencing the inhibitory constant (Ki).

Experimental Protocols for Comparative Biological Evaluation

To empirically validate the hypothesized differences in biological activity, a series of standardized in vitro assays should be performed. The following section details the methodologies for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.

I. Cytotoxicity Assessment: MTT/XTT Assay

The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[2][3][4].

Principle:

In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange formazan product[3][5]. The amount of formazan produced is directly proportional to the number of living cells[4][6].

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-isomers of Ethyl (aminomethyl)benzoate in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 4-24 hours.

  • Formazan Solubilization (for MTT only): Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Isomers C Add Isomers to Cells B->C D Incubate (24-72h) C->D E Add MTT or XTT Reagent D->E F Incubate (4-24h) E->F G Solubilize Formazan (MTT only) F->G H Measure Absorbance G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining the cytotoxicity of Ethyl (aminomethyl)benzoate isomers using MTT/XTT assays.

II. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[7][8][9].

Principle:

A standardized suspension of a target microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of each isomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Data Recording: Record the MIC values for each isomer against each tested microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Inoculum C Inoculate Wells with Bacteria A->C B Perform Serial Dilutions of Isomers B->C D Incubate (18-24h) C->D E Visually Assess for Turbidity D->E F Determine MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the isomers.

III. Enzyme Inhibition Assay: A Generic Protocol

This protocol provides a general framework for assessing the inhibitory activity of the isomers against a target enzyme using a colorimetric or fluorometric assay[10][11][12].

Principle:

The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a detectable product. The effect of an inhibitor is determined by measuring the reduction in the reaction rate in its presence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test isomers in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of each isomer. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader to determine the initial reaction velocity (V₀).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value for each isomer.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis A Add Buffer, Enzyme, & Isomers to Plate B Pre-incubate A->B C Add Substrate to Initiate Reaction B->C D Monitor Product Formation Kinetically C->D E Calculate Initial Velocities D->E F Determine % Inhibition & IC50 E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison of the isomers.

Table 1: Comparative Cytotoxicity of Ethyl (aminomethyl)benzoate Isomers

IsomerCell LineIC50 (µM) after 48h
OrthoHeLaHypothetical Value
MetaHeLaHypothetical Value
ParaHeLaHypothetical Value

Table 2: Comparative Antimicrobial Activity (MIC) of Ethyl (aminomethyl)benzoate Isomers

IsomerS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
OrthoHypothetical ValueHypothetical Value
MetaHypothetical ValueHypothetical Value
ParaHypothetical ValueHypothetical Value

Table 3: Comparative Enzyme Inhibitory Activity of Ethyl (aminomethyl)benzoate Isomers

IsomerTarget EnzymeIC50 (µM)
OrthoAcetylcholinesteraseHypothetical Value
MetaAcetylcholinesteraseHypothetical Value
ParaAcetylcholinesteraseHypothetical Value

Conclusion and Future Directions

This guide has presented a hypothesis-driven comparison of the potential biological activities of the ortho-, meta-, and para-isomers of this compound. Based on established SAR principles, it is reasonable to predict that the positional isomerism of the aminomethyl group will lead to significant differences in their cytotoxic, antimicrobial, and enzyme inhibitory profiles. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses.

Further investigations should focus on elucidating the precise mechanisms of action for each isomer, including their interactions with specific cellular targets and pathways. In vivo studies will also be crucial to assess their pharmacokinetic and pharmacodynamic properties and to determine their overall therapeutic potential. A thorough understanding of the structure-activity relationships of these isomers will be invaluable for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Susceptibility Test Methods: Dilution and Disk Diffusion Methods.
  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Medscape. (2023, October 14). Antimicrobial Susceptibility.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • PubMed. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening.
  • Kosheeka. (2024, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).
  • Bangladesh Journals Online. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • BellBrook Labs. (2024, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • PubMed. (n.d.). Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives.
  • Portland Press. (2021, May 10). Steady-state enzyme kinetics.
  • National Center for Biotechnology Information. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
  • PubMed. (2023, June 1). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • PubMed. (2020, February 13). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists.
  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science.
  • MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • ECHA. (n.d.). Ethyl benzoate - Registration Dossier.
  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • National Center for Biotechnology Information. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
  • National Center for Biotechnology Information. (2020, February 13). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Ethyl Aminobenzoate?
  • PubChem. (n.d.). Ethyl 2-(aminomethyl)benzoate.
  • PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate.
  • ResearchGate. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][13]diazepin-2-ylamino)benzoate.
  • PubChem. (n.d.). 2-(Aminomethyl)benzoate.

Sources

A Comparative Crystallographic Guide to Ethyl 4-(aminomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the X-ray crystallography data for several derivatives of ethyl 4-(aminomethyl)benzoate. While the experimentally determined crystal structure of the parent compound, this compound, is not publicly available, this guide offers a valuable comparative analysis of its derivatives. By examining these analogs, we can gain significant insights into how structural modifications at the aminomethyl group influence crystal packing, molecular conformation, and intermolecular interactions. This information is particularly crucial for researchers in drug development and materials science, where understanding the solid-state properties of a molecule is paramount for predicting its behavior and performance.

The derivatives discussed in this guide provide a fascinating glimpse into the nuanced world of crystal engineering. The choice of substituent added to the amino group directly impacts the hydrogen bonding motifs, π-π stacking interactions, and overall supramolecular architecture. This, in turn, can affect critical properties such as solubility, stability, and bioavailability. In the following sections, we will delve into the specific crystallographic parameters of these derivatives, the experimental methodologies used to obtain them, and an expert analysis of the structural implications.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters for three derivatives of this compound, providing a clear and objective comparison of their solid-state structures.

Derivative NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoateC₁₇H₁₇NO₄MonoclinicP2₁/c15.334(3)7.5891(15)13.298(3)108.69(3)1462.4(5)4[1]
Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoateC₁₇H₁₆F₃NO₂MonoclinicP2₁/n5.7291(4)37.994(3)6.9806(5)100.575(7)1493.7(2)4[2]
Ethyl 4-(dimethylamino)benzoateC₁₁H₁₅NO₂MonoclinicP2₁/c11.099(2)12.016(2)8.528(2)108.06(3)1079.5(4)4[3]

Experimental Protocols and Methodologies

A critical aspect of obtaining high-quality crystallographic data lies in the meticulous execution of synthesis and crystallization protocols. The following sections detail the methodologies reported for the derivatives discussed.

Synthesis and Crystallization of Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate[1]

The synthesis of this Schiff base derivative is a prime example of a condensation reaction, a fundamental transformation in organic chemistry.

Experimental Workflow:

reagents Equimolar mixture of ethyl 4-aminobenzoate and vanillin stirring Stirring at room temperature for 18 hours reagents->stirring in solvent Anhydrous Ethanol filtration Filtration and air drying stirring->filtration powder_xrd Powder X-ray Diffraction (Phase Confirmation) filtration->powder_xrd crystallization Slow evaporation from ethanol solution powder_xrd->crystallization Confirmed new phase single_crystals Yellow, block-like single crystals crystallization->single_crystals reagents p-aminobenzoate, p-toluenesulfonic acid monohydrate, and 4-(trifluoromethyl)benzaldehyde reflux Reflux under nitrogen for 48 hours reagents->reflux in solvent Dry Toluene workup Aqueous workup with NaOH and water reflux->workup purification Silica gel column chromatography workup->purification crystallization Slow evaporation from dichloromethane/hexane purification->crystallization single_crystals Yellow single crystals crystallization->single_crystals

A flowchart of the synthesis and crystallization of the diarylamine derivative.

Step-by-Step Protocol:

  • Reaction Setup: Ethyl p-aminobenzoate, p-toluenesulfonic acid monohydrate (as a catalyst), and 4-(trifluoromethyl)benzaldehyde are combined in dry toluene. [2]The use of a nitrogen atmosphere and dry solvent is critical to prevent side reactions involving moisture.

  • Reaction: The mixture is heated to reflux for 48 hours. [2]The elevated temperature is necessary to drive the imine formation and subsequent reduction in this one-pot reaction.

  • Workup: After cooling, the reaction mixture is filtered. The filtrate is washed with an aqueous sodium hydroxide solution and then with water to remove the acid catalyst and any water-soluble impurities. The organic layer is dried over anhydrous magnesium sulfate. [2]4. Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. [2]This step is essential to isolate the desired product from any unreacted starting materials or byproducts.

  • Single Crystal Growth: The purified compound is dissolved in a dichloromethane/hexane solvent system, and single crystals are obtained through slow evaporation at room temperature. [2]The choice of a binary solvent system allows for fine-tuning of the solubility and evaporation rate, which is often key to successful crystallization.

Authoritative Grounding and Mechanistic Insights

The crystallographic data presented in this guide are sourced from peer-reviewed scientific publications, ensuring a high degree of technical accuracy. The methodologies described are standard practices in the field of synthetic and structural chemistry.

The formation of the Schiff base derivative, ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, proceeds via a nucleophilic addition of the primary amine of ethyl 4-aminobenzoate to the carbonyl group of vanillin, followed by dehydration. The resulting imine (C=N) bond is a key structural feature. The observed E conformation about this bond is typical for such compounds. [1]The crystal packing is stabilized by O—H⋯N hydrogen bonds, forming zigzag chains, which are further linked by C—H⋯π and weak offset π–π interactions. [1] In the case of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, the diarylamine structure is held together by N—H⋯O hydrogen bonds, creating a one-dimensional supramolecular architecture. [2]The presence of the trifluoromethyl group can also introduce additional weak interactions that influence the overall crystal packing.

For ethyl 4-(dimethylamino)benzoate, the molecules are essentially planar and are linked into chains by weak C—H⋯O hydrogen bonds. [3]The planarity of the molecule facilitates efficient packing in the crystal lattice.

Concluding Remarks

This comparative guide highlights the structural diversity of this compound derivatives. The presented X-ray crystallography data and experimental protocols offer a valuable resource for researchers in the fields of drug design, crystal engineering, and materials science. The subtle changes in the substituent at the amino group lead to distinct differences in the resulting crystal structures, underscoring the importance of detailed structural analysis in understanding and predicting the properties of solid-state materials. Further studies on a wider range of derivatives will undoubtedly provide even deeper insights into the structure-property relationships of this important class of compounds.

References

  • Ling, J., Kavuru, P., Wojtas, L., & Chadwick, K. (2016). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base.
  • Li, Y., Wang, Y., & Liu, B. (2025). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Zeitschrift für Kristallographie - New Crystal Structures. (Please note that the full publication details for this reference may be from a future issue as per the search result). [Link]
  • Sundar, J. K., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o355. [Link]

Sources

Benchmarking the reactivity of Ethyl 4-(aminomethyl)benzoate against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Ethyl 4-(aminomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a benzene ring in a para configuration. This unique structure imparts a dual reactivity profile, with the aminomethyl group acting as a nucleophile and the ethyl benzoate moiety susceptible to hydrolysis and transesterification. The electronic interplay between the electron-donating aminomethyl group and the electron-withdrawing ester group, mediated by the aromatic ring, governs the reactivity of both functional groups. This guide will dissect these characteristics, offering a comparative framework against relevant analogs to inform experimental design and synthetic strategy.

Understanding the Dual Reactivity of this compound

The reactivity of this compound can be primarily understood by examining its two key functional groups: the primary amine and the ethyl ester.

  • The Nucleophilic Amine: The primary amine on the benzylic carbon is a potent nucleophile.[1][2] Its reactivity is influenced by the availability of the nitrogen's lone pair of electrons. While the alkyl group tends to be electron-donating, the proximity to the aromatic ring can modulate this effect.

  • The Electrophilic Ester: The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles, leading to hydrolysis or transesterification. The rate of these reactions is influenced by the electronic nature of the substituents on the aromatic ring.[3][4][5][6]

The para-substitution pattern is crucial. The aminomethyl group (-CH₂NH₂) is generally considered an electron-donating group, which can influence the reactivity of the ester. Conversely, the ethyl carboxylate group (-COOEt) is an electron-withdrawing group that can affect the basicity and nucleophilicity of the amine.

Comparative Reactivity Analysis

To benchmark the reactivity of this compound, we will compare it with three classes of similar compounds:

  • Analogs with Modified Amine Position: Comparing this compound to its ortho and meta isomers.

  • Analogs with Different Ester Groups: Evaluating the effect of changing the ethyl group to other alkyl groups (e.g., methyl, propyl, butyl).

  • Analogs Lacking One Functional Group: Contrasting with compounds like ethyl benzoate and benzylamine to isolate the contribution of each functional group.

Nucleophilicity of the Amine

The nucleophilicity of the primary amine is a key determinant of its reactivity in reactions such as acylation and alkylation.[7][8]

Key Influencing Factors:

  • Electronic Effects: Electron-donating groups increase electron density on the nitrogen, enhancing nucleophilicity. Electron-withdrawing groups have the opposite effect.[9]

  • Steric Hindrance: Bulky groups around the amine can impede its approach to an electrophile, reducing reactivity.[2][9]

Comparative Data:

CompoundRelative NucleophilicityRationale
This compound High The aminomethyl group is a primary amine with minimal steric hindrance. The para-ester group has a modest electron-withdrawing effect.
BenzylamineHigh, slightly higher than the targetLacks the electron-withdrawing ester group, making the amine slightly more nucleophilic.
Ethyl 4-aminobenzoate (Benzocaine)ModerateThe amine is directly attached to the aromatic ring, and its lone pair is delocalized into the ring, reducing its nucleophilicity.[10][11]
DiethylamineVery HighA secondary amine, which is generally more nucleophilic than a primary amine due to the inductive effect of the two ethyl groups.[9][12][13]

Experimental Protocol: Comparative N-Acylation Kinetics

This protocol can be used to quantitatively compare the nucleophilicity of different amines.

Objective: To determine the second-order rate constants for the N-acylation of this compound and its analogs with a standard electrophile, such as acetyl chloride.

Materials:

  • This compound

  • Benzylamine

  • Ethyl 4-aminobenzoate

  • Acetyl Chloride

  • A suitable solvent (e.g., acetonitrile)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)[2]

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare equimolar solutions of the amine and the non-nucleophilic base in the chosen solvent.

  • Prepare a solution of acetyl chloride in the same solvent.

  • Initiate the reaction by mixing the amine solution with the acetyl chloride solution at a constant temperature.

  • Monitor the progress of the reaction over time by measuring the disappearance of the amine or the appearance of the amide product using a suitable analytical technique (e.g., UV-Vis spectroscopy by monitoring the change in absorbance at a specific wavelength, or HPLC).[14]

  • Determine the initial reaction rates from the kinetic data.

  • Calculate the second-order rate constant for each amine.

Data Analysis: The amine with the higher second-order rate constant is the more nucleophilic.

N_Acylation_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare equimolar solutions of amine and base C Mix solutions at constant temperature A->C B Prepare acetyl chloride solution B->C D Monitor reaction progress (UV-Vis or HPLC) C->D E Determine initial reaction rates D->E F Calculate second-order rate constants E->F

Caption: Workflow for comparative N-acylation kinetics.

Reactivity of the Ester Group

The primary reaction involving the ester group is hydrolysis, which can be either acid- or base-catalyzed. The rate of hydrolysis is sensitive to the electronic effects of the substituents on the benzene ring, a phenomenon that can be quantified by the Hammett equation.[3][4][5][6][15]

Key Influencing Factors:

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis. Electron-donating groups have the opposite effect.[3][16][17]

  • Steric Hindrance: Bulky ester groups can hinder the approach of the nucleophile (e.g., hydroxide ion), slowing down the reaction.[18]

Comparative Data:

CompoundRelative Rate of Base-Catalyzed HydrolysisHammett Substituent Constant (σ) of para-substituentRationale
This compound Moderate -CH₂NH₂ is weakly electron-donatingThe aminomethyl group slightly deactivates the carbonyl group towards nucleophilic attack.
Ethyl 4-nitrobenzoateHigh-NO₂ is strongly electron-withdrawing (σ = +0.78)[17]The nitro group strongly activates the carbonyl group.
Ethyl 4-methylbenzoateLow-CH₃ is weakly electron-donating (σ = -0.17)The methyl group deactivates the carbonyl group.
Ethyl BenzoateBaseline-H (σ = 0.00)[15]Reference compound.

Experimental Protocol: Comparative Ester Hydrolysis Kinetics

Objective: To determine the second-order rate constants for the base-catalyzed hydrolysis of this compound and its analogs.

Materials:

  • This compound and its analogs

  • Sodium hydroxide solution of known concentration

  • A suitable solvent system (e.g., a mixture of ethanol and water)[5]

  • pH meter or autotitrator

Procedure:

  • Prepare solutions of the esters in the solvent system.

  • Initiate the hydrolysis by adding a known amount of sodium hydroxide solution at a constant temperature.

  • Monitor the reaction progress by quenching aliquots of the reaction mixture at different time intervals and titrating the remaining sodium hydroxide with a standard acid solution.

  • Plot the concentration of the ester versus time to determine the rate of the reaction.

  • Calculate the second-order rate constant for each ester.

Data Analysis: The ester with the higher second-order rate constant has a more reactive ester group towards hydrolysis.

Ester_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ester solutions in solvent system B Add NaOH solution at constant temperature A->B C Quench aliquots and titrate remaining NaOH B->C D Plot [Ester] vs. time C->D E Calculate second-order rate constants D->E

Caption: Workflow for comparative ester hydrolysis kinetics.

Mechanistic Considerations and Predictive Models

The Hammett equation provides a powerful tool for predicting the reactivity of substituted aromatic compounds.[3][4][5][6][15] It takes the form:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.[5]

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.[15]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the base-catalyzed hydrolysis of ethyl benzoates, the ρ value is positive (around +2.5), indicating that electron-withdrawing substituents increase the reaction rate.[5][6]

Hammett_Relationship cluster_main Hammett Equation: log(k/k₀) = ρσ Reactivity Reaction Rate (k/k₀) Substituent Substituent Effect (σ) Reactivity->Substituent is influenced by ReactionType Reaction Type (ρ) Reactivity->ReactionType is influenced by

Caption: The Hammett equation relates reactivity to substituent and reaction type.

Conclusion

This compound exhibits a balanced reactivity profile. Its primary amine is highly nucleophilic, comparable to benzylamine, making it suitable for a range of derivatization reactions. The ethyl ester group is moderately reactive towards hydrolysis, with its reactivity being slightly attenuated by the electron-donating nature of the aminomethyl substituent. This guide provides a framework for understanding and predicting the reactivity of this compound, enabling researchers to make informed decisions in their synthetic endeavors. The provided experimental protocols offer a starting point for quantitative comparisons, ensuring scientific rigor in the evaluation of this versatile chemical building block.

References

  • ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity.
  • Scribd. (n.d.). Hammett Equation.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Wikipedia. (n.d.). Hammett equation.
  • Edward, J. T., Wong, S. C., & Welch, G. (1978). Effect of aromatic substituants on the rates of hydrolysis of ethyl thiolbenzoate and ethyl thionbenzoate in aqueous sulfuric acid. Canadian Journal of Chemistry, 56(7), 931-935.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • ResearchGate. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • ACS Publications. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
  • RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.
  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?.
  • IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Rates of base-catalysed hydrolysis of substituted aryl benzoates.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (n.d.). Organic Letters Ahead of Print.
  • ResearchGate. (n.d.). Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in the Disposal of a Key Chemical Intermediate.

In the fast-paced world of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 4-(aminomethyl)benzoate, a common building block in pharmaceutical research. By moving beyond a simple checklist and delving into the causality behind each step, this document aims to empower laboratory personnel to manage chemical waste with the highest degree of scientific integrity and safety.

The Core Principle: Proactive Waste Management Rooted in Regulatory Compliance

The disposal of any chemical waste is not merely a matter of laboratory housekeeping; it is a process governed by stringent federal and local regulations designed to protect both human health and the environment. The primary regulatory frameworks in the United States are orchestrated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

At the heart of the EPA's regulations is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[1] For laboratories, OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often referred to as the Laboratory Standard, mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[2]

A critical aspect of these regulations is the determination of whether a waste is hazardous. A waste can be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

  • Incineration [2][5][6][7]

  • Landfill [2][5][6][7]

  • Deep well injection [2][5][6][7]

This directive from the EPA forms the foundation of our disposal strategy. The following sections will provide a step-by-step guide to translate this regulatory requirement into safe and practical laboratory procedures.

Operational Blueprint: A Step-by-Step Protocol for Disposal

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error and ensuring a high degree of safety and compliance.

Phase 1: Waste Characterization and Segregation

The principle of "know what you are throwing away" is paramount. While a definitive hazard characterization for this compound is not available, a conservative approach is mandated.

Step 1.1: Assume Hazardous Nature. In the absence of a complete SDS, treat this compound waste as hazardous. This is a cornerstone of prudent laboratory practice. Laboratory personnel should consider all chemical waste as hazardous unless confirmed otherwise by a qualified professional.[8]

Step 1.2: Segregation is Key. Never mix this compound waste with other waste streams. Incompatible chemicals can react violently when mixed.[9] It should be collected in a dedicated, properly labeled waste container.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, labeled container. Do not mix with other solvent waste streams.

  • Contaminated Materials: Personal protective equipment (PPE), weighing boats, and other materials contaminated with this compound should be collected in a designated, sealed bag for hazardous waste.[10]

Phase 2: Proper Labeling and Accumulation

Clear and accurate labeling is a critical communication tool in the laboratory and a legal requirement.

Step 2.1: Labeling the Waste Container. As soon as the first drop of waste enters the container, it must be labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (in the absence of specific data, at a minimum, list "Caution: Chemical of Unknown Toxicity")

  • The date on which the first waste was added to the container.

  • The name and contact information of the responsible researcher or lab.

Step 2.2: Satellite Accumulation Area (SAA). Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of any potential spills.

Phase 3: Preparing for Disposal

Once the waste container is full or is ready for disposal, the following steps will ensure it is ready for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

Step 3.1: Finalize the Label. Ensure all information on the label is accurate and legible.

Step 3.2: Secure the Container. The waste container must be securely sealed to prevent any leakage during transport.

Step 3.3: Request a Pickup. Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

Regulatory GuidelineKey ParameterRequirementCitation
EPA (40 CFR § 721.85) Approved Disposal MethodsIncineration, Landfill, Deep Well Injection[2][5][6][7]
OSHA (29 CFR 1910.1450) Laboratory SafetyImplementation of a Chemical Hygiene Plan[2]
EPA (RCRA) Hazardous Waste Management"Cradle-to-Grave" tracking and control[1]

Emergency Procedures: Planning for the Unexpected

In the event of a spill of this compound, immediate and correct action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Consult the SDS (if available): If a comprehensive SDS for this compound is available, consult it for specific spill cleanup procedures.

  • Use Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an absorbent material to contain and collect the spill.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department, in accordance with your laboratory's Chemical Hygiene Plan.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of chemical waste is an integral part of the research process. By adhering to a structured, well-documented, and compliant disposal protocol for this compound, laboratories can ensure the safety of their personnel, protect the environment, and uphold the principles of scientific integrity. This guide provides a robust framework for achieving these goals, empowering researchers to manage the complete lifecycle of their chemical reagents with confidence and professionalism.

References

  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration.
  • eCFR :: 40 CFR 721.85 -- Disposal. (n.d.). Electronic Code of Federal Regulations.
  • 40 CFR Ch. I (7–1–11 Edition) § 721.85 - Disposal. (2011). GovInfo.
  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Canterbury. (n.d.). Incompatible Wastes.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • West Liberty University. (n.d.). Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98%.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical compounds is paramount. Ethyl 4-(aminomethyl)benzoate, a key reagent and building block, requires meticulous attention to safety protocols to mitigate potential risks to laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our approach moves beyond a simple checklist, offering a causal understanding of why specific protective measures are essential.

Understanding the Hazard: A Prudent Approach to this compound

This compound is a crystalline solid.[1] A thorough review of available safety data sheets (SDS) reveals some inconsistencies in hazard classification. Some sources indicate that it may cause eye and skin irritation, and potentially an allergic skin reaction.[1][2] Conversely, other sources classify it as nonhazardous.[1] In the face of conflicting data, a conservative approach is not just recommended, but essential. Therefore, for the purposes of this guide, we will treat this compound as a compound that presents a risk of skin and eye irritation, and as a potential skin sensitizer. As a powdered substance, inhalation of airborne particles also presents a potential route of exposure that must be controlled.[3]

Core Protective Measures: Your First Line of Defense

For all routine laboratory operations involving this compound, a baseline of PPE is mandatory. This core ensemble is designed to prevent accidental contact and minimize exposure.

PPE CategoryItem SpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shieldEssential for protecting the eyes from splashes and airborne particles. Standard safety glasses may not provide adequate protection from dust.[4][5]
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including many esters and amines.[6][7] However, it is crucial to note that nitrile has poor resistance to some aromatic amines.[6] Given the lack of specific permeation data for this compound, nitrile gloves should be considered for splash protection only and changed immediately upon contact.[8]
Body Protection Laboratory coatA standard lab coat protects the skin and personal clothing from minor spills and contamination.[4]
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.[4]

Task-Specific PPE: Adapting to the Experimental Workflow

Different laboratory procedures carry varying levels of risk. The following section details enhanced PPE requirements for specific tasks, moving from lower to higher risk scenarios.

Weighing and Aliquoting Solid Compound

The primary hazard during the handling of powdered this compound is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to skin contact.

Recommended PPE:

  • Primary Engineering Control: A chemical fume hood or a balance enclosure with dedicated exhaust ventilation is the preferred method for controlling dust.[9]

  • Eye and Face Protection: Safety goggles are mandatory.

  • Hand Protection: Double gloving with nitrile gloves is recommended to provide an additional layer of protection against contamination.[10]

  • Body Protection: A lab coat is essential.

  • Respiratory Protection: If a fume hood or enclosure is not available, a NIOSH-approved N95 respirator should be used to prevent the inhalation of dust particles.[2]

Procedural Insight: When weighing, use anti-static weigh boats or ionizing bars to minimize the dispersal of the fine powder.[11] Transfer the powder in small, controlled movements to reduce the likelihood of creating dust clouds.[11]

Preparing Solutions and Handling in Solution

Once dissolved, the risk of inhalation is significantly reduced. However, the risk of splashes and direct skin contact remains.

Recommended PPE:

  • Eye and Face Protection: Safety goggles are required. A face shield should be worn over the goggles when handling larger volumes (>100 mL) or when there is a significant splash risk.[10]

  • Hand Protection: Nitrile gloves are suitable for splash protection. If prolonged or immersive contact is anticipated, consider gloves with better chemical resistance, such as butyl rubber, although specific compatibility should be verified.

  • Body Protection: A lab coat is the minimum requirement. For larger scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier.[6]

High-Energy Operations (e.g., Sonication, Vigorous Mixing)

These activities increase the potential for aerosol generation, even from solutions, and the risk of splashes.

Recommended PPE:

  • Primary Engineering Control: Whenever possible, perform these operations within a chemical fume hood.

  • Eye and Face Protection: A face shield worn over safety goggles is strongly recommended.

  • Hand Protection: Double gloving with nitrile gloves.

  • Body Protection: A chemical-resistant apron over a lab coat is advised.

The PPE Workflow: A Step-by-Step Guide

Properly donning and doffing PPE is as critical as its selection to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat. If double gloving, don the first pair, then the second.

Doffing Procedure
  • Gloves: Remove the outer pair of gloves (if double gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container. Remove the inner pair using the same technique.

  • Lab Coat: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Eye Protection: Remove your eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[12]

Emergency Preparedness: When PPE is Breached

In the event of a spill or direct contact with this compound, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Spill Cleanup: For small spills of the solid, gently sweep or vacuum the material, avoiding dust generation.[3] Place the collected material in a sealed, labeled container for proper disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. Always wear appropriate PPE during cleanup.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) should be disposed of in a designated solid chemical waste container.[10]

  • Liquid Waste: All reaction mixtures and solvent washes containing this compound should be collected in a designated liquid chemical waste container.[10]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the appropriate solid waste stream for hazardous materials.[10]

Visualizing the PPE Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Powder Handling cluster_2 Liquid Handling cluster_3 Core PPE Start Start: Handling this compound IsPowder Is the material a powder? Start->IsPowder FumeHood Work in a fume hood or enclosure? IsPowder->FumeHood Yes SplashRisk High splash risk or large volume? IsPowder->SplashRisk No (in solution) Respirator Wear an N95 respirator FumeHood->Respirator No DoubleGlove Double glove with nitrile FumeHood->DoubleGlove Yes Respirator->DoubleGlove CorePPE Standard PPE: - Safety goggles - Nitrile gloves (single pair) - Lab coat - Closed-toe shoes DoubleGlove->CorePPE FaceShield Wear a face shield over goggles SplashRisk->FaceShield Yes SplashRisk->CorePPE No ChemApron Wear a chemical-resistant apron FaceShield->ChemApron ChemApron->CorePPE

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • BenchChem. Personal protective equipment for handling Acid-PEG12-NHS ester. Accessed January 7, 2026.
  • Environment, Health & Safety, University of California, Berkeley.
  • Quimivita.
  • Flinn Scientific. Ethyl 4-Aminobenzoate Safety Data Sheet (SDS). Published January 20, 2015.
  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Accessed January 7, 2026.
  • ChemScene. Ethyl 4-(aminomethyl)
  • i-CHONY. Nitrile Gloves Chemical Resistance: Frequently Asked Questions. Published December 14, 2023.
  • GZ Industrial Supplies.
  • Utah State University.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Accessed January 7, 2026.
  • New Pig. Chemical Compatibility Guide for: High Five™ Gloves. Published May 19, 2008.
  • BMC Protect. Chemical Resistance Guide For Gloves. Accessed January 7, 2026.
  • Ansell. Chemical Glove Resistance Guide. Accessed January 7, 2026.
  • Sigma-Aldrich.
  • UCCS Emergency & Safety Services. Glove Selection. Accessed January 7, 2026.
  • MilliporeSigma.
  • Thermo Fisher Scientific.
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Accessed January 7, 2026.
  • West Liberty University.
  • Guide Gloves. Chemical-Resistant Gloves. Accessed January 7, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(aminomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(aminomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.